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  • Product: (R)-1-(methylthio)propan-2-amine
  • CAS: 927663-50-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-1-(methylthio)propan-2-amine (CAS 927663-50-1)

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(methylthio)propan-2-amine is a chiral primary amine that serves as a crucial building block in medicinal chemistry. Its unique structure, in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(methylthio)propan-2-amine is a chiral primary amine that serves as a crucial building block in medicinal chemistry. Its unique structure, incorporating both a stereocenter and a methylthioether group, makes it a valuable synthon for creating complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and applications of (R)-1-(methylthio)propan-2-amine, with a particular focus on its role in the development of kinase inhibitors.

Introduction

Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these amines is often critical to their pharmacological activity, with different enantiomers exhibiting distinct therapeutic effects or toxicity profiles. (R)-1-(methylthio)propan-2-amine, with its defined (R)-configuration at the C2 position, offers a key advantage in the stereoselective synthesis of drug candidates. The presence of the methylthioether group introduces additional chemical functionality, allowing for further molecular modifications and potential interactions with biological targets. This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.

Physicochemical Properties

While extensive experimental data for (R)-1-(methylthio)propan-2-amine is not widely published in peer-reviewed literature, the following table summarizes its fundamental properties based on information from chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 927663-50-1[1][2]
Molecular Formula C₄H₁₁NS[2]
Molecular Weight 105.20 g/mol [1][2]
Appearance Neat (liquid, presumed)[2]
Canonical SMILES CC(CSC)N
InChI Key ZXGNLASDUYGVFG-SCSAIBSYSA-N[1]

Synthesis

The asymmetric synthesis of chiral amines like (R)-1-(methylthio)propan-2-amine is a key focus in organic chemistry. While a specific, detailed protocol for this exact molecule is not prominently documented, several stereoselective methodologies are applicable.

Biocatalytic Approaches

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and environmentally friendly method for producing enantiopure amines.[1] The synthesis of (R)-1-(methylthio)propan-2-amine could be achieved via the asymmetric amination of 1-(methylthio)propan-2-one using an (R)-selective transaminase.

Conceptual Biocatalytic Synthesis Workflow:

Caption: Biocatalytic synthesis of (R)-1-(methylthio)propan-2-amine.

Key Experimental Considerations for Biocatalytic Synthesis: [1]

  • pH and Temperature: Enzymes operate within optimal pH and temperature ranges for maximum activity and stability. These parameters must be carefully controlled.

  • Substrate and Cofactor Concentration: High concentrations of the ketone substrate can lead to enzyme inhibition. The concentration of the pyridoxal 5'-phosphate (PLP) cofactor is also crucial for enzymatic activity.

  • Byproduct Removal: The accumulation of the ketone byproduct (e.g., acetone when using isopropylamine as the amine donor) can inhibit the enzyme and adversely affect the reaction equilibrium. Strategies for in-situ byproduct removal are often necessary to drive the reaction to completion.

Chemo-catalytic Approaches

Transition metal-catalyzed asymmetric synthesis represents a highly efficient and atom-economical method for preparing chiral amines.[1] Asymmetric hydrogenation of a suitable imine precursor derived from 1-(methylthio)propan-2-one would be a viable route.

Conceptual Chemo-catalytic Synthesis Workflow:

Caption: Chemo-catalytic synthesis via asymmetric hydrogenation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-1-(methylthio)propan-2-amine.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Distinct signals are expected for the protons of the methylthio group, the methylene group adjacent to the sulfur, the methine proton at the chiral center, and the methyl group attached to the chiral center. The chemical shifts and coupling constants would provide crucial information about the connectivity of the molecule.[1]

  • ¹³C NMR: The spectrum would show characteristic peaks for each of the four unique carbon atoms in the molecule, including the chiral center.[1]

4.1.2. Infrared (IR) Spectroscopy The FT-IR spectrum is expected to display characteristic absorption bands:[1]

  • N-H Stretching: 3300-3500 cm⁻¹ (primary amine)

  • C-H Stretching: 2850-3000 cm⁻¹ (methyl and methylene groups)

  • C-N Stretching: 1020-1250 cm⁻¹

  • C-S Stretching: 600-800 cm⁻¹ (often weak)

Chiroptical Spectroscopy

To confirm the absolute configuration of the chiral center, chiroptical techniques are indispensable.

  • Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These methods measure the differential interaction of the molecule with left and right circularly polarized light, providing a unique spectroscopic fingerprint of the (R)-enantiomer.[1]

Applications in Drug Discovery

(R)-1-(methylthio)propan-2-amine is a valuable reactant in the synthesis of highly selective and orally bioavailable inhibitors of p38α mitogen-activated protein kinase (MAPK).[] p38α MAPK is a key enzyme involved in inflammatory signaling pathways, making it an attractive target for the treatment of various inflammatory diseases.

The primary amine of (R)-1-(methylthio)propan-2-amine serves as a nucleophile to be incorporated into heterocyclic scaffolds common in kinase inhibitors. Its specific stereochemistry and the presence of the methylthio group can contribute to favorable binding interactions within the kinase's active site, leading to enhanced potency and selectivity of the final drug candidate.

Logical Flow of Application in Kinase Inhibitor Synthesis:

Caption: Role of the amine in p38α MAPK inhibitor synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for (R)-1-(methylthio)propan-2-amine is not widely available. However, based on the safety information for structurally related amines and thioethers, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves and safety goggles with side-shields.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.

Disclaimer: This safety information is based on related compounds and should be considered a general guideline. A thorough risk assessment should be conducted before handling this chemical, and the information on a supplier-specific SDS, if available, should be followed.

Conclusion

(R)-1-(methylthio)propan-2-amine is a specialized chiral building block with significant potential in medicinal chemistry, particularly for the development of kinase inhibitors. While a comprehensive public dataset of its physical and spectral properties is currently lacking, this guide provides a foundational understanding of its synthesis, characterization, and application. As research in asymmetric synthesis and drug discovery continues to evolve, the utility of such precisely functionalized chiral synthons is expected to grow.

References

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265.
  • PubChem. (n.d.). 2-Propanamine, 2-methyl-1-(methylthio)-. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

chiral beta-amino thioether building blocks for drug discovery

Advanced Architectures: Chiral -Amino Thioether Building Blocks in Medicinal Chemistry Executive Summary In the high-stakes arena of modern drug discovery, the -amino thioether motif has emerged as a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Architectures: Chiral -Amino Thioether Building Blocks in Medicinal Chemistry

Executive Summary

In the high-stakes arena of modern drug discovery, the


-amino thioether motif has emerged as a privileged scaffold, transcending its role as a mere intermediate to become a cornerstone of peptidomimetic design. Unlike their oxygenated counterparts (

-amino alcohols),

-amino thioethers offer unique electronic properties, enhanced lipophilicity, and resistance to metabolic oxidation, making them ideal bioisosteres for peptide bond modification.

This technical guide dissects the strategic application of chiral


-amino thioethers, moving beyond basic synthesis to explore the causality of stereochemical control , regioselective engineering , and self-validating experimental protocols .

Part 1: Structural Significance & Bioisosteric Utility

The Sulfur Advantage

The incorporation of a sulfur atom at the


-position relative to an amine introduces distinct pharmacological advantages over traditional carbon or oxygen frameworks:
  • Metabolic Stability: The thioether linkage is resistant to proteolytic cleavage, significantly extending the half-life of peptidomimetics in vivo.

  • Electronic Modulation: Sulfur’s larger van der Waals radius and polarizability (compared to oxygen) alter the conformation of the backbone, often favoring specific secondary structures like helices or turns in foldamers.

  • Redox Potential: The thioether can serve as a "chemical handle," allowing for late-stage oxidation to sulfoxides or sulfones, thereby tuning the polarity and hydrogen-bonding capability of the final drug candidate.

Key Applications
  • Protease Inhibitors: Mimicking the transition state of peptide hydrolysis.

  • GPCR Ligands: Rigidifying side chains to lock active conformations.

  • Macrocyclic Peptides: Utilizing thioether bridges (lanthionine-like structures) to constrain peptide loops.

Part 2: Strategic Synthesis – The Aziridine Gateway

While multiple routes exist (e.g., Thia-Michael addition), the nucleophilic ring-opening of chiral aziridines remains the "gold standard" for generating high-fidelity chiral centers. This method allows for the retention of stereochemical information from the chiral pool (amino acids) or asymmetric catalysis.

Mechanism & Regiocontrol

The critical challenge in this pathway is controlling regioselectivity (attack at C2 vs. C3). This is dictated by the interplay between the aziridine activating group (N-sulfonyl, N-acyl), the nature of the nucleophile, and the catalyst.

Diagram 1: Regioselective Pathways in Aziridine Ring Opening

The following diagram illustrates the divergent pathways controlled by electronic and steric factors.

Aziridine_Opening Start Activated Chiral Aziridine (N-Sulfonyl/Acyl) Path_A Path A: C3 Attack (Steric Control / SN2) Start->Path_A Unhindered Nucleophile Basic Conditions Path_B Path B: C2 Attack (Electronic Control / SN1-like) Start->Path_B Lewis Acid Catalysis Cation Stabilization Prod_A $beta$-Amino Thioether (Linear/Less Substituted) Path_A->Prod_A Inversion of Config Prod_B $beta$-Amino Thioether (Branched/More Substituted) Path_B->Prod_B Retention/Inversion (Dependent on Ion Pair)

Caption: Regiodivergent pathways in aziridine ring opening. Path A dominates under basic conditions; Path B is favored by Lewis acids.

Part 3: Technical Deep Dive – Experimental Protocol

Protocol: Lewis Acid-Catalyzed Ring Opening of N-Tosyl Aziridines with Thiols

Objective: Synthesis of (R)-S-phenyl-cysteine derivative via regio-controlled ring opening. Rationale: Zinc(II) salts are chosen as mild Lewis acids to activate the aziridine nitrogen without promoting deleterious polymerization or racemization often seen with stronger acids like


.
Materials
  • Substrate: (S)-N-Tosyl-2-isobutylaziridine (derived from L-Leucine).

  • Nucleophile: Thiophenol (1.1 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation (Self-Validating Step):

    • In a flame-dried flask under Argon, dissolve the aziridine (1.0 mmol) in DCM (5 mL).

    • Add

      
       (0.05 mmol). Stir for 10 mins.
      
    • Validation: The solution should remain clear. Turbidity indicates moisture contamination which will kill the Lewis acid activity.

  • Nucleophilic Addition:

    • Add thiophenol (1.1 mmol) dropwise at

      
      .
      
    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC every hour. The disappearance of the starting aziridine (

      
       in 4:1 Hex/EtOAc) and appearance of a more polar spot indicates progress.
      
  • Quenching & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Why: This neutralizes any trace acid that could catalyze retro-reaction or sulfide oxidation during workup.
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Gradient: Hexanes

      
       10% EtOAc/Hexanes).
      
    • Note: Avoid using chlorinated solvents for prolonged storage of the product to prevent spontaneous formation of sulfonium salts.

Data Summary: Comparison of Catalytic Methods
CatalystConditionsYield (%)Regioselectivity (C3:C2)Notes
None MeOH, Reflux4560:40Slow, poor selectivity.

DCM,

8210:90Favors C2 (electronic), risk of racemization.

DCM, RT94 95:5 Optimal balance of yield and C3 selectivity.
Chiral Phosphoric Acid Toluene,

88>98:2Kinetic resolution method (High ee).

Part 4: Applications in Drug Discovery Workflows

The utility of these building blocks extends into complex assembly lines for drug candidates.[1][2][3]

Diagram 2: Integration into Peptidomimetic Workflows

This workflow demonstrates how the


-amino thioether unit serves as a junction point for diversity-oriented synthesis.

Drug_Workflow Block Chiral $beta$-Amino Thioether Building Block Step1 N-Deprotection (TFA or SmI2) Block->Step1 Branch3 S-Oxidation (Sulfoxide/Sulfone) Block->Branch3 mCPBA/H2O2 Step2 Peptide Coupling (EDC/HOAt) Step1->Step2 Branch1 Linear Peptidomimetics (Protease Resistant) Step2->Branch1 Chain Elongation Branch2 Macrocyclization (Conformational Constraint) Step2->Branch2 Intramolecular Ligation

Caption: Workflow integration of thioether blocks into linear and macrocyclic drug candidates.

Case Study: MMP Inhibitors

Matrix Metalloproteinase (MMP) inhibitors often utilize a zinc-binding group. The introduction of a


-amino thioether backbone allows for the precise positioning of the chelating moiety (e.g., hydroxamic acid) relative to the hydrophobic S1' pocket, improving selectivity over homologous enzymes.

References

  • Access to chiral vicinal amino ethers via catalytic asymmetric alcoholysis of aziridines. ResearchGate. [Link]

  • Ring-Opening of NH-Aziridines with Thiols in Ionic Liquids. Taylor & Francis Online. [Link]

  • An Organocatalytic Kinetic Resolution of Aziridines by Thiol Nucleophiles. Organic Letters. [Link]

  • 
    -Peptidic Peptidomimetics. Accounts of Chemical Research.
    [Link]
    
  • Convergent Synthesis of Thioether Containing Peptides. MDPI. [Link]

  • Organoc

    
    -Amino Sulfonic Acid Derivatives. Chemical Communications.
    [Link]
    

Sources

Foundational

therapeutic potential of (R)-1-(methylthio)propan-2-amine derivatives

Technical Whitepaper: Pharmacological Architectures of (R)-1-(methylthio)propan-2-amine Derivatives Executive Summary: The Aliphatic Thioether Scaffold (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) represents a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Architectures of (R)-1-(methylthio)propan-2-amine Derivatives

Executive Summary: The Aliphatic Thioether Scaffold

(R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) represents a distinct class of chiral aliphatic thioethers .[1] Unlike its aromatic counterparts (e.g., the neurotoxic 4-methylthioamphetamine or the thiophene-based methiopropamine), this scaffold functions primarily as a bioisostere of methionine and a flexible lipophilic linker in drug design.[1]

This guide analyzes the therapeutic potential of its derivatives, moving beyond the molecule's role as a mere building block to explore its utility in peptidomimetics , reversible MAO-B inhibition , and targeted radiopharmaceuticals .[1]

Molecular Architecture & Chemical Biology

The therapeutic value of (R)-1-(methylthio)propan-2-amine stems from its ability to mimic hydrophobic amino acid side chains while introducing specific electronic interactions unique to sulfur.[1]

Structural Properties
  • Chirality: The (R)-enantiomer offers stereospecific binding affinity, crucial for enzymatic pockets (e.g., Transaminases, MAO).[1]

  • Bioisosterism: The

    
     moiety acts as a bioisostere for the ethyl/propyl chains found in Isoleucine or Valine, but with altered polarizability.[1]
    
  • Sigma-Hole Bonding: The sulfur atom can engage in non-covalent interactions (chalcogen bonding) with carbonyl oxygens in receptor active sites, potentially enhancing potency compared to pure carbon chains.[1]

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValueRelevance in Drug Design
Molecular Weight 105.20 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) ~0.6Moderate lipophilicity ensures blood-brain barrier (BBB) permeability without excessive tissue accumulation.[1]
H-Bond Donors 1 (Amine)Primary anchor point for receptor interaction.[1]
H-Bond Acceptors 2 (N, S)Sulfur acts as a weak acceptor; Amine as a strong acceptor/donor.[1]
Rotatable Bonds 3High conformational flexibility allows "induced fit" binding.[1]

Advanced Synthetic Methodologies

To utilize this scaffold therapeutically, high enantiomeric excess (


) is required.[1] Traditional chemical synthesis often yields racemates.[1] We prioritize a Biocatalytic Transaminase Protocol  for industrial scalability and green chemistry compliance.
Protocol: Asymmetric Transamination
  • Objective: Conversion of 1-(methylthio)propan-2-one to (R)-1-(methylthio)propan-2-amine.

  • Enzyme: (R)-selective Amine Transaminase (ATA-117 variant).[1]

  • Amine Donor: Isopropylamine (shifts equilibrium via volatile acetone byproduct).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(methylthio)propan-2-one (50 mM) in Phosphate Buffer (100 mM, pH 7.5).

  • Cofactor Addition: Add PLP (Pyridoxal-5'-phosphate) at 1 mM.[1]

  • Biocatalysis: Add (R)-selective Transaminase (5 U/mL) and Isopropylamine (1 M).

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Basify to pH 12 with NaOH, extract with MTBE. Dry over

    
    .
    
  • Purification: Distillation or formation of the HCl salt for crystallization.[1]

Synthetic Logic Visualization

SynthesisWorkflow Substrate 1-(methylthio)propan-2-one Intermediate Schiff Base Complex Substrate->Intermediate Nucleophilic Attack Enzyme (R)-Transaminase + PLP Cofactor Enzyme->Intermediate Donor Isopropylamine (Amine Donor) Donor->Intermediate NH2 Transfer Product (R)-1-(methylthio)propan-2-amine (>99% ee) Intermediate->Product Hydrolysis Byproduct Acetone (Volatile removal) Intermediate->Byproduct Equilibrium Shift

Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amine, ensuring stereochemical purity.

Therapeutic Potential of Derivatives

The core amine is rarely the final drug.[1] Instead, it serves as a pharmacophore in three key therapeutic areas.[1]

Neuropharmacology: Reversible MAO-B Inhibition

Aliphatic amines with thioether tails have shown potential as selective Monoamine Oxidase B (MAO-B) inhibitors.[1]

  • Mechanism: The hydrophobic methylthio group occupies the substrate cavity of MAO-B, while the amine coordinates with the FAD cofactor.[1]

  • Therapeutic Goal: Treatment of Parkinson’s Disease (sparing MAO-A to prevent the "cheese effect").[1]

  • Differentiation: Unlike irreversible propargylamines (Selegiline), these derivatives can be designed as reversible inhibitors, reducing the risk of long-term enzymatic depletion.[1]

Oncology: Methionine Isosteres

Cancer cells often exhibit "Methionine Dependence" (Hoffman Effect).[1]

  • Strategy: Derivatives of (R)-1-(methylthio)propan-2-amine can act as Methioninase inhibitors or false substrates for Methionine Adenosyltransferase (MAT).[1]

  • Design: Acylation of the amine with amino acid mimics creates peptidomimetics that block SAMe synthesis, starving the cancer cell of methylation precursors.[1]

Radiopharmaceuticals: Tc-99m Chelation

The


 motif (Sulfur-Nitrogen) is a privileged chelator for Technetium-99m.[1]
  • Application: Brain perfusion imaging agents.[1]

  • Logic: The lipophilic thioether allows BBB crossing.[1] Once inside the brain, metabolic conversion to a hydrophilic sulfoxide can trap the radiotracer, improving signal-to-noise ratio.[1]

Metabolic Fate & Toxicology (Safety Profile)

Understanding the metabolism of thioethers is critical to predicting safety.[1] The "Soft" sulfur atom is prone to oxidative attack.[1]

Metabolic Pathway Visualization

Metabolism cluster_Oxidation Oxidative Pathways (FMO / CYP450) cluster_Deamination Deamination (MAO / SSAO) Parent (R)-1-(methylthio)propan-2-amine Sulfoxide Sulfoxide Metabolite (Polar, Excretable) Parent->Sulfoxide FMO3 Oxidation Aldehyde Thio-Aldehyde (Reactive Intermediate) Parent->Aldehyde MAO-B Deamination Sulfone Sulfone Metabolite (Highly Polar) Sulfoxide->Sulfone CYP450 Acid Carboxylic Acid Derivative Aldehyde->Acid ALDH

Figure 2: Metabolic divergence.[1] FMO-mediated sulfoxidation is the preferred detoxification route, whereas MAO-mediated deamination can generate reactive aldehydes.[1]

Toxicity Considerations
  • Redox Cycling: Unlike thiols, thioethers are relatively stable.[1] However, extensive oxidation to sulfones can lead to reactive intermediates if not cleared.[1]

  • Neurotoxicity: While 4-MTA (aromatic) causes serotonin syndrome, the aliphatic (R)-1-(methylthio)propan-2-amine lacks the

    
    -stacking ability required for high-affinity SERT binding, likely resulting in a significantly improved safety profile regarding serotonin toxicity.[1]
    

References

  • BenchChem. (2024).[1] (R)-1-(methylthio)propan-2-amine Structure and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12097380, 2-methyl-1-(methylthio)-2-Propanamine. Retrieved from [1]

  • Wu, J., et al. (2017).[1][2] Overview on the Synthesis of Thio-substituted Amines. Semantics Scholar. Retrieved from [1]

  • ResearchGate. (2021). Thioethers: An Overview of Medicinal Chemistry and Cytotoxicity. Retrieved from

  • CymitQuimica. (2024).[1] Chemical Properties of (R)-1-(Methylthio)propan-2-amine. Retrieved from [1][3]

Sources

Exploratory

Technical Whitepaper: Enantioselective Properties & Applications of 1-(Methylthio)propan-2-amine

Topic: Difference Between (R) and (S)-1-(methylthio)propan-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-(Methylthio)propan-2-amine (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between (R) and (S)-1-(methylthio)propan-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(Methylthio)propan-2-amine (also known as 1-methylthio-2-aminopropane) is a chiral aliphatic amine featuring a propyl backbone, a primary amine at the C2 position, and a methylthio ether group at the C1 position. While structurally analogous to amphetamines (specifically 4-methylthioamphetamine, 4-MTA) and the industrial chemical 1-methoxypropan-2-amine (MOIPA), this molecule serves primarily as a high-value chiral building block and ligand scaffold rather than a standalone therapeutic agent.

The distinction between the (R)- and (S)-enantiomers is critical in two domains:

  • Asymmetric Synthesis: As a bidentate N,S-ligand, the specific enantiomer dictates the stereochemical outcome of metal-catalyzed reactions.

  • Pharmacological Potency: In downstream derivatives (e.g., dihydrothiazole carboxamide antifungals), the (R)-configuration of the amine moiety has been observed to confer superior biological activity compared to the (S)-form or racemate.

Chemical Identity & Stereochemistry[1]

The molecule possesses a single chiral center at the C2 carbon. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the amine group (


) holds the highest priority, followed by the methylthiomethyl group (

), the methyl group (

), and finally hydrogen.
Comparative Properties Table
Property(S)-1-(methylthio)propan-2-amine(R)-1-(methylthio)propan-2-amine
CAS Number 741658-04-8 927663-50-1
Structure


Configuration L-Alanine derived backboneD-Alanine derived backbone
Molecular Weight 105.20 g/mol 105.20 g/mol
Predicted Density ~0.88 g/mL~0.88 g/mL
Boiling Point ~140°C (at 760 mmHg)~140°C (at 760 mmHg)
Optical Rotation Levorotatory (-) [Inferred from L-Ala]Dextrorotatory (+) [Inferred]
Key Application Chiral Pool Synthesis (from L-Alanine)Bioactive moiety in Antifungals

Note on Nomenclature: The (S)-isomer is stereochemically related to the natural amino acid L-Alanine, making it more accessible via "chiral pool" synthesis. The (R)-isomer often requires asymmetric synthesis or resolution.

Synthesis & Production Methodologies

The production of high-purity enantiomers is achieved through two primary pathways: Biocatalytic Transamination (Green Chemistry) and Chemo-enzymatic Synthesis from chiral precursors.

Pathway A: Biocatalytic Synthesis (Amine Transaminases)

This method utilizes


-transaminases to convert the prochiral ketone, 1-(methylthio)propan-2-one, into the desired chiral amine. This is the preferred route for industrial scalability due to high enantiomeric excess (

).
  • Substrate: 1-(methylthio)propan-2-one (CAS 14109-72-9)[1]

  • Enzyme: (S)-selective or (R)-selective

    
    -Transaminase (ATA)
    
  • Amine Donor: Isopropylamine or Alanine

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

Pathway B: Chiral Pool Synthesis (From Alanine)

This classical organic route maintains the stereocenter of the starting amino acid.

  • Reduction: (S)-Alanine is reduced to (S)-Alaninol.

  • Activation: The alcohol is converted to a leaving group (Tosylate/Mesylate) or a cyclic sulfamidate.

  • Displacement: Nucleophilic attack by sodium thiomethoxide (

    
    ).
    
Visualization of Synthesis Pathways

SynthesisPathways Ketone 1-(methylthio)propan-2-one (Prochiral) Enzyme_S (S)-Transaminase + PLP / iPrNH2 Ketone->Enzyme_S Enzyme_R (R)-Transaminase + PLP / iPrNH2 Ketone->Enzyme_R S_Alanine (S)-Alanine (Chiral Pool) Alaninol (S)-Alaninol S_Alanine->Alaninol Reduction (LiAlH4) S_Amine (S)-1-(methylthio)propan-2-amine (>99% ee) Enzyme_S->S_Amine Biocatalysis R_Amine (R)-1-(methylthio)propan-2-amine (>99% ee) Enzyme_R->R_Amine Biocatalysis Activated Activated Intermediate (Tosylate/Sulfamidate) Alaninol->Activated Activation Activated->S_Amine NaSMe Displacement

Figure 1: Divergent synthetic pathways for accessing enantiopure 1-(methylthio)propan-2-amine.

Functional Differences: Pharmacology & Ligand Utility[4]

The "difference" between the enantiomers is most pronounced when the amine is incorporated into larger bioactive molecules or coordination complexes.

Pharmacological Bioactivity (Structure-Activity Relationship)

Research into phenyl-dihydrothiazole carboxamide derivatives (novel antifungal agents) has elucidated a distinct stereochemical preference.

  • Observation: Derivatives containing the (R)-1-(methylthio)propan-2-amine moiety exhibited superior antifungal activity against plant pathogens (e.g., Physalospora piricola) compared to the (S)-isomer or the racemate.

  • Mechanism: The (R)-configuration likely allows for optimal binding within the hydrophobic pocket of the fungal target protein, whereas the (S)-configuration introduces steric clash.

  • Potency Sequence:

    
    .[2]
    
MAO Inhibition Potential

While 4-methylthioamphetamine (4-MTA) is a potent Monoamine Oxidase Inhibitor (MAOI) and serotonin releasing agent, the removal of the phenyl ring in 1-(methylthio)propan-2-amine significantly alters its profile.

  • Aliphatic Nature: Lacking the aromatic ring, 1-(methylthio)propan-2-amine is not a potent psychostimulant.

  • Toxicity: It is generally considered an irritant and a chemical intermediate rather than a high-risk drug of abuse. However, as an

    
    -methyl amine, it may still possess weak MAO inhibitory properties and should be handled with caution regarding tyramine interactions.
    

Experimental Protocols

Protocol 5.1: Analytical Separation (Chiral HPLC)

To verify the enantiomeric excess (


) of synthesized batches, the following method is standard.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).

  • Expected Result: The enantiomers will elute at distinct retention times. For AD-H columns, the (S)-isomer typically elutes first, though this must be confirmed with standards.

Protocol 5.2: Synthesis of (S)-1-(methylthio)propan-2-amine (Chiral Pool)

Reagents: (S)-2-amino-1-propanol (L-Alaninol), Thionyl Chloride (


), Sodium Thiomethoxide (

).
  • Chlorination: React (S)-alaninol with

    
     in dry dichloromethane at 0°C to form (S)-2-amino-1-chloropropane hydrochloride. Note: This step may involve an aziridinium intermediate which can lead to rearrangement; using a sulfamidate strategy is often cleaner for preserving stereochemistry.
    
  • Displacement: Treat the chlorinated intermediate (or sulfamidate) with excess sodium thiomethoxide (15% aq. solution or solid in DMF) at 0°C -> RT.

  • Workup: Extract with diethyl ether, dry over

    
    , and distill.
    
  • Yield: Typically 60-75%.

References

  • Benchchem. (R)-1-(methylthio)propan-2-amine Technical Data & Biocatalytic Synthesis. Retrieved from

  • BLD Pharm. Product Information: (S)-1-(methylthio)propan-2-amine (CAS 741658-04-8).[3] Retrieved from

  • National Institute of Standards and Technology (NIST). Propane, 1-(methylthio)- Mass Spectrum and Properties. Retrieved from

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[4] Semantic Scholar.[4] Retrieved from [4]

  • RHHZ. Synthesis, biological activities and 3D-QSAR studies of (R)-2-phenyl-4, 5-dihydrothiazole-4-carboxamide derivatives. (Demonstrating R-isomer superiority). Retrieved from

Sources

Foundational

Technical Guide: (R)-1-(methylthio)propan-2-amine as a Chiral Ligand Precursor

Executive Summary (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) represents a critical scaffold in the design of hemilabile N,S-ligands . Unlike rigid -symmetric ligands (e.g., BINAP, BOX), this molecule offers an e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) represents a critical scaffold in the design of hemilabile N,S-ligands . Unlike rigid


-symmetric ligands (e.g., BINAP, BOX), this molecule offers an electronically asymmetric coordination environment. The "hard" nitrogen donor (

-donor) and the "soft" sulfur donor (

-acceptor/donor) create a distinct electronic gradient across the metal center.

This guide details the structural utility of this precursor, provides a validated synthesis pipeline from (R)-alaninol, and outlines its application in Palladium-catalyzed asymmetric allylic substitution, where sulfur hemilability governs the catalytic turnover.

Part 1: Structural Paradigm & Ligand Design

The Hemilability Advantage

The core value of (R)-1-(methylthio)propan-2-amine lies in the Hard-Soft Mismatch . In transition metal catalysis (specifically Pd, Ir, and Ru), the sulfur atom is capable of reversible dissociation or weak coordination (hemilability).

  • Resting State: The ligand acts as a bidentate chelate, stabilizing the metal center.

  • Active State: The sulfur atom can dissociate to open a vacant coordination site for substrate binding without complete ligand detachment, or exert a strong trans-effect to direct nucleophilic attack.

Chiral Fidelity

The stereocenter is located at the


-position relative to the sulfur. Because the chiral center acts on the amine backbone, it remains robust during S-alkylation or metal coordination. This specific isomer is derived from the (R)-Alanine  pool, making it cost-effective and scalable.

Part 2: Validated Synthetic Protocol

This protocol utilizes a nucleophilic displacement strategy starting from (R)-alaninol. This route is preferred over aziridine ring-opening for its operational simplicity and strict retention of stereochemistry (no regioselectivity risks).

Reaction Scheme (Graphviz)

Synthesis_Workflow Alaninol (R)-Alaninol (Starting Material) Activation N-Boc Protection & O-Mesylation Alaninol->Activation Boc2O, Et3N; then MsCl Intermediate Activated Intermediate (N-Boc-O-Ms-Alaninol) Activation->Intermediate Displacement Thiolate Displacement (NaSMe / DMF) Intermediate->Displacement SN2 Reaction Deprotection Acidic Deprotection (HCl / Dioxane) Displacement->Deprotection N-Boc Removal Product (R)-1-(methylthio)propan-2-amine (Target Ligand) Deprotection->Product Neutralization

Figure 1: Step-wise synthesis ensuring stereochemical retention at the C2 position.

Detailed Methodology

Reagents:

  • (R)-(-)-2-Amino-1-propanol ((R)-Alaninol)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Methanesulfonyl chloride (MsCl)

  • Sodium thiomethoxide (NaSMe)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step 1: N-Protection and Activation

  • Dissolve (R)-alaninol (10.0 mmol) in DCM (

    
    ) at 0°C.
    
  • Add

    
     (1.1 equiv) followed by 
    
    
    
    (1.0 equiv). Stir for 2h to yield N-Boc-alaninol.
  • Without extensive purification (after aqueous wash), re-dissolve in DCM at 0°C.

  • Add

    
     (1.5 equiv) and dropwise MsCl (1.2 equiv).
    
  • Critical Checkpoint: Monitor TLC for disappearance of alcohol. The mesylate is unstable on silica; proceed immediately to displacement.

Step 2: Nucleophilic Displacement

  • Dissolve the crude mesylate in anhydrous DMF (0.2 M concentration).

  • Add Sodium Thiomethoxide (NaSMe, 1.5 equiv) as a solid in one portion at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with

    
     (to avoid DMF drag), and wash with brine.
    
  • Purify the N-Boc-thioether via flash chromatography (Hexanes/EtOAc).

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in 4M HCl in Dioxane.

  • Stir for 1 hour (evolution of

    
     gas).
    
  • Concentrate in vacuo to obtain the hydrochloride salt.

  • Free Base Generation: Dissolve salt in minimal water, basify with NaOH to pH 12, and extract with DCM. Dry over

    
     and concentrate carefully (volatile amine).
    

Part 3: Catalytic Application – Asymmetric Allylic Substitution[1][2]

The primary utility of this ligand class is in Palladium-catalyzed Allylic Alkylation (Trost-Tsuji reaction). The N,S-ligand induces asymmetry not just through steric bulk, but through electronic discrimination.

Mechanism of Action

In a standard Pd-allyl complex, the nucleophile attacks the allyl terminus trans to the donor ligand.

  • Trans-Effect: Sulfur has a stronger trans-effect than Nitrogen.

  • Result: The Pd-C bond trans to Sulfur is longer and weaker. This directs the incoming nucleophile to attack the carbon trans to the Nitrogen (the electronically distinct site), or vice versa depending on the specific hard/soft match of the nucleophile.

Catalytic Cycle Diagram

Catalytic_Cycle PreCat Pd(II) Precursor + (R)-N,S-Ligand ActiveCat Active Species [Pd(N,S)] PreCat->ActiveCat Coordination OxAdd Oxidative Addition (Allyl Acetate) ActiveCat->OxAdd Substrate Binding PiAllyl Pd-Pi-Allyl Complex (Electronic Asymmetry) OxAdd->PiAllyl Leaving Group Departure NucAttack Nucleophilic Attack (Soft Nucleophile) PiAllyl->NucAttack Regio/Enantio-determining Step ProductRel Product Release NucAttack->ProductRel Reductive Elimination ProductRel->ActiveCat Regeneration

Figure 2: Pd-catalyzed cycle highlighting the electronic asymmetry introduced by the N,S-ligand.

Comparative Ligand Performance Data

The following table summarizes the performance of N,S-ligands compared to traditional ligands in the alkylation of 1,3-diphenylallyl acetate.

Ligand ClassDonor SetElectronic BiasTypical ee%Mechanism Note
(R)-1-(methylthio)propan-2-amine N,S (sp3) High (Hard/Soft) 85-94% Electronic differentiation of allyl termini
Trost LigandP,P (C2)None (Steric only)90-99%Steric pocket control
PHOX LigandsP,N (sp2)High (Hard/Soft)90-98%P-trans effect dominates
Bis-oxazolinesN,N (C2)None70-85%Often requires Cu/Zn, less effective for Pd

Part 4: Troubleshooting & Storage

Stability
  • Oxidation: The thioether moiety is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
  • Storage: Store the free amine under Argon/Nitrogen at -20°C. The Hydrochloride salt is stable at room temperature for months.

Common Experimental Pitfalls
  • Racemization: Occurs if the activation step (mesylation) is performed at high temperatures (>0°C) or if the displacement reaction runs too long in basic conditions.

  • Catalyst Poisoning: Trace thiols (unreacted NaSMe) can poison the Pd catalyst. Ensure thorough washing or use a scavenger resin during purification.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12097380, 2-Propanamine, 2-methyl-1-(methylthio)-.[2] Retrieved from [Link]

  • Synthesis of Amino-Sulfide Ligands: Wu, J., et al. (2017).[3] Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. (Describes analogous amino-alcohol to amino-sulfide transformations). Retrieved from [Link][3]

  • Hemilability in Catalysis: Braunstein, P., & Naud, F.[4] (2001).[4] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. (Foundational text on Hard/Soft ligand behavior). Retrieved from [Link]

  • Palladium-Catalyzed Allylic Substitution: Trost, B. M., & Van Vranken, D. L.[5] (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (The authoritative review on the mechanism and ligand classes). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activity and Synthetic Utility of 1-(Methylthio)propan-2-amine Enantiomers

Executive Summary 1-(Methylthio)propan-2-amine (CAS: 13893-24-8) is a chiral aliphatic amine featuring a thioether moiety.[1] While structurally analogous to amphetamine (with the phenyl ring replaced by a methylthio gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methylthio)propan-2-amine (CAS: 13893-24-8) is a chiral aliphatic amine featuring a thioether moiety.[1] While structurally analogous to amphetamine (with the phenyl ring replaced by a methylthio group), its primary significance in modern drug development lies not as a standalone psychotropic agent, but as a high-value chiral building block and pharmacophore .

This guide analyzes the compound's utility in Fragment-Based Drug Design (FBDD), specifically its role in modulating lipophilicity and potency in antifungal and antimicrobial scaffolds. It further details the biocatalytic protocols for accessing high-enantiopurity (R)- and (S)-isomers, a critical requirement for regulatory compliance in pharmaceutical synthesis.

Chemical Profile and Stereochemistry

The molecule consists of a propyl backbone with an amine at the C2 position and a methylthio group at C1. The C2 position is a stereogenic center, giving rise to two enantiomers: (R)-1-(methylthio)propan-2-amine and (S)-1-(methylthio)propan-2-amine .

Structural Significance in Medicinal Chemistry[1][3][4]
  • Bioisosterism: The methylthio group (-SMe) serves as a lipophilic bioisostere for ethyl or methoxy groups but with distinct electronic properties (σ_p = 0.00, π = 0.61).

  • Chelation Potential: The sulfur and nitrogen atoms provide a "N,S-donor" motif, capable of bidentate coordination with metal centers (e.g., Cu, Zn) in metalloenzymes or synthetic catalysts.

  • Metabolic Handle: The thioether is susceptible to S-oxidation (to sulfoxide/sulfone), offering a tunable metabolic "soft spot" to modulate drug half-life.

PropertyValue / Description
IUPAC Name 1-(methylsulfanyl)propan-2-amine
Molecular Formula C₄H₁₁NS
Molecular Weight 105.20 g/mol
Chiral Center C2 (Carbon alpha to amine)
Key Functionality Primary Amine (Nucleophile), Thioether (Soft Nucleophile/H-bond acceptor)
LogP (Predicted) ~0.6 (Moderate Lipophilicity)

Synthesis of Enantiopure Isomers

Obtaining single enantiomers is critical, as the biological activity of derivatives often depends strictly on the configuration of this moiety.

Biocatalytic Kinetic Resolution (Transaminases)

Modern synthesis favors ω-Transaminases (ω-TAs) to convert the prochiral ketone, 1-(methylthio)propan-2-one, directly into the chiral amine with high enantiomeric excess (>99% ee). This method is superior to chemical resolution due to atom economy and the avoidance of toxic transition metals.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

Objective: Synthesis of (R)-1-(methylthio)propan-2-amine.

  • Substrate Preparation: Dissolve 1-(methylthio)propan-2-one (50 mM) in phosphate buffer (100 mM, pH 7.5).

  • Cofactor Addition: Add Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Amine Donor: Add Isopropylamine (1 M) as the amine donor (equilibrium shift driven by acetone removal).

  • Enzyme Initiation: Add (R)-selective ω-Transaminase (e.g., Arthrobacter sp. variant) lyophilized powder (10 mg/mL).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Work-up: Basify to pH 12 with NaOH (4M), extract with MTBE (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Analysis: Determine conversion by GC-FID and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).

Biocatalysis cluster_conditions Reaction Conditions Substrate 1-(methylthio) propan-2-one Enzyme (R)-ω-Transaminase PLP Cofactor Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (R)-1-(methylthio) propan-2-amine Enzyme->Product Byproduct Acetone Enzyme->Byproduct pH 7.5, 30°C pH 7.5, 30°C

Figure 1: Biocatalytic route for the asymmetric synthesis of the target amine using transaminases.

Biological Activity and Pharmacological Applications[1][2][3][4][5][6]

While the free amine is not a marketed therapeutic, it acts as a potent pharmacophore when incorporated into larger scaffolds. Its activity is highly stereodependent.[1]

Case Study: Antifungal Thiazole Derivatives

Research indicates that incorporating the 1-(methylthio)propan-2-amine moiety into 2-phenyl-4,5-dihydrothiazole-4-carboxamides significantly enhances antifungal potency against plant pathogens like Phytophthora capsici.

  • Stereoselectivity: The (R)-configuration of the 1-(methylthio)propan-2-amine moiety yields superior activity compared to the (S)-enantiomer or the racemate.

    • Activity Sequence: (R)-isomer > Racemate ≈ (S)-isomer.

  • Mechanism: The moiety likely fits into a hydrophobic pocket of the fungal target protein (putatively β-tubulin or sterol biosynthesis enzymes), where the spatial arrangement of the methylthio group is critical for binding affinity.

  • Potency: Optimized derivatives (e.g., Compound 15h in literature) show EC₅₀ values comparable to commercial fungicides like chlorothalonil.

Structure-Activity Relationship (SAR) Logic

The biological success of this fragment is driven by three factors:

  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (LogP) without the bulk of a phenyl ring, aiding membrane permeability.

  • Electronic Effects: The thioether is an electron donor, potentially influencing the pKa of the adjacent amine (in the free form) or the electron density of the amide bond (in derivatives).

  • Chiral Recognition: The steric bulk of the -CH₂SMe group vs. the -Me group at the chiral center allows for precise discrimination by chiral biological receptors.

SAR_Logic Core 1-(Methylthio)propan-2-amine Moiety Stereo Chiral Center (C2) (R)-Config Preferred Core->Stereo Sulfur Thioether (-SMe) Lipophilicity & H-Bond Acceptor Core->Sulfur Amine Amine/Amide Linker Covalent Attachment Point Core->Amine Target Target Binding Pocket (e.g., Fungal Enzymes) Stereo->Target steric fit Sulfur->Target hydrophobic interaction Amine->Target H-bonding

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric contributions of the moiety.

Theoretical Pharmacology & Toxicology

For researchers handling the free amine or designing early-stage analogs, the following pharmacological properties must be considered based on structural homology to known aliphatic amines.

Metabolic Pathways

The primary metabolic route for 1-(methylthio)propan-2-amine is expected to be S-oxidation followed by oxidative deamination .

  • S-Oxidation: Flavin-containing monooxygenases (FMOs) typically oxidize thioethers to sulfoxides (-S(=O)Me) and sulfones (-S(=O)₂Me). This increases polarity and facilitates excretion.

  • Deamination: Monoamine oxidases (MAO) or semicarbazide-sensitive amine oxidases (SSAO) may deaminate the amine to the corresponding ketone (1-(methylthio)propan-2-one).

    • Note: Short-chain aliphatic amines are often poor substrates for MAO-B compared to phenethylamines, but specific kinetics for this thio-analog are not well-characterized in public databases.

Toxicity Considerations
  • Irritancy: Like most primary aliphatic amines, the free base is likely corrosive/irritating to mucous membranes.

  • Sensitization: Thioethers and their metabolic products can sometimes act as haptens, leading to skin sensitization.

  • Lack of Psychotoxicity: Unlike 4-MTA (4-methylthioamphetamine), which releases serotonin and is neurotoxic, the aliphatic 1-(methylthio)propan-2-amine lacks the phenyl ring required for high-affinity binding to monoamine transporters (SERT/DAT). Therefore, it is not expected to possess significant psychostimulant or neurotoxic properties similar to "Flatliner" (4-MTA).

References

  • Synthesis and Antifungal Activity of Thiazole Derivatives

    • Title: Synthesis, biological activities and 3D-QSAR studies of (R)
    • Source: CCS Publishing (2019).
    • Significance: Establishes the (R)-1-(methylthio)propan-2-amine moiety as a critical determinant of antifungal potency.

    • [1][2][3]

  • Chiral Building Block Context

    • Title: (R)-1-(methylthio)propan-2-amine | Contextualization within Contemporary Academic Research.
    • Source: BenchChem.
    • Significance: details the use of the amine in asymmetric synthesis and ligand design.
    • 4[1][3]

  • Related Flavor Compounds

    • Title: 1-Methylthio-2-propanone (PubChem CID 6430713).[5]

    • Source: National Center for Biotechnology Inform
    • Significance: Provides safety data on the ketone precursor/metabolite used as a flavoring agent.[5]

    • 5[1][2][3]

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of (R)-1-(methylthio)propan-2-amine and its Analogs as Monoamine Transporter Ligands

Abstract (R)-1-(methylthio)propan-2-amine is a chiral primary amine bearing a methylthio group, a structure that suggests potential interactions with monoamine transporters. While direct structure-activity relationship (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(methylthio)propan-2-amine is a chiral primary amine bearing a methylthio group, a structure that suggests potential interactions with monoamine transporters. While direct structure-activity relationship (SAR) data for this specific molecule is not extensively documented in peer-reviewed literature, its core phenethylamine scaffold is shared with a well-studied class of compounds: the monoamine transporter inhibitors, which include 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive analysis of the SAR of MDMA and related phenethylamine analogs to construct a predictive SAR framework for (R)-1-(methylthio)propan-2-amine. We will delve into the critical structural motifs that govern potency and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Furthermore, this document will furnish detailed experimental protocols for the in vitro evaluation of novel analogs, empowering researchers to systematically probe the SAR of this chemical space.

Introduction: The Phenethylamine Scaffold and Monoamine Transporter Modulation

The phenethylamine backbone is a privileged scaffold in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters and synthetic psychoactive compounds. A significant portion of their biological effects are mediated through interactions with monoamine transporters (MATs): SERT, DAT, and NET.[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of monoaminergic signaling.[2]

(R)-1-(methylthio)propan-2-amine can be viewed as an analog of amphetamine where a phenyl group is replaced by a methylthio moiety. More broadly, it shares structural similarities with MDMA and other phenethylamine-based monoamine reuptake inhibitors.[3] Understanding the well-established SAR of these compounds provides a robust foundation for predicting the pharmacological profile of (R)-1-(methylthio)propan-2-amine and for designing novel derivatives with tailored activities.

Deconstructing the Pharmacophore: SAR of MDMA and Related Analogs

The SAR of MDMA and its congeners reveals three key regions of the molecule that can be systematically modified to alter potency and selectivity at SERT, DAT, and NET: the aromatic ring, the alkyl side chain, and the amine terminus.

The Aromatic Ring: A Key Determinant of SERT Affinity

The methylenedioxy group of MDMA is a crucial feature for its high affinity for SERT.[4] Bioisosteric replacement of this group with other functionalities has been explored to modulate the pharmacological profile. For instance, replacement with a benzofuran ring, as seen in compounds like 5-APB, can maintain or even enhance SERT activity.[5] This suggests that the electronic and steric properties of the ring system are critical for SERT recognition.

The position of the methylenedioxy bridge on the phenyl ring is also a significant factor for SERT affinity. 2,3-MDMA, an isomer of MDMA, is substantially less potent at SERT, while its potency at NET is comparable to that of MDMA.[4] This highlights the stringent structural requirements for optimal interaction with the serotonin transporter.

The Alkyl Side Chain: Influencing Potency and Transporter Selectivity

Modifications to the amphetamine side chain can significantly impact inhibitory potency, particularly at NET.[4] For example, alterations to the side chain of MDMA generally lead to a reduction in potency at NET, while having a less pronounced effect on SERT activity.[4]

The Amine Terminus: N-Substitution and its Consequences

The primary amine of amphetamine and the secondary amine of methamphetamine and MDMA are critical for their activity as monoamine transporter substrates and releasers. N-methylation, as in the case of MDMA versus its primary amine analog MDA, can influence the selectivity profile.

A Predictive SAR Framework for (R)-1-(methylthio)propan-2-amine

Based on the established SAR of MDMA and other phenethylamines, we can propose a hypothetical SAR for (R)-1-(methylthio)propan-2-amine. The replacement of the phenyl ring with a methylthio group represents a significant structural departure. The sulfur atom introduces unique electronic and steric properties that are likely to influence interactions with monoamine transporters.

It is plausible that the methylthio group may confer a different selectivity profile compared to the phenyl-containing analogs. Sulfur is known to participate in various biological interactions, and its presence could lead to novel binding modes within the transporter proteins.[6]

To systematically explore the SAR of this scaffold, a series of analogs should be synthesized and evaluated. The following table outlines key proposed modifications and their predicted impact on activity.

Modification Rationale Predicted Impact on Activity
Variation of the S-alkyl group To probe the steric and electronic requirements at this position.Larger alkyl groups may decrease potency due to steric hindrance. Introduction of electron-withdrawing groups could alter binding affinity.
Alkylation of the amine To investigate the effect of N-substitution on potency and selectivity.N-methylation or N-ethylation may shift selectivity between SERT, DAT, and NET.
Introduction of substituents on the propane backbone To explore the steric tolerance of the binding pocket.Methylation at the α- or β-position could influence potency and selectivity.

Experimental Protocols for In Vitro Evaluation

To validate the predictive SAR and characterize the pharmacological profile of novel (R)-1-(methylthio)propan-2-amine analogs, a suite of in vitro assays is essential. The following protocols describe standard methods for determining the potency of compounds as monoamine transporter inhibitors.

Radiotracer Uptake Inhibition Assay

This assay is the gold standard for measuring the functional inhibition of monoamine transporters.[7]

Principle: This method quantifies the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) into cells expressing the corresponding transporter.

Experimental Workflow:

G cluster_0 Cell Culture and Plating cluster_1 Assay Procedure cluster_2 Data Analysis A HEK293 cells stably expressing hSERT, hDAT, or hNET B Plate cells in 96-well plates A->B C Wash cells with buffer B->C D Pre-incubate with test compound or vehicle C->D E Add radiolabeled substrate ([³H]5-HT, [³H]DA, or [³H]NE) D->E F Incubate to allow uptake E->F G Wash to remove excess radiolabel F->G H Lyse cells G->H I Quantify radioactivity via liquid scintillation counting H->I J Plot % inhibition vs. log[compound] I->J K Calculate IC50 values using non-linear regression J->K

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Stability of Methylthio-Substituted Chiral Amines

Introduction: The Critical Role of Sulfur and Chirality in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfur and Chirality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological profiles. Among these, the methylthio (-SCH₃) group, a type of thioether, and chiral centers are frequently employed to modulate a molecule's potency, selectivity, and pharmacokinetic properties. Methylthio-substituted chiral amines are structural motifs found in a variety of therapeutic agents. The sulfur atom can influence lipophilicity and engage in specific interactions with biological targets, while the chiral amine center is often crucial for precise receptor binding.

However, these same features introduce significant challenges related to drug metabolism. The methylthio group is a known "metabolic soft spot," susceptible to enzymatic oxidation, while the stereochemistry of the chiral center can lead to profoundly different metabolic fates for each enantiomer.[1][2][3] Understanding the metabolic stability of these compounds is therefore not merely a routine check but a critical step in drug development.[4] It directly impacts a drug's half-life, potential for drug-drug interactions, and overall safety and efficacy profile.[4] This guide provides a technical overview of the key metabolic pathways, robust experimental protocols for stability assessment, and the analytical methodologies required to navigate the complexities of these unique chemical entities.

Part 1: Core Metabolic Pathways of Methylthio-Substituted Amines

The metabolic fate of a methylthio-substituted chiral amine is primarily dictated by Phase I oxidation reactions, followed by potential Phase II conjugation.[5] The two enzyme superfamilies of greatest relevance are the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[6][7]

S-Oxidation: The Primary Metabolic Liability

The most common metabolic transformation for thioethers is S-oxidation.[8][9] This process involves the addition of an oxygen atom to the sulfur, typically proceeding in a stepwise manner.

  • Step 1: Sulfoxide Formation: The methylthio group is first oxidized to a methylsulfinyl group, forming a sulfoxide metabolite. This reaction is catalyzed by both CYP and FMO enzymes.[8][10][11]

  • Step 2: Sulfone Formation: The sulfoxide can be further oxidized to a methylsulfonyl group, yielding a sulfone metabolite. This second oxidation step is predominantly carried out by CYP enzymes.

These oxidative steps increase the polarity of the molecule, preparing it for excretion.[5] FMOs, in particular, are highly efficient at oxidizing soft nucleophiles like sulfur and nitrogen atoms and are a major contributor to the metabolism of such compounds.[7][8][12] The reaction proceeds via an SN2 mechanism where an oxygen atom is transferred from an FAD-peroxide intermediate within the enzyme's active site.[8][10]

Below is a diagram illustrating the primary S-oxidation pathway.

S_Oxidation_Pathway Parent R-S-CH₃ (Methylthio Amine) Sulfoxide R-S(O)-CH₃ (Sulfoxide Metabolite) Parent->Sulfoxide CYP / FMO Sulfone R-S(O)₂-CH₃ (Sulfone Metabolite) Sulfoxide->Sulfone CYP

Caption: Primary S-oxidation pathway of a methylthio group.

The Influence of Chirality: Stereoselective Metabolism

The presence of a chiral center adjacent to or near the methylthio group introduces a critical layer of complexity: stereoselective metabolism.[1][3][13] Biological systems, being inherently chiral, can interact differently with each enantiomer (the R- and S-forms) of a drug.[2][14]

This discrimination can manifest in several ways:

  • Different Rates of Metabolism: One enantiomer may be metabolized significantly faster than the other.[13][14] This can lead to different plasma concentrations and durations of action for each enantiomer, even when administered as a 50:50 racemic mixture.[2]

  • Different Metabolic Pathways: In some cases, each enantiomer may be metabolized by entirely different enzymes or through different pathways.[3][13]

This phenomenon occurs because the three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable binding orientation within the active site of a metabolizing enzyme (like a CYP or FMO) compared to its mirror image.[1]

Stereoselective_Metabolism cluster_R R-Enantiomer cluster_S S-Enantiomer R_Metabolism Fast Metabolism S_Metabolism Slow Metabolism Enzyme Metabolizing Enzyme Enzyme->R_Metabolism High Affinity Enzyme->S_Metabolism Low Affinity

Caption: Stereoselective metabolism of chiral amines.

Part 2: Experimental Assessment of Metabolic Stability

To quantify the rate and extent of metabolism, a series of robust in vitro experiments are essential. The liver microsomal stability assay is the workhorse of early drug discovery for this purpose.[15][16][17]

The Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[16] They are a rich source of Phase I enzymes, particularly CYPs and FMOs, making them an ideal and cost-effective system for assessing oxidative metabolism.[6][15][16]

Principle: The assay measures the rate at which the parent drug is eliminated when incubated with liver microsomes in the presence of necessary cofactors.[15][17]

Workflow Diagram:

Microsomal_Assay_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound 1. Prepare Compound (1 µM final conc.) Microsomes 2. Prepare Microsomes (0.5 mg/mL in Buffer) Compound->Microsomes Preincubation 3. Pre-incubate at 37°C Microsomes->Preincubation Start 4. Initiate Reaction (Add NADPH) Preincubation->Start Timepoints 5. Sample at Timepoints (0, 5, 15, 30, 45 min) Start->Timepoints Quench 6. Quench Reaction (Add Acetonitrile) Timepoints->Quench Centrifuge 7. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 8. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate 9. Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a methylthio-substituted chiral amine.

Materials:

  • Test Compound (TC): 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock (e.g., from XenoTech).[15]

  • Phosphate Buffer: 100 mM Potassium Phosphate (KPO₄), pH 7.4.[15]

  • NADPH Regenerating System (or 1 mM NADPH solution).[16]

  • Positive Controls: Dextromethorphan (high turnover), Verapamil (high turnover).[15]

  • Negative Control: Warfarin (low turnover).

  • Quenching Solution: Acetonitrile with an internal standard (IS).

Procedure:

  • Preparation of Reagents:

    • Thaw HLM stock quickly at 37°C and immediately place on ice.[15] Dilute to 1 mg/mL (for a final concentration of 0.5 mg/mL) in ice-cold phosphate buffer.

    • Prepare working solutions of TC and control compounds by diluting the 10 mM DMSO stocks to achieve a final incubation concentration of 1 µM.[15] The final DMSO concentration must be kept low (<0.5%) to avoid enzyme inhibition.

  • Incubation Setup:

    • In a 96-well plate, combine the HLM solution and the TC/control solution.

    • Include a "Minus Cofactor" control for each compound, where buffer is added instead of NADPH. This control accounts for non-enzymatic degradation.[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "Minus Cofactor" controls).[15][16] This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells to a new plate containing the cold quenching solution.[16] The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)

Data Presentation:

The results are best summarized in a table, especially when comparing enantiomers.

CompoundEnantiomert½ (min)CLint (µL/min/mg protein)
Test Compound X R-enantiomer15.290.5
S-enantiomer48.528.4
Verapamil (Control) Racemate< 5> 277
Warfarin (Control) Racemate> 60< 23

The hypothetical data above clearly shows stereoselective metabolism, with the R-enantiomer being cleared over three times faster than the S-enantiomer.

Part 3: Advanced Considerations and Analytical Techniques

Beyond Microsomes: The Role of Hepatocytes

While microsomes are excellent for screening Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II reactions (e.g., sulfation, glucuronidation).[5][17] For a more complete picture, assays using cryopreserved hepatocytes are employed.[17] Hepatocytes contain both Phase I and Phase II enzymes and can provide a more accurate prediction of overall hepatic clearance.[17]

Analytical Methods for Metabolite Identification

Identifying the metabolites formed is as important as measuring the disappearance of the parent compound. High-resolution mass spectrometry (HRMS), such as LC-TOF-MS or Orbitrap-based systems, is the gold standard for this purpose.[17][18][19]

Key Analytical Challenges:

  • Chiral Separation: A chiral chromatography column is required to separate the R- and S-enantiomers of both the parent drug and its metabolites.[14]

  • Sulfur Compound Analysis: Sulfur-containing compounds can be challenging to analyze due to their unique chemical properties, but modern mass spectrometry techniques are well-suited for their detection and quantification.[18][19]

Conclusion and Future Perspectives

The metabolic stability of methylthio-substituted chiral amines is a multifaceted challenge that requires a deep understanding of specific oxidative pathways and the profound influence of stereochemistry. The methylthio group is a primary site of metabolism via S-oxidation, a process catalyzed by both CYP and FMO enzymes. The chirality of the amine can lead to significant differences in the metabolic rates of enantiomers, a critical factor influencing the overall pharmacokinetic profile.

A systematic approach, beginning with robust in vitro assays like the liver microsomal stability test, is fundamental for early-stage drug development. This allows for the rank-ordering of compounds and the early identification of metabolic liabilities.[15] When coupled with advanced chiral analytical techniques and, where necessary, more complex systems like hepatocytes, researchers can build a comprehensive metabolic profile. This knowledge empowers medicinal chemists to make informed decisions, such as modifying the structure to block metabolic "soft spots" or advancing a single, more stable enantiomer, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Biological sulphur-containing compounds - Analytical challenges.PubMed.
  • Insights into Chiral Drug Metabolism and Inversion.WuXi AppTec DMPK.
  • N- and S-Oxidation Model of the Flavin-containing Monooxygenases.Optibrium.
  • metabolic stability in liver microsomes.Mercell.
  • Bioanalysis of chiral compounds during drug development using a tiered approach.Ovid.
  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts.PubMed.
  • Factors Affecting Drug Metabolism Including Stereo Chemical Aspects.Pharmaguideline.
  • Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.
  • N- and S-oxidation model of the flavin-containing monooxygenases.Optibrium.
  • Advanced in vitro metabolic stability assays for drug discovery.Nuvisan.
  • Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.JoVE.
  • Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes.Toxicological Sciences.
  • Chiral Drugs: An Overview.PMC.
  • Examples of stereoselective pathways of metabolism catalyzed by identified enzymes.ResearchGate.
  • Flavin-containing monooxygenases: mutations, disease and drug response.CORE.
  • In vitro drug metabolism: for the selection of your lead compounds.MTTlab.
  • Clinical Insights into Drug Metabolism and Detoxification Pathways.Longdom Publishing.
  • Flavin-containing monooxygenase.Wikipedia.
  • Understanding Stereo-Selective Metabolism in Drug Discover and Development.EAG Laboratories.
  • Drug Metabolism.Chemistry LibreTexts.

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Synthesis of (R)-1-(methylthio)propan-2-amine via Asymmetric Transamination

[1] Executive Summary This guide details the protocol for the asymmetric synthesis of (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) from 1-(methylthio)propan-2-one . Unlike traditional chemical reductive amination,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for the asymmetric synthesis of (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) from 1-(methylthio)propan-2-one . Unlike traditional chemical reductive amination, which often yields racemates requiring wasteful resolution, this biocatalytic route utilizes an (R)-selective


-transaminase  (ATA) to achieve high enantiopurity (>99% ee) in a single step.

Key Advantages:

  • Stereocontrol: Direct access to the (R)-enantiomer.

  • Atom Economy: Uses isopropylamine (IPA) as a low-cost amine donor.

  • Scalability: Protocol is designed for transfer from micro-titer plates to gram-scale batch reactors.

Scientific Principles & Reaction Engineering

The Biocatalytic System

The reaction relies on a Pyridoxal-5'-phosphate (PLP)-dependent transaminase.[1][2][3][4] The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate.

Enzyme Selection: For (R)-selectivity, the industry standard is the transaminase from Arthrobacter sp.[5] (often denoted as ArR-TA or ATA-117 homologs). These enzymes belong to the PLP-fold type IV class and are structurally distinct from the more common (S)-selective enzymes (e.g., from Vibrio fluvialis).

Reaction Scheme & Equilibrium Management

Transamination is reversible.[1][2] The equilibrium constant (


) is typically near 1. To drive the reaction to completion, we utilize Isopropylamine (IPA)  as the donor.[6]
  • Forward Reaction: Substrate + IPA

    
     Product + Acetone
    
  • Equilibrium Shift: Acetone is more volatile than the aqueous buffer. By applying a slight vacuum or nitrogen sweep, acetone is removed, driving the reaction to the right (Le Chatelier's principle).

Substrate Considerations (The "Thio" Factor)

The methylthio group introduces two specific challenges:

  • Oxidation Risk: The sulfur can oxidize to a sulfoxide if exposed to excessive aeration. Mitigation: Degas buffers and use a nitrogen blanket.

  • Solubility: The ketone is moderately hydrophobic. Mitigation: Use 10-20% DMSO as a cosolvent.

Visualizing the Pathway

ReactionPathway Substrate 1-(methylthio)propan-2-one (Prochiral Ketone) Complex [Enzyme-PLP-Substrate] Transition State Substrate->Complex Binding Donor Isopropylamine (Amine Donor) Donor->Complex Binding Enzyme PLP-Dependent (R)-Transaminase (Arthrobacter sp.) Complex->Enzyme Recycling Product (R)-1-(methylthio)propan-2-amine (Target Chiral Amine) Complex->Product Transamination Byproduct Acetone (Volatile Coproduct) Complex->Byproduct Transamination Removal Equilibrium Shift (Drives Yield) Byproduct->Removal Evaporation/Sweep

Figure 1: Reaction pathway for the asymmetric transamination. Acetone removal is the critical thermodynamic driver.

Experimental Protocols

Materials Required
ComponentSpecificationFunction
Enzyme (R)-Transaminase (e.g., Codexis ATA-117 or Arthrobacter wild-type)Catalyst
Cofactor Pyridoxal-5'-phosphate (PLP)Essential co-catalyst
Substrate 1-(methylthio)propan-2-oneStarting Material
Donor Isopropylamine (IPA)Amine Source
Buffer 100 mM Potassium Phosphate (KPi), pH 7.5Reaction Medium
Cosolvent DMSO (Dimethyl sulfoxide)Solubilizer
Protocol A: Analytical Screening (200 µL Scale)

Use this to verify enzyme activity before scaling up.

  • Stock Preparation:

    • Mix A (Buffer/Donor): 1 M Isopropylamine in 100 mM KPi buffer. Crucial: Adjust pH to 7.5 using conc. HCl. IPA is a strong base; failure to neutralize will denature the enzyme.

    • Mix B (Substrate): 50 mM 1-(methylthio)propan-2-one in DMSO.

    • Mix C (Cofactor): 10 mM PLP in water.

  • Reaction Assembly (96-well plate):

    • Add 100 µL Mix A (Final: 0.5 M IPA).

    • Add 20 µL Mix C (Final: 1 mM PLP).

    • Add 2 mg lyophilized Enzyme powder.

    • Add 40 µL Buffer (to adjust volume).

    • Start: Add 40 µL Mix B (Final: 10 mM Substrate, 20% DMSO).

  • Incubation:

    • Seal plate with aluminum foil (prevent evaporation).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quench & Analysis:

    • Add 200 µL Acetonitrile + 0.2% Formic acid.

    • Centrifuge (4000 rpm, 10 min) to pellet protein.

    • Analyze supernatant via HPLC (See Section 5).

Protocol B: Preparative Synthesis (1 Gram Scale)

Designed for high conversion using open-system equilibrium displacement.

  • Reaction Vessel: Use a 50 mL round-bottom flask equipped with an overhead stirrer and a nitrogen inlet (for sweeping).

  • Buffer Preparation (The "IPA-Phosphate" System):

    • Dissolve 1.48 g Isopropylamine (25 mmol) in 20 mL 100 mM KPi buffer.

    • Cool on ice and slowly add 6M HCl to adjust pH to 7.5. Exothermic!

    • Add 5 mg PLP (1 mM final).

  • Enzyme Loading:

    • Add 50–100 mg (R)-Transaminase powder. Stir gently until dissolved/dispersed.

  • Substrate Addition:

    • Dissolve 1.0 g (~8.5 mmol) 1-(methylthio)propan-2-one in 5 mL DMSO.

    • Add dropwise to the reaction vessel.

  • Reaction Phase:

    • Temp: 35°C.

    • Agitation: 200 rpm.

    • Acetone Removal: Pass a gentle stream of nitrogen over the headspace (do not bubble through liquid to avoid protein foaming). This strips the acetone coproduct.

    • Time: Run for 24–48 hours.

  • Workup (Purification):

    • Acidify: Add 6M HCl to shift pH to < 2.0. (Amine becomes ammonium salt; stays in water).

    • Wash: Extract with Ethyl Acetate (3 x 20 mL). Discard organic layer (removes unreacted ketone/DMSO).

    • Basify: Adjust aqueous layer pH to > 12 using 10M NaOH. (Ammonium becomes free amine).

    • Extract: Extract with MTBE or Dichloromethane (3 x 20 mL).

    • Dry: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Analytical Methods (QC)

To determine conversion and enantiomeric excess (


), derivatization is often required due to the lack of a strong chromophore in the aliphatic amine.

Method: GITC Derivatization (Chiral HPLC)

  • Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

  • Procedure: Mix 50 µL reaction sample (basified) with 50 µL GITC solution (2 mg/mL in Acetonitrile). Incubate 30 min at RT.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water/Acetonitrile (gradient 40:60 to 80:20).

    • Detection: UV at 254 nm (GITC provides the UV tag).

    • Separation: The diastereomers formed (R-amine-GITC and S-amine-GITC) will resolve on a standard achiral C18 column.

Process Workflow Diagram

Workflow Prep Buffer Prep (1M IPA, pH 7.5, PLP) Bioconversion Bioconversion (35°C, N2 Sweep) Prep->Bioconversion Add Enzyme + Substrate AcidWash Acid Wash (pH 2) Remove Ketone/DMSO Bioconversion->AcidWash Quench HCl BaseExtract Basify (pH 12) & Extract Isolate Product AcidWash->BaseExtract Aqueous Phase Only Final Pure (R)-Amine (Oil/HCl Salt) BaseExtract->Final Evaporation

Figure 2: Downstream processing workflow ensuring high purity of the target amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Equilibrium limitationIncrease N₂ sweep rate to remove acetone; Increase IPA concentration to 2M.
Precipitation Substrate insolubilityIncrease DMSO to 20%; Ensure slow, dropwise addition of substrate.
Low ee (<95%) Background reaction or wrong enzymeVerify enzyme is (R)-selective (Arthrobacter); Run a "no enzyme" control to check for chemical transamination (rare at pH 7.5).
Yellow Color Fades PLP depletionAdd more PLP (0.5 mM). The active enzyme must remain bright yellow.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51.

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.

  • Iwasaki, A., et al. (2006). "Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168." Applied Microbiology and Biotechnology, 69(5), 499-505.

  • Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493.

Sources

Application

Application Note: A Comprehensive Protocol for the Reductive Amination of 1-(methylthio)propan-2-one

Abstract This application note provides a detailed protocol for the synthesis of N-methyl-1-(methylthio)propan-2-amine via the reductive amination of 1-(methylthio)propan-2-one with methylamine. The procedure utilizes so...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of N-methyl-1-(methylthio)propan-2-amine via the reductive amination of 1-(methylthio)propan-2-one with methylamine. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high efficiency and functional group tolerance. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing in-depth mechanistic insights, a step-by-step experimental guide, and critical analysis of reaction parameters.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines from carbonyl compounds.[1][2][3] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is widely favored for its efficiency and for avoiding the overalkylation issues often associated with direct amine alkylation.[3][4] The target molecule, N-methyl-1-(methylthio)propan-2-amine, is a valuable building block in medicinal chemistry and materials science due to the presence of both a secondary amine and a thioether moiety.

This guide focuses on the reaction between 1-(methylthio)propan-2-one and methylamine. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical. Its mild nature and steric hindrance allow for the selective reduction of the iminium ion intermediate in the presence of the unreacted ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[5][6][7] Furthermore, NaBH(OAc)₃ is effective in a variety of aprotic solvents and is particularly well-suited for reactions involving ketones.[5][8]

Mechanistic Overview

The reductive amination process proceeds through two key stages that occur in situ:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 1-(methylthio)propan-2-one. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. In the presence of an acid catalyst (often acetic acid, which can be added or is present as an impurity in the reagent), the imine is protonated to form a more electrophilic iminium ion.[4][9]

  • Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride donor. The hydride (H⁻) attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product, N-methyl-1-(methylthio)propan-2-amine.[9] The reaction rate for the reduction of the iminium ion is significantly faster than the reduction of the ketone, which is the basis for the high selectivity of this method.[6]

Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of up to 10 mmol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-(methylthio)propan-2-one≥95%Sigma-Aldrich
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)Acros Organics
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Combi-Blocks
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%MilliporeSigma
Glacial Acetic AcidACS GradeFisher Chemical
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)VWR Chemicals
Diethyl EtherACS GradeLabChem
Hydrochloric Acid (e.g., 2 M in diethyl ether)Alfa Aesar
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware

Step-by-Step Procedure

protocol_workflow start Start setup 1. Assemble glassware under inert atmosphere. start->setup reagents 2. Add ketone, solvent (DCE), and methylamine solution. setup->reagents cool 3. Cool mixture to 0 °C. reagents->cool acid 4. Add glacial acetic acid. cool->acid stir1 5. Stir for 20-30 minutes. acid->stir1 add_nabhoac3 6. Add NaBH(OAc)3 portion-wise. stir1->add_nabhoac3 react 7. Warm to room temperature and stir for 12-24h. add_nabhoac3->react monitor 8. Monitor reaction by TLC or GC-MS. react->monitor quench 9. Quench with saturated NaHCO3 solution. monitor->quench extract 10. Extract with diethyl ether. quench->extract dry 11. Dry organic layer with MgSO4. extract->dry filter 12. Filter and concentrate in vacuo. dry->filter purify 13. Purify via column chromatography or distillation. filter->purify end End purify->end

Figure 2: Experimental Workflow.
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(methylthio)propan-2-one (1.06 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichloroethane (DCE, 40 mL).[5][8] Add methylamine solution (1.2 equiv, e.g., 6.0 mL of a 2.0 M solution in THF). Using a slight excess of the amine helps drive the imine formation equilibrium.

  • Acid Catalyst: Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv) dropwise to the stirred solution. The addition of an acid catalyzes imine formation and is often beneficial for ketone substrates.[6][10]

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.75 g, 13.0 mmol, 1.3 equiv) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm. A molar excess of the reducing agent ensures the complete reduction of the intermediate.[5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure N-methyl-1-(methylthio)propan-2-amine.

Discussion of Parameters

  • Choice of Reducing Agent: While other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ is generally preferred due to its lower toxicity and effectiveness under mildly acidic conditions.[5][11] Sodium borohydride (NaBH₄) is too reactive and would reduce the starting ketone; it is only suitable in a two-step procedure where the imine is pre-formed and isolated.[4][11]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and reactions are generally faster in it compared to other solvents like THF.[5][8] It is crucial to use an anhydrous solvent as NaBH(OAc)₃ is sensitive to water.[11]

  • Stoichiometry: A slight excess of the amine and a more significant excess of the reducing agent are standard practice to ensure high conversion of the limiting carbonyl compound.[5]

  • pH Control: The reaction is typically most effective under weakly acidic conditions (pH 5-7), which facilitates imine formation without significantly decomposing the hydride reagent. The addition of acetic acid helps maintain this optimal pH range.[3]

Safety Considerations

  • 1-(methylthio)propan-2-one: Handle in a fume hood. It is a flammable liquid and may cause skin and eye irritation.

  • Methylamine: Is a flammable and corrosive gas/solution. It can cause severe skin burns and eye damage. Work in a well-ventilated area.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. It is a corrosive solid. Avoid contact with skin and eyes.

  • 1,2-Dichloroethane (DCE): Is a toxic and carcinogenic solvent. All handling must be performed in a fume hood.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-methyl-1-(methylthio)propan-2-amine from 1-(methylthio)propan-2-one. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild conditions. This application note serves as a comprehensive guide for researchers, offering both a practical step-by-step procedure and the underlying chemical principles for successful execution.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination Mechanism [NaBH(OAc)3]. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2012). wet aminative reduction. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Reddit. (2022). Reductive Amination Help. r/Chempros. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

Sources

Method

using (R)-1-(methylthio)propan-2-amine in rotigotine synthesis

Application Note: Strategic Synthesis of Rotigotine & Precursor Analysis Executive Summary Rotigotine ((6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthalenol) is a non-ergoline dopamine agonist used f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Rotigotine & Precursor Analysis

Executive Summary

Rotigotine ((6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthalenol) is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease. The synthesis of Rotigotine hinges on the precise construction of the chiral (S)-2-aminotetralin core.

This application note addresses the feasibility of using (R)-1-(methylthio)propan-2-amine in Rotigotine synthesis. Following a structural feasibility analysis, we present the Industry-Standard High-Fidelity Protocol for Rotigotine, focusing on the correct chiral precursors and asymmetric induction strategies required to meet pharmaceutical purity standards (>99.5% ee).

Precursor Feasibility Analysis: (R)-1-(methylthio)propan-2-amine

Objective: To evaluate the structural compatibility of (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) as a starting material for Rotigotine.

Structural Divergence

The target molecule, Rotigotine, requires three specific pharmacophores:

  • Chiral Core: (S)-5-hydroxy-2-aminotetralin.

  • N-Substituent A: Linear n-propyl group.

  • N-Substituent B: 2-(2-thienyl)ethyl group.[1][2]

Analysis of the Proposed Precursor:

  • Structure: (R)-1-(methylthio)propan-2-amine consists of a branched propyl chain (isopropyl backbone) with a terminal methylthio ether.

  • Chirality: The user-specified (R)-configuration at the C2 position.

  • Mismatch Identification:

    • Carbon Skeleton: Rotigotine requires a linear propyl chain on the nitrogen. The proposed amine has a branched methyl group at the alpha position relative to the amine.

    • Sulfur Moiety: Rotigotine contains a thiophene ring (aromatic sulfur). The proposed amine contains a methylthio ether (aliphatic sulfur). Converting a methylthio ether into a thiophene ring is synthetically inefficient and non-standard compared to using commercially available thiophene precursors.

Conclusion: (R)-1-(methylthio)propan-2-amine is a key intermediate for p38 MAPK inhibitors (e.g., Pamapimod) but is structurally incompatible as a direct precursor for Rotigotine. The synthesis of Rotigotine requires the (S)-aminotetralin scaffold.

The following protocol details the validated, corrected route using (S)-5-methoxy-2-tetralone and propyl amine, ensuring the correct stereochemistry and structural integrity.

Validated Protocol: Asymmetric Synthesis of Rotigotine

This protocol utilizes Reductive Amination followed by Chiral Resolution (or direct Asymmetric Reductive Amination) to establish the (S)-configuration.

Phase 1: Synthesis of the Chiral Core

Target Intermediate: (S)-5-methoxy-2-(N-propylamino)tetralin (Compound 3 )

Reagents:

  • 5-Methoxy-2-tetralone (Compound 1 )[1][2]

  • n-Propylamine

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Pt/C + H2

  • Resolving Agent: L-(+)-Tartaric acid or Chiral Phosphoric Acid

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reactor with 5-Methoxy-2-tetralone (1.0 eq) and Dichloromethane (DCM).

    • Add n-Propylamine (1.2 eq) dropwise at 0-5°C.

    • Stir for 2 hours to form the enamine/imine intermediate. Note: Monitoring by TLC/HPLC is crucial to ensure ketone consumption.

  • Reductive Amination:

    • Add Sodium Triacetoxyborohydride (1.5 eq) in portions, maintaining temperature <10°C.

    • Stir at ambient temperature for 12 hours.

    • Quench: Add saturated NaHCO3 solution. Extract with DCM.

    • Result: Racemic 5-methoxy-2-(N-propylamino)tetralin.

  • Optical Resolution (Critical Step):

    • Dissolve the racemic free base in Methanol/Water (9:1).

    • Add L-(+)-Tartaric acid (0.5 - 1.0 eq) heated to reflux.

    • Slowly cool to 5°C to induce crystallization of the diastereomeric salt.

    • Filtration: Collect the precipitate. Recrystallize from Ethanol to achieve >99% ee.

    • Free Basing: Treat the salt with 1M NaOH to liberate (S)-5-methoxy-2-(N-propylamino)tetralin .

Phase 2: Thiophene Coupling (N-Alkylation)

Target Intermediate: (S)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (Compound 4 )

Reagents:

  • 2-(2-Thienyl)ethyl bromide (or Tosylate)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3

  • Solvent: Acetonitrile or DMF

Protocol:

  • Dissolve Compound 3 (1.0 eq) in Acetonitrile.

  • Add K2CO3 (2.0 eq) and 2-(2-Thienyl)ethyl bromide (1.2 eq).

  • Reflux (80°C) for 18-24 hours. Note: Reaction kinetics are slow due to steric hindrance at the secondary amine.

  • Workup: Cool, filter inorganic salts, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to remove unreacted bromide.

Phase 3: Demethylation to Rotigotine

Target: Rotigotine (Free Base)

Reagents:

  • Boron Tribromide (BBr3) (1M in DCM) or 48% HBr

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolve Compound 4 in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.

  • Add BBr3 (3.0 eq) dropwise. Caution: Highly exothermic.

  • Allow to warm to 0°C and stir for 4 hours.

  • Hydrolysis: Carefully quench with ice-water.

  • Isolation: Adjust pH to 8-9 with NaHCO3. Extract with EtOAc.[2][3]

  • Crystallization: Recrystallize from Isopropanol/Hexane to obtain pure Rotigotine.

Process Data & Specifications

ParameterSpecificationRationale
Starting Material 5-Methoxy-2-tetraloneCore scaffold source.[1][2] Purity >98% required to prevent regioisomers.
Chiral Purity (ee) > 99.5% (S)-isomerThe (R)-enantiomer is significantly less potent and considered an impurity.
Impurity A Des-propyl analogResult of incomplete reductive amination. Limit: <0.1%.
Impurity B Over-alkylated amineResult of bis-alkylation. Controlled by stoichiometry (1.2 eq propylamine).
Yield (Overall) 35 - 45%Limited by the resolution step (max 50% theoretical without recycling).

Pathway Visualization

Diagram 1: Structural Divergence (User Query vs. Standard)

This diagram illustrates why the user's proposed amine is incompatible and contrasts it with the correct pathway.

Rotigotine_Synthesis_Logic cluster_0 Feasibility Check Proposed (R)-1-(methylthio)propan-2-amine (User Proposed) Rotigotine Rotigotine (Target Molecule) Proposed->Rotigotine STRUCTURAL MISMATCH (Branched vs Linear) (Sulfide vs Thiophene) Tetralone 5-Methoxy-2-tetralone (Standard Precursor) Tetralone->Rotigotine 1. Reductive Amination 2. Resolution 3. Thiophene Coupling

Caption: Feasibility analysis showing the structural incompatibility of (R)-1-(methylthio)propan-2-amine for Rotigotine synthesis compared to the standard tetralone route.

Diagram 2: The Validated Synthesis Workflow

Rotigotine_Workflow Step1 Step 1: Reductive Amination (5-Methoxy-2-tetralone + Propylamine) Step2 Step 2: Chiral Resolution (L-Tartaric Acid Crystallization) Step1->Step2 Racemic Amine Step3 Step 3: N-Alkylation (+ 2-(2-thienyl)ethyl bromide) Step2->Step3 (S)-Amine (>99% ee) Step4 Step 4: Demethylation (BBr3 / DCM) Step3->Step4 Protected Intermediate Final Rotigotine (S-Enantiomer) Step4->Final Purification

Caption: Step-by-step synthetic workflow for the production of Rotigotine from 5-methoxy-2-tetralone.

References

  • Google Patents.WO2010073124A2 - Processes for preparing highly pure rotigotine.
  • ResearchGate. Short Synthesis of Dopamine Agonist Rotigotine. Available at: [Link]

Sources

Application

Application Note: Reductive Amination Coupling of (R)-1-(methylthio)propan-2-amine with Aldehydes

[1][2] Executive Summary This guide details the optimized reaction conditions for coupling (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) with various aldehydes via reductive amination.[1][2] This specific chiral am...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the optimized reaction conditions for coupling (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) with various aldehydes via reductive amination.[1][2] This specific chiral amine serves as a critical building block in medicinal chemistry, particularly for synthesizing amphetamine-like derivatives with modified metabolic profiles due to the thioether moiety.[2]

Key Technical Constraints:

  • Chiral Integrity: The reaction must preserve the stereocenter at the C2 position.[2]

  • Sulfur Sensitivity: The methylthio (–SMe) group acts as a catalyst poison for heterogeneous transition metals (Pd, Pt), rendering standard catalytic hydrogenation (H₂/Pd-C) unsuitable.[1][2]

  • Chemoselectivity: Conditions must favor direct reductive amination over aldehyde reduction or imine hydrolysis.[1][2]

Reaction Mechanism & Strategic Analysis

The Chemical Pathway

The coupling proceeds via a two-stage "one-pot" mechanism:[2]

  • Imine Formation: The nucleophilic amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base).[3][4]

  • Selective Reduction: A hydride source selectively reduces the imine to the secondary amine.[2]

Reagent Selection: The Case for STAB

For this specific substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄).[1]

ReagentSuitabilityTechnical Rationale
NaBH(OAc)₃ (STAB) Optimal Mild hydride donor.[1][2] Protonates the imine in situ (self-catalyzing).[2] Does not reduce aldehydes rapidly, preventing side-product formation.[2] Non-toxic compared to cyanoborohydrides.[1][2]
NaBH₃CN Sub-optimalEffective but generates toxic HCN/cyanide waste.[1][2] Requires strict pH control to prevent aldehyde reduction.[2]
NaBH₄ PoorToo reactive.[1][2] Reduces aldehydes to alcohols faster than imine formation in many cases.[2] Requires a two-step procedure (pre-formation of imine).[1][2]
H₂ / Pd-C Contraindicated The thioether sulfur atom will poison the Pd catalyst, halting the reaction or requiring massive catalyst loading.
Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical decision points for this specific sulfur-containing amine.

ReductiveAmination Start Start: (R)-1-(methylthio)propan-2-amine + Aldehyde ImineForm Intermediate: Imine Formation (Equilibrium) Start->ImineForm -H2O (DCE/THF) SideReaction Side Reaction: Aldehyde -> Alcohol Start->SideReaction If NaBH4 used (Too Strong) Poisoning Catalyst Poisoning (If H2/Pd used) Start->Poisoning If Pd/C used (Sulfur) Reduction Reduction Step: Hydride Transfer ImineForm->Reduction NaBH(OAc)3 Selective Product Product: Secondary Amine Reduction->Product

Caption: Pathway logic for reductive amination of sulfur-containing amines, highlighting reagent selectivity.

Experimental Protocols

Protocol A: Standard Procedure (High Throughput / Robust)

Applicability: Reactive aldehydes (benzaldehyde, alkyl aldehydes) and standard synthesis.[1] Scale: 1.0 mmol basis.

Reagents:

  • (R)-1-(methylthio)propan-2-amine (1.0 equiv)[1][2]

  • Aldehyde (1.0 - 1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

  • Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.[1][2]

Step-by-Step Methodology:

  • Preparation : In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) in DCE (5 mL).

  • Amine Addition : Add (R)-1-(methylthio)propan-2-amine (1.0 mmol, 105 mg) to the solution.

  • Catalysis : Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This pre-stir allows the imine/hemiaminal equilibrium to establish before the reducing agent is introduced.[2]

  • Reduction : Add STAB (1.4 mmol, ~300 mg) in one portion.

    • Note: Mild effervescence may occur.[1][2]

  • Reaction : Seal the vial and stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[2]

    • Endpoint: Disappearance of the amine and aldehyde; appearance of the secondary amine mass (M+H).

  • Quench : Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction : Extract with DCM (3 x 5 mL).

  • Purification : Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[2]

Protocol B: "Difficult" Substrates (Sterically Hindered/Unreactive)

Applicability: Electron-rich aromatic aldehydes or sterically hindered ketones/aldehydes where Protocol A yields are <30%.[1][2] Mechanism: Titanium(IV) acts as a strong Lewis acid and water scavenger to force imine formation.[2]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (Neat)[1][2]

  • Sodium Borohydride (NaBH₄)[1][2][5]

  • Methanol (MeOH)[1][2]

Step-by-Step Methodology:

  • Imine Forcing : In a dry flask under N₂, mix the Amine (1.0 mmol) and Aldehyde (1.0 mmol).

  • Titanium Addition : Add Ti(OiPr)₄ (1.25 equiv) neat.[1][2] The mixture may become viscous.[2] Stir at RT for 1 hour (or 40°C if extremely hindered).

    • Why? Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity and trapping the water byproduct.

  • Dilution : Dilute the viscous mixture with MeOH (4 mL).

  • Reduction : Cool to 0°C. Carefully add NaBH₄ (1.5 equiv) in small portions.

    • Safety: Exothermic with hydrogen gas evolution.[1][2]

  • Workup (Crucial Step) : Add 1 mL of water to quench. A white precipitate (TiO₂) will form.[2] Filter this suspension through a Celite pad.[2] Wash the pad with MeOH/DCM.[2]

  • Finish : Concentrate the filtrate and proceed to extraction/purification as in Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Imine formation is unfavorable.[1][2]Switch to Protocol B (Ti-mediated) or add molecular sieves (4Å) to Protocol A.
Dialkylation Primary amine reacts with product secondary amine.[1][2]Ensure Aldehyde is not in large excess.[1][2] Use exactly 1.0 equiv or slight amine excess (1.1 equiv).[1][2]
Racemization High temperature or strong base.[1][2]Keep reaction at RT. Avoid heating >40°C. The alpha-chiral center is generally stable under STAB conditions.[2]
No Reaction (Pd/C) Sulfur poisoning.[1][2]Stop. Do not use catalytic hydrogenation. Switch to hydride reduction (Protocol A).

Safety & Handling

  • Amine Handling: (R)-1-(methylthio)propan-2-amine has a sulfur/amine odor.[1][2] Handle in a fume hood.

  • STAB/NaBH4: Reacts with water/acid to release Hydrogen gas (flammable).[1][2] Keep away from ignition sources.[2]

  • DCE: Suspected carcinogen.[1][2] DCM or THF can be substituted if safety regulations require, though DCE often provides faster rates.[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • [1][2]

    • Context: The foundational paper establishing STAB as the gold standard for reductive amination.[2]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[7] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

    • [1][2]

    • Context: Historical context on selective reduction of imines vs aldehydes.[1][2][7]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • [1][2]

    • Context: The definitive protocol for Titanium-mediated reductive amination (Protocol B).[1][2]

  • Organic Chemistry Portal.

    • Context: Verified general methodologies for amine synthesis.

Sources

Method

Topic: Strategic Solvent Selection for the Efficient Extraction of (R)-1-(methylthio)propan-2-amine from Aqueous Media

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract (R)-1-(methylthio)propan-2-amine is a chiral primary amine that serv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-1-(methylthio)propan-2-amine is a chiral primary amine that serves as a valuable building block in modern asymmetric synthesis.[1] Its purification, particularly its removal from aqueous solutions resulting from synthesis or workup procedures, is a critical step that dictates yield and purity. This application note provides a comprehensive guide to selecting an optimal organic solvent for the liquid-liquid extraction of this compound. We delve into the physicochemical principles governing its extractive behavior, present a systematic approach for solvent screening, and provide detailed, validated protocols for both determining the partition coefficient and performing a bulk extraction.

Introduction: The Rationale for a Methodical Approach

The efficiency of a liquid-liquid extraction is fundamentally dependent on the partition coefficient (KD) of the solute between two immiscible liquid phases.[2] For a basic compound like (R)-1-(methylthio)propan-2-amine, this partitioning behavior is not static; it is critically influenced by the pH of the aqueous medium and the properties of the organic solvent. A haphazard choice of solvent can lead to poor recovery, the formation of stable emulsions, or the co-extraction of impurities.

This guide moves beyond a simple list of potential solvents. It establishes a logical framework, grounded in chemical principles, to empower the researcher to make an informed, data-driven decision. By understanding the interplay between the analyte's properties, aqueous phase pH, and solvent characteristics, one can design a robust and efficient extraction protocol.

Foundational Physicochemical Principles

The molecular structure of (R)-1-(methylthio)propan-2-amine—featuring a primary amine, a thioether, and a chiral center—dictates its behavior in a biphasic system.

  • Basicity and the Role of pH: The primary amine group is basic.[3] In aqueous solution, it exists in a pH-dependent equilibrium with its protonated form, the ammonium cation. The pKa of the conjugate acid (R-NH3+) for similar small primary amines is typically in the range of 10.5 to 10.7.[4]

    • At pH < pKa: The amine is predominantly in its protonated, cationic form (R-NH3+). This salt form is highly polar and preferentially soluble in the aqueous phase.

    • At pH > pKa: The amine exists primarily as the neutral, free base (R-NH2). This form is significantly less polar and thus more soluble in organic solvents.

    For efficient extraction into an organic solvent, the pH of the aqueous phase must be adjusted to be significantly higher than the pKa, typically by 1.5 to 2 pH units. A pH of ≥10 is recommended to ensure the amine is in its free base form.[5]

  • Polarity and Solubility: The presence of both a polar amine group and a nonpolar alkyl-thioether backbone gives the molecule an intermediate polarity. While the free base is expected to be miscible with many organic solvents[6], the amine's hydrogen bonding capability can impart some water solubility, which must be overcome during extraction.

Table 1: Key Physicochemical Properties of (R)-1-(methylthio)propan-2-amine

PropertyValue / DescriptionSource(s)
Molecular Formula C₄H₁₁NS[1][7]
Molecular Weight 105.20 g/mol [1][7]
Functional Groups Primary Amine, Thioether (Methylsulfanyl)[1]
Estimated pKa ~10.6 (of the conjugate acid, R-NH₃⁺)[4][8]
Expected Form Liquid at room temperature.[6][9]

Rational Solvent Selection

The ideal extraction solvent should exhibit high affinity for the neutral amine free base while maintaining minimal miscibility with the aqueous phase. Key selection criteria are summarized below.

Table 2: Comparative Analysis of Candidate Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
Dichloromethane (DCM) 1.33403.1Pros: Excellent solvent for many organics, high density allows for bottom layer extraction. Cons: Potential for emulsion, toxic, environmental concerns.
Diethyl Ether 0.71352.8Pros: Good general-purpose solvent, low boiling point for easy removal. Cons: Highly flammable, peroxide-forming, significant solubility in water (~7%).
Ethyl Acetate (EtOAc) 0.90774.4Pros: Moderately polar, effective for many extractions, less toxic than DCM. Cons: Can be hydrolyzed under strongly basic conditions, some water miscibility.[10]
Methyl tert-butyl ether (MTBE) 0.74552.5Pros: Less prone to peroxide formation than diethyl ether, lower water miscibility. Cons: Environmental contaminant concerns.
Toluene 0.871112.4Pros: Good for less polar compounds, low water miscibility, high boiling point useful for specific applications. Cons: Can be less effective for more polar amines, higher boiling point requires more energy for removal.[2]

Experimental Design and Workflow

A systematic approach ensures the selection of the most effective solvent and the optimization of the extraction process. The following workflow provides a clear path from initial screening to a finalized bulk extraction protocol.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Optimization & Bulk Extraction A Prepare Stock Solution: (R)-1-(methylthio)propan-2-amine in 0.1 M HCl (aqueous) B Aliquot Stock Solution into separate vials A->B C Adjust pH to >10 with 5M NaOH B->C D Add Equal Volume of Test Solvent (DCM, EtOAc, MTBE, Toluene) C->D E Vortex & Centrifuge to separate phases D->E F Quantify Amine Concentration in Both Phases (e.g., via IC or GC) E->F G Calculate Partition Coefficient (KD) for each solvent F->G H Select Solvent with Highest KD and Best Properties G->H Decision Point I Perform Bulk Extraction on Aqueous Solution (pH >10) H->I J Perform Multiple Extractions (e.g., 3x with 1/3 volume) I->J K Combine Organic Layers J->K L Wash with Brine to Remove Residual Water K->L M Dry Organic Layer (e.g., over Na2SO4 or MgSO4) L->M N Filter and Evaporate Solvent under Reduced Pressure M->N O Isolated (R)-1-(methylthio)propan-2-amine N->O

Sources

Application

Application Note: Rapid Chiral Derivatization of (R)-1-(methylthio)propan-2-amine using a Microwave-Assisted Protocol for GC-MS Analysis

Abstract This application note presents a robust and highly efficient microwave-assisted derivatization protocol for the chiral amine (R)-1-(methylthio)propan-2-amine. Traditional derivatization methods for chiral analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly efficient microwave-assisted derivatization protocol for the chiral amine (R)-1-(methylthio)propan-2-amine. Traditional derivatization methods for chiral analysis can be time-consuming.[1] This novel approach significantly reduces reaction times, from hours to mere minutes, by leveraging the principles of microwave-assisted organic synthesis.[1] The protocol details the derivatization of (R)-1-(methylthio)propan-2-amine with the chiral derivatizing agent (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) to form diastereomers, which are subsequently analyzed by gas chromatography-mass spectrometry (GC-MS) on a standard achiral column. This method provides a rapid and reliable workflow for the enantiomeric purity assessment and quantification of this chiral amine, which is of interest to researchers in drug development and related fields.

Introduction: The Significance of Chiral Amine Analysis

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. The stereochemistry of these compounds is often critical to their pharmacological activity, with different enantiomers exhibiting distinct therapeutic effects or toxicities. Consequently, the development of rapid and accurate analytical methods for determining the enantiomeric purity of chiral amines is of paramount importance in drug discovery, development, and quality control.

(R)-1-(methylthio)propan-2-amine is a chiral primary amine containing a thioether moiety. Its structural motifs make it a valuable synthon in medicinal chemistry. Traditional methods for the chiral separation of amines often involve lengthy derivatization procedures to convert the enantiomers into diastereomers, which can then be separated using standard chromatographic techniques.[2] Microwave-assisted organic synthesis offers a compelling alternative, dramatically accelerating reaction rates through efficient and uniform heating of the reaction mixture.[1] This application note provides a detailed protocol for the microwave-assisted derivatization of (R)-1-(methylthio)propan-2-amine, demonstrating the significant advantages of this approach in terms of speed and efficiency.

Principles of Microwave-Assisted Derivatization

Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that rely on thermal conduction, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, leading to collisions and generating heat.

This direct and efficient energy transfer often leads to significantly reduced reaction times, increased product yields, and improved reaction selectivity compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Derivatization with L-TPC

This protocol outlines the step-by-step procedure for the derivatization of (R)-1-(methylthio)propan-2-amine with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC). L-TPC is a widely used chiral derivatizing agent for primary and secondary amines, forming stable diastereomeric amides that are amenable to GC-MS analysis.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-1-(methylthio)propan-2-amine≥98%Commercially Available
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC)≥98%Commercially Available
Anhydrous Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Triethylamine (TEA)≥99%Commercially Available
Saturated Sodium Bicarbonate SolutionLaboratory GradePrepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Microwave Synthesis Reactor-e.g., CEM Discover, Biotage Initiator
GC-MS System with an Achiral Column-e.g., Agilent GC-MSD with HP-5ms column
Step-by-Step Derivatization Protocol
  • Preparation of Reactant Solution: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 10.5 mg (0.1 mmol) of (R)-1-(methylthio)propan-2-amine in 2 mL of anhydrous dichloromethane.

  • Addition of Base: Add 21 µL (0.15 mmol) of anhydrous triethylamine to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Chiral Derivatizing Agent: In a separate vial, prepare a solution of 25.5 mg (0.11 mmol) of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride in 1 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesis reactor. Irradiate the mixture under the following conditions:

    • Temperature: 80 °C

    • Time: 5 minutes

    • Power: 100 W (or as determined by the reactor's power control to maintain the target temperature)

    • Stirring: High

  • Work-up Procedure:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation for GC-MS: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_analysis Analysis prep_amine Dissolve (R)-1-(methylthio)propan-2-amine in anhydrous DCM add_tea Add anhydrous Triethylamine prep_amine->add_tea add_ltpc Add L-TPC solution to amine add_tea->add_ltpc prep_ltpc Prepare L-TPC solution in anhydrous DCM mw_irrad Microwave Irradiation (80°C, 5 min, 100W) add_ltpc->mw_irrad cool Cool to Room Temperature mw_irrad->cool wash Wash with NaHCO3 and Brine cool->wash dry Dry over Na2SO4 wash->dry evap Evaporate Solvent dry->evap reconstitute Reconstitute in Ethyl Acetate evap->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Workflow for the microwave-assisted derivatization of (R)-1-(methylthio)propan-2-amine.

Analytical Characterization by GC-MS

The resulting diastereomers can be baseline separated on a standard achiral capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). The mass spectrometer is operated in electron ionization (EI) mode.

Typical GC-MS Parameters
ParameterValue
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 50-500 m/z
Expected Results

The reaction of (R)-1-(methylthio)propan-2-amine with (S)-L-TPC will yield the (R,S)-diastereomer. If the starting material contains the (S)-enantiomer as an impurity, the (S,S)-diastereomer will also be formed and will be chromatographically resolved from the (R,S)-diastereomer. The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.

Mechanism & Scientific Rationale

The derivatization reaction is a nucleophilic acyl substitution. The primary amine of (R)-1-(methylthio)propan-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride of L-TPC. The triethylamine serves as a base to quench the hydrochloric acid byproduct, driving the reaction to completion.

Microwave irradiation accelerates this reaction by rapidly and efficiently heating the polar reactants and solvent. This leads to an increased rate of molecular collisions and provides the necessary activation energy for the reaction to proceed quickly. The use of a sealed vessel in the microwave reactor allows for the reaction to be performed at temperatures above the boiling point of the solvent, further increasing the reaction rate.

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_product Product Amine (R)-1-(methylthio)propan-2-amine Nucleophilic_Attack Tetrahedral Intermediate Amine->Nucleophilic_Attack Nucleophilic Attack LTPC (S)-L-TPC LTPC->Nucleophilic_Attack Diastereomer (R,S)-Diastereomeric Amide Elimination Proton Transfer (TEA) Nucleophilic_Attack->Elimination Elimination of Cl- Elimination->Diastereomer

Sources

Technical Notes & Optimization

Troubleshooting

preventing sulfur oxidation in (R)-1-(methylthio)propan-2-amine storage

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of (R)-1-(methylthio)propan-2-amine, with a specif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of (R)-1-(methylthio)propan-2-amine, with a specific focus on preventing the oxidation of its thioether group. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.

The Challenge: Sulfur Oxidation

(R)-1-(methylthio)propan-2-amine is a valuable chiral building block in organic synthesis, notable for its dual functionality of a primary amine and a thioether.[1] The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of sulfoxide and, under more stringent conditions, sulfone impurities.[2] This degradation can compromise the compound's purity, affect reaction outcomes, and lead to misleading analytical results.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of (R)-1-(methylthio)propan-2-amine, providing potential causes and actionable solutions.

Problem 1: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

  • Symptom: You observe new, unidentified peaks in your analytical trace (e.g., HPLC, LC-MS) of a stored sample of (R)-1-(methylthio)propan-2-amine. In ¹H NMR, you may notice downfield shifts of protons adjacent to the sulfur atom.[3]

  • Possible Cause: This is a strong indicator of the formation of oxidation byproducts, primarily the corresponding sulfoxide.[3][4] The presence of atmospheric oxygen is a primary driver for this degradation.[3]

  • Solution:

    • Inert Atmosphere Storage: The most critical step is to minimize exposure to oxygen. Store the compound under an inert atmosphere, such as nitrogen or argon.[5][6][7] This can be achieved by using a glove box or by employing inert gas blanketing techniques for the storage vessel.[5][6][7][8]

    • Proper Sealing: Ensure the container is sealed with a high-quality, airtight cap, such as a Sure/Seal™ bottle, which is designed for handling air-sensitive reagents.[9][10] If the septum has been punctured, the integrity of the seal may be compromised over time.[11]

    • Confirmation of Impurities: To confirm the identity of the new peaks as sulfoxide or sulfone derivatives, you can utilize analytical techniques such as mass spectrometry to identify the corresponding molecular weight increase (addition of one or two oxygen atoms, respectively).[12][13]

Problem 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

  • Symptom: You experience a noticeable decrease in the yield of your desired product or the formation of unexpected side products when using an older batch of (R)-1-(methylthio)propan-2-amine.

  • Possible Cause: The presence of the sulfoxide impurity can alter the reactivity of the starting material. The oxidized sulfur may interfere with the intended reaction pathway, leading to lower yields or alternative reactions.

  • Solution:

    • Verify Purity Before Use: Always analyze the purity of the starting material before use, especially if it has been stored for an extended period. Techniques like HPLC or GC can quantify the level of impurities.[4][14]

    • Purification of Starting Material: If significant oxidation has occurred, consider purifying the (R)-1-(methylthio)propan-2-amine before use. This can be accomplished through appropriate chromatographic methods.

    • Implement Rigorous Storage Protocols: To prevent future occurrences, immediately implement the recommended inert atmosphere storage protocols for all batches of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (R)-1-(methylthio)propan-2-amine to prevent sulfur oxidation?

A1: The optimal storage conditions aim to minimize exposure to oxygen, moisture, light, and heat.

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents direct contact with atmospheric oxygen, the primary oxidizing agent.[5][6][7] Nitrogen is a cost-effective and widely available option.[7]
Temperature Cool (2-8 °C)Lower temperatures slow down the rate of chemical reactions, including oxidation.
Container Amber Glass Vial/Bottle with Septum CapProtects the compound from light, which can catalyze oxidation, and allows for easy access with a syringe under an inert atmosphere.[8]
Sealing Tightly Sealed, Air-Tight CapPrevents the ingress of oxygen and moisture from the laboratory atmosphere.[11][15]

Q2: How can I handle (R)-1-(methylthio)propan-2-amine in the lab to minimize oxidation during an experiment?

A2: Proper handling techniques are crucial to prevent oxidation during experimental use.

  • Use of Inert Gas Manifold (Schlenk Line): For reactions sensitive to air, perform all manipulations under a positive pressure of an inert gas using a Schlenk line.[16]

  • Syringe Transfer Technique: When transferring the compound from its storage container, use a dry, inert gas-flushed syringe and needle.[9] Pressurize the bottle with the inert gas before drawing the liquid to prevent air from entering.[15]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use to remove any adsorbed moisture, which can contribute to degradation.[9][10]

Q3: Are there any chemical additives that can help prevent oxidation?

A3: While the primary method of prevention is the exclusion of oxygen, certain antioxidants can be considered, though their compatibility with downstream applications must be carefully evaluated. Thioether-based antioxidants function by decomposing hydroperoxides into non-reactive products.[17] However, for a high-purity starting material in chemical synthesis, the addition of any substance is generally discouraged to avoid introducing potential impurities. The most effective strategy remains the rigorous exclusion of air.

Q4: How can I detect and quantify the extent of sulfur oxidation?

A4: Several analytical methods can be employed to detect and quantify sulfoxide and sulfone impurities.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) A standard method for separating the parent compound from its more polar oxidized impurities and quantifying their relative amounts.[4][18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides separation and mass information, allowing for the definitive identification of the sulfoxide (M+16) and sulfone (M+32) impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can detect the presence of oxidized species through characteristic chemical shifts of protons alpha and beta to the sulfur atom.
Thin Layer Chromatography (TLC) A quick, qualitative method to visualize the presence of more polar impurities (which will have a lower Rf value) compared to the parent thioether.

Visualizing the Oxidation Pathway and Troubleshooting Workflow

To further clarify the concepts discussed, the following diagrams illustrate the oxidation pathway of (R)-1-(methylthio)propan-2-amine and a logical workflow for troubleshooting storage-related issues.

OxidationPathway Thioether (R)-1-(methylthio)propan-2-amine Sulfoxide (R)-1-(methylsulfinyl)propan-2-amine Thioether->Sulfoxide Mild Oxidation (e.g., air) Sulfone (R)-1-(methylsulfonyl)propan-2-amine Sulfoxide->Sulfone Strong Oxidation

Caption: Oxidation pathway of (R)-1-(methylthio)propan-2-amine.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Unexpected Analytical Results or Poor Reaction Performance CheckStorage Review Storage Conditions: - Inert Atmosphere? - Temperature? - Seal Integrity? Observe->CheckStorage AnalyzeSample Re-analyze Sample Purity (HPLC, LC-MS) CheckStorage->AnalyzeSample Inadequate Conditions UseFresh Use Fresh Batch of Reagent CheckStorage->UseFresh Adequate Conditions ImplementProtocols Implement Strict Inert Atmosphere Protocols AnalyzeSample->ImplementProtocols Impurity Confirmed Purify Purify Material if Necessary AnalyzeSample->Purify Impurity > Tolerance ImplementProtocols->UseFresh Purify->UseFresh

Caption: Troubleshooting workflow for storage issues.

References

  • GasN2. Blanketing: protecting the integrity of your products with inert gas. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Tintoll. Thioether Antioxidant. [Link]

  • Poly Processing. Tank Blanketing: A Look Into Nitrogen Blankets. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • GENERON. Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • YouTube. 8 Nitrogen Blanketing of Storage Tanks. [Link]

  • National Institutes of Health. Rapid Methods for High-Throughput Detection of Sulfoxides. [Link]

  • Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. [Link]

  • News-Medical.Net. How to Reduce the Oxidation of Therapeutic Proteins. [Link]

  • PubMed. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. [Link]

  • National Institutes of Health. ROLE OF THIOLS IN OXIDATIVE STRESS. [Link]

  • National Institutes of Health. The role of thiols in antioxidant systems. [Link]

  • National Institutes of Health. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. [Link]

  • National Institutes of Health. The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review. [Link]

  • MDPI. Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • SAGE Journals. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. [Link]

  • Reddit. Handling thiols in the lab. [Link]

  • Google Patents. Method for preparing purified desmopressin sulfoxide impurity.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Romanian Journal of Oral Rehabilitation. INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. [Link]

  • Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • PubMed. Investigation of the storage stability of selected volatile sulfur compounds in different sampling containers. [Link]

  • PubChem. 1-Methylthio-2-propanone. [Link]

  • CORA. Diastereoselective sulfur oxidation of 2-thio-3-chloroacrylamides. [Link]

  • MDPI. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization of (R)-1-(methylthio)propan-2-amine

Last Updated: February 12, 2026 Welcome to the technical support center for maintaining the stereochemical integrity of (R)-1-(methylthio)propan-2-amine. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 12, 2026

Welcome to the technical support center for maintaining the stereochemical integrity of (R)-1-(methylthio)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who handle this chiral building block. Here, we provide in-depth troubleshooting advice, preventative strategies, and validated protocols to mitigate the risk of racemization, particularly during processes involving heat.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of (R)-1-(methylthio)propan-2-amine.

Q1: What is racemization and why is it a critical issue for (R)-1-(methylthio)propan-2-amine?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, like (R)-1-(methylthio)propan-2-amine, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate.[1] Since the biological and pharmacological activity of a chiral molecule is often exclusive to one enantiomer, maintaining enantiomeric purity is paramount in drug development. Loss of stereochemical integrity can lead to reduced efficacy, altered side-effect profiles, or complete loss of the desired biological activity.

Q2: What is the primary mechanism that causes racemization in primary amines like this one when heated?

A2: The most common pathway for the racemization of primary chiral amines involves a dehydrogenation-hydrogenation equilibrium.[2][3][4] The amine is first oxidized (dehydrogenated) to form a planar, achiral imine intermediate. This intermediate can then be reduced (hydrogenated) back to the amine. Since the reduction can occur from either face of the planar imine with equal probability, a 50:50 mixture of the R and S enantiomers is progressively formed, leading to racemization.[1] Heat provides the necessary activation energy for this process.

Q3: Are there specific catalysts or impurities I should be concerned about?

A3: Yes. The dehydrogenation-hydrogenation process is often catalyzed by transition metals. Even trace amounts of metals like iridium, ruthenium, palladium, or nickel (e.g., from Raney nickel) can significantly accelerate racemization, even at lower temperatures.[2][5] Additionally, both acidic and basic conditions can promote racemization by facilitating the formation of achiral intermediates.[6] Strong bases, in particular, can increase the rate of racemization.[7][8][9]

Q4: How can I accurately determine if my sample has undergone racemization?

A4: The most reliable method for determining the enantiomeric excess (ee) of your sample is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP).[10] These techniques separate the R and S enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents or chiral shift reagents, and fluorescence-based assays.[11][12]

Part 2: Troubleshooting Guide for Unexpected Racemization

This section provides a structured approach to identifying and resolving issues with enantiomeric purity after a heating step.

Problem: My enantiomeric excess (ee) dropped significantly after heating.

This is a common issue that requires a systematic evaluation of your experimental parameters. Follow this workflow to diagnose the potential cause.

G start Significant Drop in ee Detected q1 Was the temperature above 80°C or heating prolonged (>12h)? start->q1 cause1 Potential Cause: Excessive Thermal Stress q1->cause1 Yes q2 Was a protic solvent (e.g., alcohol) or a reactive solvent used? q1->q2 No end_node Implement Corrective Actions from Detailed Guides Below cause1->end_node cause2 Potential Cause: Inappropriate Solvent Choice q2->cause2 Yes q3 Were any metal catalysts used or could metal leaching from the reactor be possible? q2->q3 No cause2->end_node cause3 Potential Cause: Metal Catalysis q3->cause3 Yes q4 Were strong acids or bases present, or was the pH not controlled? q3->q4 No cause3->end_node cause4 Potential Cause: Acid/Base Catalysis q4->cause4 Yes q4->end_node No cause4->end_node

Figure 1. Troubleshooting workflow for ee loss.
Detailed Analysis and Solutions
  • Expertise & Causality: Higher temperatures provide the activation energy required to overcome the barrier for the dehydrogenation of the amine to an achiral imine intermediate.[6] The rate of racemization generally increases exponentially with temperature. Prolonged exposure, even at moderate temperatures, increases the probability of racemization events.

  • Trustworthy Protocol (Solution):

    • Temperature Screening: If possible, conduct a temperature screening experiment (e.g., at 60°C, 80°C, 100°C) while monitoring the ee over time to determine the thermal stability threshold for your specific reaction conditions.

    • Minimize Heating Time: Monitor the reaction closely (e.g., by TLC, LC-MS) and proceed with workup immediately upon completion.

    • Use a Lower Boiling Solvent: If the reaction allows, switch to a lower-boiling point aprotic solvent to limit the maximum achievable temperature.

  • Expertise & Causality: The choice of solvent can significantly impact stability. Protic solvents like alcohols can facilitate racemization by acting as hydrogen donors, which can enhance the reduction of the imine intermediate.[6][13]

  • Trustworthy Protocol (Solution):

    • Solvent Selection: Prioritize the use of inert, aprotic solvents.

    • Solvent Screening: If racemization persists, perform a solvent screen.

    • Data-Driven Decision: Refer to the following table for guidance on solvent selection.

Solvent ClassExamplesRacemization RiskRationale
Aprotic Nonpolar Toluene, HeptaneLow Inert, does not facilitate proton transfer.
Aprotic Polar THF, Dioxane, AcetonitrileLow to Moderate Generally safe, but polarity may stabilize intermediates.
Protic Methanol, Ethanol, IsopropanolHigh Can act as hydrogen donors, facilitating the hydrogenation of the achiral imine intermediate.[13]
  • Expertise & Causality:

    • Metals: Transition metals are potent catalysts for the dehydrogenation/hydrogenation cycle that leads to racemization.[2][5] Contamination can come from reagents (e.g., residual palladium from a previous step) or leaching from stainless steel reactors at high temperatures.

    • Acids/Bases: Both acidic and basic conditions can catalyze racemization.[6] Racemization rates for amino compounds are known to increase significantly with rising pH, especially above pH 9.[7][8][9]

  • Trustworthy Protocol (Solution):

    • Reagent Purity: Use high-purity, acid-free solvents and reagents. If necessary, purify solvents by passing them through a plug of neutral alumina.

    • pH Control: If aqueous conditions are unavoidable, buffer the system to a neutral or slightly acidic pH (pH < 8).

    • Material of Construction: For high-temperature processes, strongly consider using glass or glass-lined reactors instead of stainless steel to prevent metal leaching.

    • Quench Strategy: If a strong base is required for the reaction, ensure it is thoroughly neutralized during workup before any heating steps (e.g., distillation).

Part 3: Best Practices and Validated Protocols

Adhering to the following protocols will provide a self-validating system to ensure the stereochemical integrity of your material.

Core Mechanism of Racemization

The primary thermal racemization pathway for a primary amine involves oxidation to an achiral imine followed by non-stereoselective reduction.

G cluster_racemization Racemization Cycle R_Amine (R)-Amine (Chiral) Imine Imine Intermediate (Achiral, Planar) R_Amine->Imine [O] (Dehydrogenation, often metal-catalyzed) Imine->R_Amine [H] (Reduction) S_Amine (S)-Amine (Chiral) Imine->S_Amine [H] (Reduction)

Figure 2. Dehydrogenation-Hydrogenation Racemization Pathway.
Protocol 1: Recommended Procedure for Heating in an Organic Solvent

This protocol minimizes the primary risk factors for racemization.

  • Vessel Selection: Choose a clean, dry, glass reaction vessel. Avoid stainless steel if heating above 100°C.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for at least 15 minutes to remove oxygen, which can contribute to degradative side reactions.[14]

  • Solvent & Reagent Addition: Add high-purity, dry, aprotic solvent (e.g., Toluene) via cannula or syringe. Add (R)-1-(methylthio)propan-2-amine and other reagents.

  • Heating: Heat the reaction mixture to the desired temperature using a well-controlled heating mantle or oil bath. Crucially, do not exceed the minimum temperature required for the reaction.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Workup: Upon completion, cool the reaction to room temperature before exposing it to air or beginning aqueous workup.

  • Purification: If purification via chromatography is required, consider using a neutral stationary phase or deactivating silica gel with a small amount of a non-nucleophilic base (like triethylamine in the eluent) if the compound shows instability.

Protocol 2: General Method for ee Determination by Chiral HPLC

This serves as a template for verifying the enantiomeric purity of your material.

  • Sample Preparation: Prepare a stock solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Column: Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for amines.

  • Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of a nonpolar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Initial Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a relevant wavelength (e.g., 210 nm).

  • Method Development: Run a screening gradient to find a suitable isocratic condition that provides baseline separation of the enantiomers. Optimize the ratio of alcohol modifier to achieve a resolution (Rs) of >1.5.

  • Quantification: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.[Link]

  • Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. PubMed.[Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate.[Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. University of Huddersfield Research Portal.[Link]

  • Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. RSC Publishing.[Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis. ACS Publications.[Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.[Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications.[Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.[Link]

  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. ResearchGate.[Link]

  • Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.[Link]

  • Racemization. Wikipedia.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.[Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC.[Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.[Link]

  • Chiral resolution. Wikipedia.[Link]

  • Racemization of optically active amines.
  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed.[Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters.[Link]

  • 2-Propanamine, 2-methyl-1-(methylthio)-. PubChem.[Link]

  • Impact of Solvent on the Thermal Stability of Amines. PubMed.[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Biocatalytic Synthesis of (R)-1-(methylthio)propan-2-amine

Status: Operational Operator: Senior Application Scientist Topic: Equilibrium Displacement & Ketone Byproduct Removal in Transaminase Reactions Ticket ID: BIO-ATA-092 Introduction Welcome to the Biocatalysis Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Equilibrium Displacement & Ketone Byproduct Removal in Transaminase Reactions Ticket ID: BIO-ATA-092

Introduction

Welcome to the Biocatalysis Technical Support Hub. You are likely accessing this guide because your enzymatic synthesis of (R)-1-(methylthio)propan-2-amine has hit a "conversion ceiling"—typically stalling at 50-60% conversion despite extended reaction times.

In amine transaminase (ATA) mediated synthesis, the "ketone byproduct" refers to two distinct entities that require different removal strategies:

  • The Coproduct (Acetone or Pyruvate): Generated from the amine donor. Its accumulation thermodynamically halts the reaction.

  • The Residual Substrate (1-(methylthio)propan-2-one): Unreacted starting material that contaminates the final product.

This guide provides the protocols to overcome the thermodynamic barrier (Part 1) and purify the final amine (Part 2).

Part 1: The Thermodynamic Barrier (In-Process Removal)

The Core Problem: Product Inhibition

Transaminases operate under a reversible equilibrium (


). As you convert your sulfur-containing ketone to the target amine, the amine donor (typically Isopropylamine) converts to Acetone .
  • Inhibition: Acetone competes with your starting ketone for the enzyme's active site.

  • Thermodynamics: According to Le Chatelier’s principle, the accumulation of acetone drives the reaction backward, preventing high conversion.

Visualizing the Equilibrium

The following diagram illustrates the reaction pathway and the specific blockage point caused by the ketone coproduct.

ReactionScheme Substrate 1-(methylthio)propan-2-one (Starting Ketone) Enzyme (R)-Selective Transaminase (PLP) Substrate->Enzyme Input Donor Isopropylamine (Amine Donor) Donor->Enzyme Input Product (R)-1-(methylthio)propan-2-amine (Target Amine) Enzyme->Product Reversible Equilibrium Byproduct Acetone (Inhibitory Coproduct) Enzyme->Byproduct Reversible Equilibrium Byproduct->Enzyme STRONG INHIBITION (Drives Reverse Rxn)

Figure 1: The thermodynamic trap. Accumulation of Acetone (Red) forces the enzyme to catalyze the reverse reaction, stalling conversion.

Protocol A: Vacuum-Assisted ISPR (Recommended)

Best for: Reactions using Isopropylamine (IPA) as the donor.[1] Mechanism: In Situ Product Removal (ISPR) via evaporation. Acetone (bp 56°C) is more volatile than water and IPA.

Experimental Setup:

  • System: Use a rotary evaporator or a reactor equipped with a vacuum controller.

  • Pressure: Set vacuum to 150–200 mbar . (Do not go lower initially to avoid boiling off the buffer).

  • Temperature: Maintain 30–35°C .

  • Amine Donor: Use a large excess of IPA (5–10 equivalents). The vacuum will remove some IPA, so replenishment may be necessary.

ParameterSpecificationReason
Pressure 150–250 mbarRemoves acetone selectively without drying the reaction.
IPA Equivalents 5–10 eqDrives kinetics forward; compensates for evaporative loss.
pH Control 7.5 – 8.0IPA evaporation can shift pH. Monitor and adjust with HCl/NaOH.

Troubleshooting Tip: If the reaction volume decreases significantly (>10%), add degassed buffer/water to maintain enzyme stability.

Protocol B: Enzymatic Cascade (LDH System)

Best for: Reactions using L-Alanine as the donor (if IPA is not tolerated by your specific enzyme variant). Mechanism: The coproduct is Pyruvate . Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, which does not bind to the Transaminase, effectively removing it from the equilibrium.

Workflow Diagram:

CascadeSystem cluster_0 Main Transaminase Reaction cluster_1 Sacrificial Removal System Ketone Starting Ketone Target (R)-Target Amine Ketone->Target Alanine L-Alanine (Donor) Pyruvate Pyruvate (Coproduct) Alanine->Pyruvate Lactate L-Lactate (Inert) Pyruvate->Lactate LDH LDH Lactate Dehydrogenase (LDH) NADH NADH NADH->LDH GDH Glucose Dehydrogenase (Cofactor Recycle) GDH->NADH Recycles Cofactor Glucose Glucose Glucose->GDH

Figure 2: The LDH/GDH cascade. Pyruvate is chemically transformed into Lactate, rendering the transamination irreversible.

Part 2: Downstream Purification (Post-Reaction)

Once the reaction is complete, you must separate the (R)-1-(methylthio)propan-2-amine from the residual 1-(methylthio)propan-2-one . Since their boiling points may be similar, distillation is difficult.

Method: Chemoselective Acid/Base Extraction.[2]

Step-by-Step Protocol:

  • Quench: Stop the reaction by adjusting pH to < 2.0 using 6M HCl.

    • Result: The target amine becomes protonated (

      
      ) and water-soluble. The ketone remains neutral.
      
  • Wash (Organic Wash): Extract the aqueous mixture with Ethyl Acetate (EtOAc) or MTBE .

    • Phase Separation:

      • Organic Layer: Contains the unreacted ketone and impurities. DISCARD (or recycle).

      • Aqueous Layer: Contains the target amine salt. KEEP .

  • Basify: Adjust the aqueous layer pH to > 11.0 using 10M NaOH (keep temperature < 10°C to prevent degradation).

    • Result: The amine is deprotonated (

      
      ) and becomes organic-soluble.
      
  • Extract (Product Recovery): Extract the basic aqueous phase with Dichloromethane (DCM) or MTBE (3x).

  • Dry & Concentrate: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    

CRITICAL WARNING: Sulfur-containing amines are prone to oxidation. Perform all extraction steps quickly and, if possible, under an inert atmosphere (Nitrogen/Argon). Avoid using peroxide-containing solvents (e.g., old ethers).

Part 3: Frequently Asked Questions (FAQ)

Q1: My conversion is stuck at 50% even with vacuum. Why? A: You likely reached the equilibrium limit where the rate of acetone removal equals the rate of formation.

  • Fix: Increase the temperature slightly (if enzyme stability permits) to improve acetone volatility.

  • Fix: Add a "sweep gas" (Nitrogen sparging) into the liquid phase while applying vacuum to strip acetone more aggressively [1].

Q2: Can I use resin to remove the ketone byproduct? A: Yes, but it is risky. Hydrophobic resins (e.g., XAD-4) can adsorb acetone, but they often also adsorb the starting material (1-(methylthio)propan-2-one) because of its hydrophobic thioether chain. Vacuum ISPR is generally superior for this specific substrate [2].

Q3: The final product is yellow/brown. Is it pure? A: Sulfur amines often oxidize to form sulfoxides or disulfides, leading to discoloration.

  • Check: Run an LC-MS looking for M+16 (Sulfoxide) or 2M-2 (Disulfide) peaks.

  • Prevention: Add 1-2 mM DTT (Dithiothreitol) to the reaction buffer and store the final product under Argon [3].

References
  • Tufvesson, P. et al. (2014). "A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones using 2-propylamine." Biotechnology and Bioengineering.[3]

  • Rehn, G. et al. (2016). "Transaminase catalysed asymmetric synthesis of chiral amines with isopropylamine as amine donor."[4][5] Journal of Molecular Catalysis B: Enzymatic.

  • BenchChem. (2024). "(R)-1-(methylthio)propan-2-amine Safety and Handling." Chemical Safety Data.

Sources

Optimization

Technical Support Center: Enhancing the Enantiomeric Purity of (R)-1-(methylthio)propan-2-amine

Welcome to the technical support center dedicated to the chiral resolution of 1-(methylthio)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are seeking to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of 1-(methylthio)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are seeking to improve the enantiomeric excess (ee) of the (R)-enantiomer of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for improving the enantiomeric excess (ee) of (R)-1-(methylthio)propan-2-amine?

There are three primary strategies for resolving a racemic mixture of 1-(methylthio)propan-2-amine to enrich the (R)-enantiomer:

  • Diastereomeric Salt Resolution: This classical and highly scalable method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1][2] This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility.[2][3] Through fractional crystallization, the less soluble diastereomeric salt can be isolated, and subsequent removal of the resolving agent yields the desired amine enantiomer in enriched form.[4]

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic method utilizes an enzyme (e.g., a lipase or transaminase) that selectively reacts with one enantiomer of the amine over the other.[5] For instance, a lipase can be used to acylate the (S)-amine, leaving the desired (R)-amine unreacted.[6] The resulting acylated amine and the unreacted amine can then be separated. This method is known for its high selectivity under mild conditions.[5]

  • Chiral Chromatography: This technique involves the physical separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][7] While often used for analytical determination of ee, preparative chiral chromatography can be employed to isolate highly pure enantiomers. The choice of CSP is critical for achieving successful separation.[7]

Q2: How do I select the most appropriate resolution strategy for my specific needs?

The optimal method depends on your experimental goals, including the desired scale, required final purity, available equipment, and cost considerations. Diastereomeric salt formation is often the most straightforward and economical approach for large-scale production.[3] Enzymatic resolutions can provide very high enantioselectivity, while chiral chromatography is unparalleled for achieving the highest purity levels, especially at analytical and small-to-medium preparative scales.[7]

The following decision-making flowchart can guide your selection process:

digraph "Resolution_Strategy_Selection" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges start -> scale_q; scale_q -> purity_q [label="< 10g (Lab Scale)"]; scale_q -> method_salt [label="> 100g (Pilot/Process)"]; purity_q -> method_chrom [label="Yes"]; purity_q -> method_ekr [label="No"]; method_ekr -> consider_dkr [style=dashed]; }

Decision flowchart for selecting a resolution method.

Method Typical Scale Advantages Disadvantages
Diastereomeric Salt Resolution Milligram to Multi-ton[3]Cost-effective, highly scalable, robust technology.[1][3]Can be labor-intensive, success is solvent and resolving agent dependent, may require multiple recrystallizations.[4]
Enzymatic Kinetic Resolution Milligram to KilogramHigh enantioselectivity (>99% ee achievable)[8], mild reaction conditions, environmentally benign.[9]Maximum theoretical yield is 50% (unless paired with racemization), requires screening of enzymes and conditions.[6]
Chiral Chromatography Microgram to KilogramHighest purity achievable, direct separation, excellent for analytical ee determination.[7]High cost of chiral stationary phases, solvent consumption can be high for preparative scale.
Q3: What is Dynamic Kinetic Resolution (DKR) and can it overcome the 50% yield limit?

Yes. A standard kinetic resolution is limited to a maximum 50% yield of the desired enantiomer because the other enantiomer is simply separated as a byproduct.[6] Dynamic Kinetic Resolution (DKR) is an advanced strategy that combines the enzymatic resolution with an in situ racemization of the undesired, faster-reacting enantiomer.[10]

For 1-(methylthio)propan-2-amine, a DKR process would involve:

  • An enzyme selectively acylating the (S)-enantiomer.

  • A racemization catalyst that continuously converts the unreacted (S)-amine back into the racemic mixture.

This allows the enzyme to theoretically convert the entire racemic starting material into a single, enantiopure product, achieving a yield approaching 100%.[10] Developing a DKR often requires identifying a racemization method that is compatible with the enzyme and its operating conditions.[11]

Q4: How do I accurately determine the enantiomeric excess (ee) of my amine sample?

The most reliable and widely used method for determining the ee of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) .[7] This requires developing a separation method using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective for separating amine enantiomers.[7]

Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used. This involves reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.[12] The integration of these distinct signals allows for the calculation of the ee.

Troubleshooting Guide: Diastereomeric Salt Resolution

This is often the first method attempted due to its scalability. However, achieving high ee can be challenging.

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// Nodes start [label="Low ee after\nFirst Crystallization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is resolving agent pure\n(>99% ee)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; a1_yes [label="Yes"]; a1_no [label="Source high-purity\nresolving agent", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Screen Solvents", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Optimize Crystallization\nConditions", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Check Stoichiometry", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; details2 [label="Goal: Maximize solubility\ndifference between\ndiastereomeric salts.\nTry alcohols (MeOH, EtOH),\nacetonitrile, water mixtures.", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; details3 [label="Slow cooling, gradual\nantisolvent addition, and\nseeding can improve selectivity.", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; details4 [label="Vary amine:acid ratio.\nSometimes non-stoichiometric\n-ratios improve resolution.[3]", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Perform Recrystallization\nof Enriched Salt", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> a1_no [label="No"]; q2 -> q3; q3 -> q4; q2 -> details2 [style=dashed]; q3 -> details3 [style=dashed]; q4 -> details4 [style=dashed]; q4 -> end; }

Workflow for troubleshooting low ee in diastereomeric salt resolution.

Symptom / Issue Potential Cause Recommended Action
No crystal formation - Salts are too soluble in the chosen solvent. - Concentration is too low.- Slowly add an anti-solvent (a solvent in which the salts are insoluble). - Concentrate the solution carefully. - Cool the solution to a lower temperature. - Try a different, less polar solvent.
Low ee (<80%) after first crystallization - Poor solubility difference between the two diastereomeric salts in the chosen solvent. - Crystallization occurred too quickly, trapping the more soluble salt.- Solvent Screening: This is the most critical parameter. Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetone, acetonitrile, water mixtures). - Optimize Cooling: Employ a slow, controlled cooling ramp instead of rapid cooling in an ice bath. - Recrystallize: Perform one or more subsequent recrystallizations of the diastereomeric salt.
Yield is very low, but ee is high The desired diastereomeric salt has some solubility in the mother liquor.- Re-work the mother liquor: concentrate it and attempt a second crystallization. - Cool the crystallization mixture to a lower temperature before filtration, but be aware this may slightly decrease the ee.
Results are not reproducible - Purity of starting materials is inconsistent. - Minor variations in procedure (cooling rate, moisture).- Ensure the racemic amine and chiral resolving agent are of high purity. - Standardize the crystallization protocol with precise temperature control and stirring rates.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR offers high selectivity but requires careful optimization of biocatalytic conditions.

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// Nodes Racemate [label="Racemic Amine\n(R) + (S)", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme\n(e.g., Lipase)", pos="1.5,0!", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcylDonor [label="Acyl Donor", pos="0,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Amide [label="(S)-Amide", pos="3.5,1.5!", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Amine [label="(R)-Amine\n(Unreacted)", pos="3.5,-1.5!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Racemate -> Enzyme [label="k_S > k_R"]; AcylDonor -> Enzyme; Enzyme -> S_Amide [label="Fast Reaction"]; Enzyme -> R_Amine [label="Slow/No Reaction"]; }

Principle of Enzymatic Kinetic Resolution of an amine.

Symptom / Issue Potential Cause Recommended Action
Low conversion (<40%) - Suboptimal reaction conditions (pH, temperature). - Poor enzyme activity or stability. - Inappropriate acyl donor.- Optimize Conditions: Screen a range of temperatures (e.g., 30-50 °C) and pH values (if in an aqueous system).[8] - Acyl Donor: Screen different acyl donors (e.g., ethyl acetate, isopropyl acetate). Isoalkyl esters can sometimes improve enantioselectivity.[13] - Enzyme Loading: Increase the amount of enzyme used.
Low enantioselectivity (low ee) - The chosen enzyme is not selective for this substrate. - Reaction temperature is too high. - Reaction has proceeded past 50% conversion, consuming some of the desired enantiomer.- Screen Enzymes: Test different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or transaminases. - Lower Temperature: Reducing the reaction temperature often increases enantioselectivity (E-value). - Monitor Conversion: Carefully track the reaction progress and stop it as close to 50% conversion as possible for maximum ee of the remaining starting material.
Reaction stalls or stops - Product inhibition: The formed amide or byproduct is inhibiting the enzyme. - Substrate inhibition: High concentration of the amine is inhibitory.[8] - Enzyme deactivation over time.- Byproduct Removal: If possible, remove the byproduct as it forms. - Substrate Feeding: Add the racemic amine substrate slowly over time rather than all at once. - Immobilize Enzyme: Using an immobilized enzyme (e.g., Novozym 435) can improve stability and allow for easier recovery and reuse.[14]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution Screening

This protocol outlines a general procedure for screening chiral resolving agents and solvents.

  • Preparation: In separate vials, dissolve 1.0 equivalent of racemic 1-(methylthio)propan-2-amine in a small volume of four different solvents (e.g., methanol, ethanol, isopropanol, acetone).

  • Resolving Agent Addition: Prepare a concentrated solution of a chiral resolving acid (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid) (0.5 - 1.0 eq.) in the same solvent. Add the acid solution dropwise to the amine solution at room temperature with stirring.

  • Induce Crystallization: If crystals do not form spontaneously, try cooling the solution slowly, scratching the inside of the vial with a glass rod, or adding a small seed crystal if available.

  • Isolation: Once a significant amount of solid has precipitated, cool the mixture (e.g., to 0-5 °C) for 1-2 hours to maximize yield. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Amine: Dissolve the crystalline salt in water and adjust the pH to >11 with a base (e.g., 2M NaOH). Extract the free amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and analyze the ee by chiral HPLC.

  • Analysis: Compare the yield and ee from each solvent system to identify the most promising conditions for optimization.

Protocol 2: Chiral HPLC Method Development for ee Determination

This protocol provides a starting point for developing an analytical method to measure the ee of 1-(methylthio)propan-2-amine.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate). These are known to be effective for a wide range of chiral compounds, including amines.[7]

  • Mobile Phase (Normal Phase):

    • Prepare a primary mobile phase of hexane/isopropanol (IPA) in a 90:10 ratio.

    • To improve peak shape for the amine, add a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).

  • Initial Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the compound absorbs (e.g., 210-220 nm).

    • Inject a small volume (5-10 µL) of a solution of the racemic amine.

  • Optimization:

    • If no separation is observed: Increase the polarity by increasing the percentage of IPA (e.g., to 80:20 Hexane/IPA).

    • If retention time is too long: Increase the percentage of IPA.

    • If peaks are broad: Ensure the basic additive is present and well-mixed.

    • To improve resolution: Decrease the flow rate (e.g., to 0.8 mL/min) or adjust the IPA percentage in small increments.

  • Validation: Once baseline separation is achieved, confirm the peak identities by injecting a sample enriched in the (R)-enantiomer.

References
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • (R)-1-(methylthio)propan-2-amine | 927663-50-1. Benchchem.
  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(32), 7531-7538.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Chiral Columns for enantiomer separ
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2018). RSC Publishing.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 195-204.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (2019).
  • Chiral resolution. Wikipedia.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2019). University of Leeds.
  • Stereochemistry: Kinetic Resolution. (2022). YouTube.
  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015). PubMed.
  • Resolution of chiral amines.
  • Optical Purity, Enantiomeric Excess and The Horeau Effect. (2020). The Royal Society of Chemistry.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). Dalton Transactions, 51(18), 7233-7242.

Sources

Troubleshooting

purification of volatile chiral amines like (R)-1-(methylthio)propan-2-amine

Ticket Subject: Purification & Handling of (R)-1-(methylthio)propan-2-amine Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Risk of yield loss/racemization)[1] Introduction: The "Invisible"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Handling of (R)-1-(methylthio)propan-2-amine

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Risk of yield loss/racemization)[1]

Introduction: The "Invisible" Product

Welcome to the technical support portal. You are likely here because you are working with (R)-1-(methylthio)propan-2-amine (or a structurally similar volatile chiral amino-sulfide) and are facing one of three critical failures:

  • Yield Loss: The product "vanished" during solvent removal.

  • Purification Failure: Column chromatography resulted in broad, tailing streaks.[1]

  • Degradation: The product has developed a foul odor or shows oxidation peaks (sulfoxide/sulfone) in NMR.

This molecule presents a "perfect storm" of purification challenges: it is volatile (loss on rotavap), basic (streaks on silica), chiral (risk of racemization), and oxidatively labile (sulfide group). The following guides address these specific failure modes.

Module 1: The "Disappearing Product" (Volatility Management)

Q: I synthesized the amine, but after rotary evaporation, my flask is nearly empty. Where did it go?

A: You likely co-evaporated your product with the solvent. Low molecular weight amines like 1-(methylthio)propan-2-amine have significant vapor pressure even at moderate temperatures.[1] When you apply high vacuum (e.g., <10 mbar) or heat (>40°C), the free base amine codistills with solvents like DCM or ether.

Troubleshooting Protocol: The "Trap and Store" Method

Root Cause: High vapor pressure of the free base. Resolution: Convert the volatile free base into a non-volatile, bench-stable Hydrochloride (HCl) salt before final drying.

Step-by-Step Protocol: Anhydrous Salt Formation

Prerequisite: Ensure all solvents are peroxide-free to protect the sulfide group (see Module 3).[1]

  • Dissolution: Dissolve your crude amine mixture in anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    
    • Why: Ether allows the non-polar impurities to stay in solution while the polar salt precipitates.

  • Acidification: Cool the solution to 0°C. Slowly add 2.0 equivalents of 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.

    • Visual Check: A white to off-white precipitate should form immediately.[1]

    • Critical: Do NOT use aqueous HCl.[1] Water will trap your amine and make drying impossible without heat (which kills the product).

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen/Argon).

    • Self-Validating Step: Wash the filter cake with cold, dry ether. If the filtrate is colored but the solid is white, purification is successful.

  • Drying: Dry the solid under vacuum. Since it is now a salt, you can safely apply high vacuum (0.1 mbar) without sublimation.

Visual Workflow:

SaltFormation Start Crude Reaction Mixture (Volatile Free Base) Solvent Dissolve in Anhydrous Et2O (Peroxide-Free) Start->Solvent Acid Add 2M HCl in Et2O (0°C, Dropwise) Solvent->Acid Protect Sulfide Precipitate Precipitate Forms (Self-Validating Step) Acid->Precipitate Salt Formation Filter Filtration & Wash (Cold Et2O) Precipitate->Filter Result Pure Amine-HCl Salt (Non-Volatile, Stable) Filter->Result Yield Recovery

Caption: Conversion of volatile free base to stable HCl salt to prevent yield loss.

Module 2: Chromatographic Challenges (Streaking)

Q: My TLC shows a streak from the baseline to the solvent front, and column recovery is poor.

A: This is "Silanol Tailing." Silica gel is slightly acidic (


).[1] Your amine is basic.[1][2][3][4][5] They react to form an ammonium-silicate salt on the column, causing the amine to "stick" and drag (tailing).
Troubleshooting Protocol: Mobile Phase Modification

Root Cause: Acid-Base interaction between analyte and stationary phase.[1][4] Resolution: Deactivate the silica using a basic modifier.[4][5]

The "Gold Standard" Eluent System

Do not run a standard Hexane/Ethyl Acetate column. Instead, use one of these modified systems:

ComponentStandard Method"Hardcore" Method (For stubborn amines)
Base Modifier Triethylamine (TEA) Ammonium Hydroxide (

)
Concentration 1% - 3% v/v0.5% - 1% v/v
Solvent System DCM / MeOH / TEADCM / MeOH /

Pre-Treatment Flush column with 5% TEA/Hexane before loading.[1]Shake solvent with aqueous ammonia, separate organic layer.
Why it works TEA blocks active silanol sites.[1][5]

is a stronger competitor for silanols.[1]

Technical Note: If using TEA, you must remove it after the column. Since your product is volatile, you cannot just rotavap the TEA off (bp 89°C).

  • Solution: Collect fractions

    
     Add HCl/Ether immediately to fractions 
    
    
    
    Evaporate solvents. The TEA will form a salt, but your product will too. Recrystallization may be required to separate TEA-HCl from Product-HCl.[1]

Module 3: Chemical Stability (Sulfur Oxidation)

Q: The product smells "wrong" and the NMR shows split peaks.

A: You have likely oxidized the sulfide to a sulfoxide. The sulfur atom in the methylthio group is a "soft" nucleophile. It reacts rapidly with atmospheric oxygen or peroxides found in aged ethers.[1]

Troubleshooting Protocol: Inert Handling

Root Cause: Oxidation by peroxides or


.[1]
Resolution:  Exclusion of oxygen and peroxide scavengers.[1]
  • Solvent Check: Test your Diethyl Ether or THF for peroxides using starch-iodide paper before use.[1] If positive, do not use .

  • Atmosphere: Perform all salt formations and filtrations under a blanket of Nitrogen or Argon.[1]

  • Storage: Store the final HCl salt in a tightly sealed vial, flushed with Argon, at -20°C. The salt form is significantly more resistant to oxidation than the free base oil.

Module 4: Enantiomeric Purity (Racemization)

Q: I started with 99% ee (R)-isomer, but ended up with 85% ee.

A: Thermal or Chemical Racemization occurred.[1] While amines are generally configurationally stable, the presence of the sulfur group and potential heating can trigger racemization pathways, particularly if imine intermediates are formed (e.g., if ketones were present) or if harsh distillation was attempted.

Decision Tree for Purification Strategy:

PurificationLogic Start Impure Chiral Amine Check1 Is it volatile? Start->Check1 Volatile Yes (bp < 150°C) Check1->Volatile Method1 Salt Formation (HCl/Tartrate) Volatile->Method1 Preferred Method2 Flash Chromatography (with 1% TEA) Volatile->Method2 If impurities non-basic Method3 Kugelrohr Distillation (Low Vac, Low Temp) Volatile->Method3 If high purity needed Safe Safe: High ee% Method1->Safe Ambient Temp Method2->Safe Ambient Temp Risk Risk: Racemization Method3->Risk Heat > 100°C

Caption: Decision matrix for selecting purification method to minimize racemization risk.

Key Recommendation: Avoid distillation if possible. If distillation is necessary, use a Kugelrohr apparatus at the lowest possible vacuum (<0.5 mmHg) to keep the bath temperature below 80°C.

References

  • Amine-Silica Interactions

    • Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
    • Source: BenchChem.[1][4][5][6]

  • Salt Formation Protocols

    • Title: Isolation of primary amines as HCl salt problem.
    • Source: ScienceMadness Discussion / Practical Organic Chemistry.
    • URL:[Link][1]

  • General Properties of Methylthio-Amines

    • Title: 2-methyl-1-(methylthio)-2-Propanamine Properties and Safety.[1][7][8][9]

    • Source: ChemBK / PubChem.[1]

    • URL:[Link][1]

  • Racemization Risks

    • Title: Preventing racemization during chiral amine synthesis.[1][4][6]

    • Source: BenchChem Technical Guides.[1]

Sources

Optimization

troubleshooting low yields in (R)-1-(methylthio)propan-2-amine acylation

This guide serves as a specialized technical support resource for researchers encountering low yields during the N-acylation of (R)-1-(methylthio)propan-2-amine . The content is structured to address the unique chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low yields during the N-acylation of (R)-1-(methylthio)propan-2-amine .

The content is structured to address the unique chemical behavior of chiral amino-thioethers , specifically focusing on volatility, nucleophilic competition (N vs. S), and stereochemical integrity.

Ticket Subject: Troubleshooting Low Yield & Purity in Amide Synthesis Applicable CAS: 927663-50-1 (Free Base) / Related Salts[1]

Quick Diagnostic: The "Low Yield" Decision Matrix

Before altering your chemistry, identify where the mass is being lost. Use this logic flow to categorize your issue.

TroubleshootingFlow Start Start: Low Isolated Yield CheckCrude Analyze Crude Reaction Mix (LCMS / NMR before workup) Start->CheckCrude Conversion Is Starting Material (SM) fully consumed? CheckCrude->Conversion WorkupLoss Issue: Workup Loss (Product is water-soluble or volatile) Conversion->WorkupLoss Yes (Clean Profile) Reactivity Issue: Low Reactivity (SM remains) Conversion->Reactivity No (SM present) SideRxn Issue: Side Reactions (S-acylation, Dimerization) Conversion->SideRxn Yes (Messy Profile) Volatility Check: Volatility (Did you rotovap the free base?) WorkupLoss->Volatility Extraction Check: Aqueous Phase pH (Amide trapped in water?) WorkupLoss->Extraction SM_Salt Check: Is SM a Salt? (Free-basing incomplete) Reactivity->SM_Salt Reagent Check: Acylating Agent (Hydrolyzed/Inactive) Reactivity->Reagent

Figure 1: Diagnostic logic for isolating the root cause of yield loss.[1]

Critical Failure Points & Solutions

Category A: Volatility & Handling (The "Invisible" Loss)

Issue: The reaction reaches full conversion, but the mass balance is low after concentration. Diagnosis: (R)-1-(methylthio)propan-2-amine is a C4-amine with a molecular weight of ~105 g/mol .[1][2] The free base is highly volatile . If you perform a "free-basing" step and concentrate the solvent before acylation, you are likely evaporating your starting material.

Q: I am using the HCl salt. Should I free-base it first? A: Do not isolate the free base. Isolating the free base oil invites volatility losses and oxidation of the sulfur.

  • Protocol Fix: Perform an in situ neutralization. Suspend the amine hydrochloride in your reaction solvent (DCM or THF) and add 2.5 equivalents of a non-nucleophilic base (DIPEA or TEA). Stir for 15 minutes to liberate the amine in solution before adding the acylating agent.

Q: My product (the amide) also seems to disappear on the rotovap. A: Low molecular weight amides can sublime or co-evaporate with high-boiling solvents.

  • Protocol Fix:

    • Avoid high vacuum (< 10 mbar) if the product MW is < 200 g/mol .

    • Use a solvent with a low boiling point (DCM, Et2O) for extraction so you can concentrate at mild temperatures (30°C).

Category B: Chemoselectivity (N- vs. S-Acylation)

Issue: LCMS shows a peak with the correct mass, but NMR is messy, or yield is lower than expected due to byproducts. Diagnosis: The methylthio group (-SMe) is a soft nucleophile. While the amine (-NH2) is a harder and generally better nucleophile for acyl chlorides, S-acylation can occur, forming an unstable sulfonium salt that degrades or hydrolyzes.

Q: How do I prevent the sulfur from reacting? A: Control the "Hard/Soft" interactions.

  • Choice of Electrophile: Acyl chlorides are highly reactive and indiscriminate. If you see side reactions, switch to an anhydride or an activated ester (e.g., NHS-ester, mixed anhydride). These are "softer" electrophiles but are much more selective for the amine over the thioether.

  • Temperature: Perform the addition at 0°C . N-acylation is kinetically favored and rapid; S-acylation has a higher activation energy.[1]

Mechanism of Interference:

ReactionPathway SM (R)-1-(methylthio)propan-2-amine NAttack N-Attack (Kinetic Major) SM->NAttack Fast SAttack S-Attack (Thermodynamic Minor) SM->SAttack Slow (if T > RT) Acyl Acylating Agent (R-COX) Acyl->NAttack Acyl->SAttack Product Desired Amide (Stable) NAttack->Product Sulfonium Acyl Sulfonium (Unstable Intermediate) SAttack->Sulfonium Sulfonium->Product Slow O->N Acyl Shift? Degradation Hydrolysis/Degradation Sulfonium->Degradation Aqueous Workup

Figure 2: Competitive pathways. N-acylation is preferred, but S-acylation leads to waste.[1]

Category C: Stereochemical Integrity (Racemization)

Issue: Yield is fine, but the optical rotation is off, or chiral HPLC shows a mixture. Diagnosis: The chiral center is alpha to the amine. While amines are generally configurationally stable, the amide product has an acidic alpha-proton. Strong bases or high heat can cause racemization via an enolization mechanism.

Q: Which base is safe to use? A: Use Hünig’s base (DIPEA) or 2,6-lutidine . Avoid:

  • Pyridine (can promote acyl-pyridinium intermediates that are prone to racemization mechanisms in some contexts).[1]

  • Inorganic bases (KOH, NaOH) in biphasic systems if phase transfer catalysts are present.

  • Excess base: Use only enough to neutralize the acid generated (usually 1.1–1.5 eq relative to acid chloride).

Optimized Protocol (Self-Validating)

This protocol is designed to minimize volatility losses and prevent S-acylation.[1]

Reagents:

  • (R)-1-(methylthio)propan-2-amine HCl salt (1.0 eq)[1]

  • Dichloromethane (DCM) [Anhydrous] (Concentration: 0.2 M)

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Acyl Chloride (1.1 eq) or Anhydride (1.1 eq)[1]

Step-by-Step:

  • Solvation: Charge the reaction vessel with the amine HCl salt and DCM. Note: The salt will not fully dissolve yet.

  • Liberation: Cool to 0°C . Add DIPEA dropwise. Stir for 15 minutes. The solution should become clear as the free amine is liberated and the DIPEA-HCl salt forms (which is soluble in DCM).

  • Acylation: Add the Acyl Chloride dropwise over 10 minutes at 0°C. Why? This prevents localized heating and suppresses S-attack.[1]

  • Monitoring: Warm to Room Temperature (RT) and stir for 1 hour. Check TLC/LCMS.

    • Validation: If SM remains, add 0.1 eq more acylating agent. Do not heat.

  • Quench: Add saturated aqueous NH4Cl (ammonium chloride). This quenches excess acyl chloride and buffers the pH.

  • Extraction (Critical):

    • Separate layers.[3][4]

    • Wash Organic layer with 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash Organic layer with Sat. NaHCO3 (removes acid byproducts).

    • Wash Organic layer with Brine.[4]

  • Isolation: Dry over Na2SO4. Filter. Concentrate at < 35°C and > 50 mbar . Do not leave on high vac for extended periods.

Reference Data

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentGood solubility for reactants; easy low-temp removal.[1]
THF GoodUse if reagents are not soluble in DCM. Harder to remove without heat.
DMF PoorHigh boiling point requires difficult workup (water wash), risking yield loss.
Water VariableSchotten-Baumann conditions (NaOH/Water/DCM) work but risk hydrolysis.[1]
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of acylation and racemization risks).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link (Modern amide synthesis challenges).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of amines and amides).

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Salts of (R)-1-(methylthio)propan-2-amine

Welcome to the technical support center for the handling of hygroscopic salts of (R)-1-(methylthio)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who work with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling of hygroscopic salts of (R)-1-(methylthio)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile chiral building block. Its inherent hygroscopicity, the tendency to absorb moisture from the atmosphere, presents unique challenges that can impact experimental accuracy, reproducibility, and the integrity of the compound itself. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Understanding the Challenge: Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For salts of (R)-1-(methylthio)propan-2-amine, this means that even brief exposure to ambient air can lead to water absorption, altering the compound's physical and chemical properties. The consequences of uncontrolled moisture absorption can be significant, leading to:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in concentration calculations and stoichiometry.[1]

  • Altered Physical State: The compound may become clumpy, oily, or even completely dissolve (deliquescence), making it difficult to handle and dispense.[1][2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the amine salt.[3]

  • Reaction Inconsistency: The absorbed water can interfere with moisture-sensitive reactions, leading to reduced yields, side product formation, and poor reproducibility.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the proper handling and storage of hygroscopic salts of (R)-1-(methylthio)propan-2-amine.

Q1: What are the ideal storage conditions for hygroscopic salts of (R)-1-(methylthio)propan-2-amine?

A1: Proper storage is the first line of defense against moisture absorption. The ideal storage conditions aim to create a low-humidity environment.[1]

  • Primary Container: Always keep the compound in a tightly sealed container.

  • Secondary Enclosure: Store the primary container within a desiccator containing a suitable desiccant such as silica gel or molecular sieves.[1] For highly sensitive applications, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[5][6]

  • Temperature: Generally, storage at a controlled room temperature, below 30°C (86°F), is recommended to maintain stability.[3] Always consult the Safety Data Sheet (SDS) for specific temperature recommendations for your particular salt.[2][7]

Q2: How should I weigh a hygroscopic salt of (R)-1-(methylthio)propan-2-amine accurately?

A2: Accurate weighing requires minimizing exposure to atmospheric moisture.[1]

  • Controlled Environment: Whenever possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere.[5] If a glove box is unavailable, work quickly in a room with low ambient humidity and use a balance with a draft shield.

  • "Weighing by Difference" Technique: This is a highly recommended method.[1]

    • Weigh the sealed container with the compound.

    • Quickly transfer the desired amount of the compound to your reaction vessel.

    • Immediately reseal the original container and weigh it again.

    • The difference in the two weights is the accurate mass of the transferred compound.

  • Work Swiftly: Prepare all necessary equipment and materials before opening the container to minimize the time the compound is exposed to air.[8]

Q3: Can I dry a salt of (R)-1-(methylthio)propan-2-amine if it has absorbed moisture?

A3: In many cases, yes. However, the method of drying depends on the thermal stability of the specific salt.

  • Vacuum Oven: Drying the compound in a vacuum oven at a temperature appropriate for its stability is a common method.[1][9] Always refer to the SDS or relevant literature for the decomposition temperature of the compound.

  • Desiccator: For less severe cases of moisture absorption, placing the compound in a desiccator under vacuum for an extended period can be effective.

  • Caution: Be aware that excessive heating can lead to degradation. It is often preferable to use a fresh, unopened container of the compound if its integrity is in doubt.[1]

Q4: How does absorbed water affect reactions involving (R)-1-(methylthio)propan-2-amine salts?

A4: The primary amine functionality of (R)-1-(methylthio)propan-2-amine makes its salts susceptible to various interactions with water.

  • Basicity: Primary amines act as weak bases in water, accepting a proton to form an ammonium ion and a hydroxide ion, which increases the pH of the solution.[10][11][12] This can alter the desired pH of a reaction mixture.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines nucleophilic.[13] While water is generally a poor nucleophile compared to amines, its presence in high concentrations can lead to competitive side reactions, such as hydrolysis of electrophilic reagents in the reaction mixture.

  • Solubility: Primary amines with up to five carbon atoms are generally soluble in water due to hydrogen bonding.[10] The presence of absorbed water can affect the solubility of the amine salt in organic solvents, potentially leading to phase separation or incomplete dissolution.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution(s)
Inconsistent weight readings on the analytical balance. The compound is actively absorbing moisture from the air.1. Transfer the weighing process to a glove box or a low-humidity environment.[1] 2. Use the "weighing by difference" technique.[1] 3. Work as quickly as possible to minimize exposure time.[8]
The compound appears clumpy, "wet," or has deliquesced. Improper storage or previous handling has led to significant moisture absorption.1. If the compound is thermally stable, dry it under vacuum at an appropriate temperature.[1] 2. For critical applications, it is highly recommended to use a fresh, unopened container of the compound.[1] 3. Ensure future storage is in a tightly sealed container within a desiccator.[14]
Poor reproducibility of reaction yields or product purity. Inaccurate initial concentration due to weighing errors caused by water absorption. The absorbed water is interfering with the reaction chemistry.1. Prepare stock solutions fresh for each experiment from properly stored and handled compound.[1] 2. If possible, prepare stock solutions in a dry, inert atmosphere.[1] 3. Consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in achieving complete dissolution in an organic solvent. The absorbed water is altering the solubility profile of the amine salt.1. Ensure the compound is thoroughly dried before use. 2. Use anhydrous solvents for your reaction. 3. Slightly warming the mixture or using sonication may aid dissolution, but be mindful of the compound's stability at elevated temperatures.

Experimental Protocols & Visualizations

Protocol: Accurate Weighing of a Hygroscopic Salt of (R)-1-(methylthio)propan-2-amine using the "Weighing by Difference" Method
  • Preparation: Place the sealed container of the amine salt, a clean and dry spatula, and the reaction vessel in a desiccator for at least 30 minutes to ensure all components are dry.

  • Initial Weighing: Quickly transfer the sealed container of the amine salt to the analytical balance and record its mass to the highest precision.

  • Transfer: In a low-humidity environment (ideally a glove box), briefly open the container and transfer an estimated amount of the salt to the reaction vessel using the dry spatula.

  • Resealing: Immediately and tightly reseal the original container.

  • Final Weighing: Place the resealed container back on the analytical balance and record its new mass.

  • Calculation: Subtract the final mass from the initial mass to obtain the precise weight of the transferred amine salt.

Workflow for Handling Hygroscopic Salts

G cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup storage Store in tightly sealed container in a desiccator weighing_prep Prepare materials in a dry environment storage->weighing_prep weighing_initial Weigh sealed container (Initial Mass) weighing_prep->weighing_initial weighing_transfer Quickly transfer compound to reaction vessel weighing_initial->weighing_transfer weighing_final Reseal and weigh container (Final Mass) weighing_transfer->weighing_final weighing_calc Calculate transferred mass (Initial - Final) weighing_final->weighing_calc reaction_setup Add anhydrous solvent under inert atmosphere weighing_calc->reaction_setup reaction_proceed Proceed with reaction reaction_setup->reaction_proceed

Caption: Workflow for handling hygroscopic salts.

Troubleshooting Logic for Inconsistent Experimental Results

G start Inconsistent Results (Yield, Purity, etc.) check_hygroscopicity Is the amine salt hygroscopic? start->check_hygroscopicity check_handling Review handling and weighing procedures check_hygroscopicity->check_handling Yes check_reagents Check purity of other reagents/solvents check_hygroscopicity->check_reagents No check_storage Verify storage conditions check_handling->check_storage implement_dry_tech Implement dry techniques: - Glove box - Anhydrous solvents - Inert atmosphere check_handling->implement_dry_tech use_fresh_reagent Use a fresh, unopened container of the amine salt check_storage->use_fresh_reagent purify_reagents Purify/dry other reagents and solvents check_reagents->purify_reagents end Improved Reproducibility implement_dry_tech->end use_fresh_reagent->end purify_reagents->end

Caption: Troubleshooting inconsistent results.

References

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Google.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Explain what happens to primary amines when they are added to water. (2023, December 4). Brainly.
  • Amines - Reactions (A-Level IB Chemistry). (2023, June 16). YouTube.
  • Reactions of Amines. (2019, September 3). Chemistry LibreTexts.
  • (R)-1-(methylthio)propan-2-amine | 927663-50-1. (n.d.). Benchchem.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (n.d.). Benchchem.
  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind.
  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
  • How do you handle hygroscopic salts?. (n.d.). HepatoChem.
  • Hygroscopic chemical...how to deal with?. (2010, July 17). Protocol Online.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18). ResearchGate.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.
  • How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Method Development Guide to the Chiral Separation of 1-(Methylthio)propan-2-amine Enantiomers by HPLC

In the landscape of pharmaceutical development and stereoisomer analysis, the robust separation of enantiomers is a critical step. This guide provides a comprehensive, experience-driven approach to developing a High-Perf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and stereoisomer analysis, the robust separation of enantiomers is a critical step. This guide provides a comprehensive, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(methylthio)propan-2-amine enantiomers. As a primary amine with a thioether functional group, this compound presents a unique challenge for which a standardized method is not readily documented. Therefore, this document will serve as a practical guide to method development, from initial column screening to final method optimization, grounded in the principles of chiral recognition.

Understanding the Analyte: 1-(Methylthio)propan-2-amine

Before embarking on method development, a thorough understanding of the analyte's structure is paramount. 1-(Methylthio)propan-2-amine possesses a single stereocenter at the second carbon atom, giving rise to two enantiomers (R and S). The presence of a primary amine group is the primary handle for chiral recognition with most common chiral stationary phases (CSPs). The thioether group, while less influential, can participate in dipole-dipole interactions.

Figure 1: Chemical structures of the (R)- and (S)-enantiomers of 1-(methylthio)propan-2-amine. The stereocenter is marked with an asterisk ().

The Strategic Approach to Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. This involves screening a selection of diverse CSPs under a limited set of mobile phase conditions. The primary amine in our analyte makes it an ideal candidate for interaction with polysaccharide-based and cyclodextrin-based CSPs.

Figure 2: A systematic workflow for chiral method development.

Recommended Chiral Stationary Phases and Initial Screening Conditions

Based on the structure of 1-(methylthio)propan-2-amine, the following CSPs are recommended for initial screening. The primary amine is expected to form hydrogen bonds and undergo dipole-dipole interactions with the polar carbamate groups on the polysaccharide backbone of Chiralpak and Chiralcel columns.

Table 1: Recommended Chiral Stationary Phases for Screening
CSP TypeCommercial Name (Example)Primary Interaction Mechanism
Amylose-basedChiralpak® AD-H, Chiralpak® IAHydrogen bonding, dipole-dipole, steric hindrance
Cellulose-basedChiralcel® OD-H, Chiralcel® OJ-HHydrogen bonding, dipole-dipole, π-π interactions
Cyclodextrin-basedCyclobond™ I 2000Inclusion complexation, hydrogen bonding

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Initial Screening on Polysaccharide-Based CSPs

This protocol outlines the initial screening of 1-(methylthio)propan-2-amine on amylose- and cellulose-based CSPs under normal phase conditions, which often provide the best selectivity for primary amines.

A. Materials and Instrumentation:

  • HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • Racemic 1-(methylthio)propan-2-amine standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

B. Standard Preparation:

  • Prepare a stock solution of racemic 1-(methylthio)propan-2-amine in IPA at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

C. Chromatographic Conditions:

  • Mobile Phase A: n-Hexane/IPA/DEA (80:20:0.1, v/v/v)

  • Mobile Phase B: n-Hexane/EtOH/DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

D. Screening Procedure:

  • Equilibrate the Chiralpak® AD-H column with Mobile Phase A for at least 30 minutes.

  • Inject the working standard and record the chromatogram.

  • Repeat the injection to ensure reproducibility.

  • Switch to Mobile Phase B, equilibrate the column, and repeat the injections.

  • Repeat steps 1-4 with the Chiralcel® OD-H column.

Rationale for Choices:

  • Normal Phase: Hexane/alcohol mobile phases are the standard starting point for polysaccharide CSPs, promoting the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

  • Alcohol Modifier: IPA and EtOH are used to modulate retention and selectivity. Differences in their steric bulk and hydrogen bonding capacity can significantly impact the separation.

  • Basic Additive: Diethylamine (DEA) is a crucial additive when analyzing primary amines. It acts as a competing base, binding to acidic sites on the silica support and improving peak shape by reducing tailing.

Protocol 2: Method Optimization

Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs) and reduce analysis time.

A. Mobile Phase Composition:

  • Systematically vary the percentage of the alcohol modifier (e.g., from 10% to 30% IPA in n-Hexane). A lower alcohol percentage generally increases retention and can improve resolution to a certain point.

  • Evaluate different basic additives (e.g., triethylamine, butylamine) at varying concentrations (0.05% to 0.2%).

B. Temperature:

  • Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). A lower temperature often enhances enantioselectivity due to the thermodynamic nature of chiral recognition, but it also increases analysis time and backpressure. A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic properties of the separation.

C. Flow Rate:

  • Adjust the flow rate (e.g., from 0.5 mL/min to 1.5 mL/min) to find the optimal balance between analysis time and efficiency (plate count). A van Deemter plot can be generated to determine the optimal flow rate.

Comparative Analysis and Data Interpretation

The success of the method development will be evaluated based on the following parameters, which should be tabulated for easy comparison.

Table 2: Hypothetical Comparison of Screening Results
CSPMobile PhaseRetention Time (min)Resolution (Rs)Tailing Factor
Chiralpak® AD-HHex/IPA/DEA (80:20:0.1)8.5, 9.81.81.2
Chiralpak® AD-HHex/EtOH/DEA (80:20:0.1)7.2, 8.11.51.3
Chiralcel® OD-HHex/IPA/DEA (80:20:0.1)10.2, 12.52.11.1
Chiralcel® OD-HHex/EtOH/DEA (80:20:0.1)9.5, 11.01.91.2

In this hypothetical example, the Chiralcel® OD-H column with the Hex/IPA/DEA mobile phase provides the best initial resolution. This condition would be selected for further optimization.

Conclusion and Recommendations

Developing a chiral separation method for a novel compound like 1-(methylthio)propan-2-amine requires a systematic and logical approach. By starting with a diverse set of polysaccharide-based chiral stationary phases and screening with standard normal phase mobile phases containing a basic additive, a successful separation can be efficiently achieved. The key to success lies in understanding the analyte's structure and its potential interactions with the CSP, followed by methodical optimization of the chromatographic parameters. This guide provides a robust framework for researchers and drug development professionals to develop and implement a reliable chiral HPLC method for 1-(methylthio)propan-2-amine and other similar primary amines.

References

  • A Practical Guide to Chiral HPLC Method Development. Chiral Technologies, Inc. [Link]

  • Chiral Separation Techniques: A Practical Approach. G. Subramanian (Editor). Wiley-VCH. [Link]

  • The role of mobile phase additives in chiral separations. C.J. Welch. Journal of Chromatography A. [Link]

Comparative

A Comparative Guide to the NMR Characterization of (R)-1-(methylthio)propan-2-amine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characterization of (R)-1-(methylthio)propan-2-amine, a chiral primary amine incorporating a thioether group. Due to the limited availa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characterization of (R)-1-(methylthio)propan-2-amine, a chiral primary amine incorporating a thioether group. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed, predicted 1H and 13C NMR spectral analysis. This predicted data is then compared with experimental data for the structurally related compound, propan-2-amine, to highlight the influence of the methylthio substituent on the NMR spectrum. This comparative approach offers valuable insights for researchers engaged in the synthesis, identification, and characterization of chiral amines and sulfur-containing compounds in drug development and chemical research.

Introduction: The Imperative of Structural Elucidation

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the unambiguous determination of molecular structure in solution.[1] For chiral molecules such as (R)-1-(methylthio)propan-2-amine, NMR not only confirms constitutional isomerism but also provides crucial information for assessing enantiomeric purity, often through the use of chiral derivatizing agents.[2][3][4]

(R)-1-(methylthio)propan-2-amine is a valuable chiral building block, combining the functionalities of a primary amine and a thioether.[5] Understanding its NMR spectral features is essential for reaction monitoring, quality control, and the characterization of its derivatives.

Experimental and Predicted NMR Data Acquisition

Methodology for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR data for small molecules like (R)-1-(methylthio)propan-2-amine and propan-2-amine.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added, which is defined as 0.0 ppm.[6][7]

NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 13C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

Data Processing:

  • Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

  • Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0.0 ppm) or the residual solvent peak.[8]

  • Integration and Multiplicity Analysis: The integral of each peak is determined to establish proton ratios, and the splitting patterns (multiplicities) are analyzed to deduce spin-spin coupling information.

Below is a workflow diagram illustrating the key steps in NMR characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR Acquisition transfer->H1_NMR C13_NMR 13C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phase_base Phasing & Baseline Correction FT->phase_base reference Chemical Shift Referencing phase_base->reference integration Integration reference->integration multiplicity Multiplicity Analysis reference->multiplicity assignment Signal Assignment integration->assignment multiplicity->assignment

Caption: A generalized workflow for the NMR characterization of small molecules.

Comparative NMR Spectral Analysis

This section presents the predicted 1H and 13C NMR data for (R)-1-(methylthio)propan-2-amine and the experimental data for propan-2-amine. The comparison will focus on the influence of the methylthio group on the chemical shifts of the neighboring protons and carbons.

1H NMR Spectra

Table 1: 1H NMR Data Comparison

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
(R)-1-(methylthio)propan-2-amine (Predicted)CH3-S-~2.1Singlet-3H
-S-CH2-~2.5-2.7Doublet of Doublets~13, ~62H
-CH(NH2)-~3.0-3.2Multiplet-1H
-CH-CH3~1.1Doublet~6.53H
-NH2Variable (broad)Singlet-2H
Propan-2-amine (Experimental)[7]-CH-~2.8Septet~6.31H
-CH3~1.0Doublet~6.36H
-NH2Variable (broad)Singlet-2H

Analysis of 1H NMR Spectra:

  • Methylthio Group (-S-CH3): In the predicted spectrum of (R)-1-(methylthio)propan-2-amine, the three protons of the methyl group attached to the sulfur atom are expected to appear as a singlet at approximately 2.1 ppm. This is a characteristic chemical shift for methyl groups adjacent to a sulfur atom.

  • Methylene Group (-S-CH2-): The methylene protons adjacent to the sulfur and the chiral center are diastereotopic and therefore chemically non-equivalent. They are expected to resonate as a complex multiplet, likely a doublet of doublets, in the range of 2.5-2.7 ppm. This complexity arises from both geminal coupling to each other and vicinal coupling to the methine proton.

  • Methine Proton (-CH(NH2)-): The methine proton at the chiral center is coupled to the adjacent methylene and methyl protons. This will result in a multiplet, predicted to be around 3.0-3.2 ppm. The presence of the electron-withdrawing amino group deshields this proton, shifting it downfield.

  • Methyl Group (-CH-CH3): The methyl protons adjacent to the chiral center will appear as a doublet around 1.1 ppm due to coupling with the methine proton.

  • Amine Protons (-NH2): The chemical shift of the amine protons is highly variable and depends on factors like solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with deuterium in solvents like D2O, leading to the disappearance of their signal.[7]

Comparison with Propan-2-amine:

  • In propan-2-amine, the two methyl groups are chemically equivalent, resulting in a single doublet at ~1.0 ppm, integrating to 6 protons.[7] In contrast, the introduction of the methylthio group in (R)-1-(methylthio)propan-2-amine breaks this symmetry, leading to two distinct methyl signals: a singlet for the -S-CH3 and a doublet for the -CH-CH3.

  • The methine proton in propan-2-amine appears as a septet at ~2.8 ppm due to coupling with the six equivalent protons of the two methyl groups.[7] In (R)-1-(methylthio)propan-2-amine, the methine proton's multiplicity is more complex due to coupling with the non-equivalent methylene protons and the methyl protons. The predicted downfield shift to ~3.0-3.2 ppm is attributed to the influence of the nearby sulfur atom.

13C NMR Spectra

Table 2: 13C NMR Data Comparison

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (ppm)
(R)-1-(methylthio)propan-2-amine (Predicted)CH3-S-~15-20
-S-CH2-~40-45
-CH(NH2)-~50-55
-CH-CH3~20-25
Propan-2-amine (Experimental)[6]-CH-~44
-CH3~26

Analysis of 13C NMR Spectra:

  • Methylthio Carbon (CH3-S-): The carbon of the methyl group attached to sulfur is expected to have a chemical shift in the range of 15-20 ppm.

  • Methylene Carbon (-S-CH2-): The methylene carbon, being adjacent to the sulfur atom, is predicted to resonate at approximately 40-45 ppm.

  • Methine Carbon (-CH(NH2)-): The carbon of the chiral center, bonded to the nitrogen, is expected to be the most downfield of the aliphatic carbons, with a predicted chemical shift of ~50-55 ppm.

  • Methyl Carbon (-CH-CH3): The terminal methyl carbon is predicted to appear in the range of 20-25 ppm.

Comparison with Propan-2-amine:

  • Propan-2-amine exhibits two signals in its 13C NMR spectrum, corresponding to the two equivalent methyl carbons (~26 ppm) and the methine carbon (~44 ppm).[6]

  • The introduction of the methylthio group in (R)-1-(methylthio)propan-2-amine results in four distinct carbon signals, reflecting the lower symmetry of the molecule.

  • The presence of the thioether functionality significantly influences the chemical shifts. The methylene carbon adjacent to the sulfur in the target molecule is shifted downfield compared to a typical methylene group in an alkane, and the methine carbon is also shifted further downfield compared to propan-2-amine, likely due to the combined effects of the amino and methylthio groups.

Conclusion

This guide provides a comprehensive framework for the NMR characterization of (R)-1-(methylthio)propan-2-amine. Through a combination of predicted spectral data and comparison with the experimentally determined spectrum of propan-2-amine, the key structural features of the target molecule can be confidently assigned. The analysis highlights the significant influence of the methylthio substituent on both the 1H and 13C NMR spectra, providing a valuable reference for researchers working with similar chiral thioether-containing amines. The presented methodologies and data serve as a practical tool for the structural verification and quality assessment of this important chiral building block in various scientific applications.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • (R)-1-(methylthio)propan-2-amine | 927663-50-1. Benchchem.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry.
  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry.
  • Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry.
  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0288364). NP-MRD.
  • Amino-2-propanol(78-96-6) 13C NMR spectrum. ChemicalBook.
  • 2-(oxetan-3-yl)propan-2-amine(1545881-36-4) 1 H NMR. ChemicalBook.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). NP-MRD.
  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Advanced Organic Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm).
  • Propylamine(107-10-8) 13C NMR spectrum. ChemicalBook.
  • Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • NMR Chemical Shifts. University of Wisconsin-Madison.
  • 2-Aminopropane | C3H9N | MD Topology | NMR | X-Ray.
  • (R)-1-(Methylthio)propan-2-amine. CymitQuimica.
  • Thioester supporting info 09-08-12. The Royal Society of Chemistry.
  • 1-Methylthio-2-propanone | C4H8OS | CID 6430713. PubChem.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts.
  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry.
  • How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. YouTube.
  • Examples of 13C NMR Spectra. All About Drugs.
  • 13 C and 1 H NMR data of the compounds R 1 R 2 N-C(CH 3 )y(CN) 2.

Sources

Validation

Comparative Guide: Biocatalytic vs. Chemical Synthesis of (R)-1-(methylthio)propan-2-amine

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1] Executive Summary (R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) is a valuable chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

(R)-1-(methylthio)propan-2-amine (CAS: 927663-50-1) is a valuable chiral building block featuring a primary amine and a thioether moiety.[1] It serves as a critical intermediate in the synthesis of sulfur-containing pharmaceutical ligands and potential antibiotic precursors.

This guide compares two distinct synthetic methodologies:

  • Biocatalytic Transamination: Utilizing (R)-selective

    
    -transaminases.[1][2]
    
  • Chemical Asymmetric Synthesis: Utilizing tert-butanesulfinamide (Ellman’s Auxiliary).[2]

Key Insight: While chemical hydrogenation is often the standard for chiral amines, the sulfur atom in this substrate poses a significant risk of catalyst poisoning (deactivation of Pd, Rh, or Ru catalysts).[2] Consequently, the biocatalytic route offers superior robustness and enantiopurity (>99% ee) without the need for stoichiometric chiral auxiliaries or protecting groups.[2]

Biocatalytic Synthesis: The Transaminase Route[3][4][5][6][7][8][9]

The biocatalytic approach utilizes an (R)-selective


-transaminase (

-TA) to transfer an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone, 1-(methylthio)propan-2-one.[1] This method is favored for its atom economy and lack of heavy metals.[2]
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1] The enzyme binds the amine donor, forming an aminated cofactor (PMP), which then transfers the amine to the ketone substrate.[2]

BiocatalyticCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Aminated Cofactor) EnzPLP->EnzPMP + Donor - Byproduct Byproduct Acetone (Volatile Byproduct) EnzPLP->Byproduct EnzPMP->EnzPLP + Substrate - Product Product (R)-1-(methylthio)propan-2-amine EnzPMP->Product Substrate 1-(methylthio)propan-2-one Substrate->EnzPMP Donor Isopropylamine (Amine Donor) Donor->EnzPLP

Figure 1: The Ping-Pong Bi-Bi mechanism of


-transaminase.[1][2] The amine donor converts PLP to PMP, which then aminates the ketone.[2]
Experimental Protocol

Note: This protocol is based on standard transaminase screening methodologies adapted for sulfur-containing ketones.

Materials:

  • Substrate: 1-(methylthio)propan-2-one (50 mM)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., ATA-117 homolog or Arthrobacter sp.[1] variant) - 2-5 mg/mL lyophilized powder.[1][2]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.[1][2]

  • Amine Donor: Isopropylamine (1 M) neutralized to pH 7.5.[2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).[2]

Workflow:

  • Preparation: Dissolve PLP (1 mM) and isopropylamine (1 M) in phosphate buffer. Adjust pH to 7.5 using HCl.

  • Initiation: Add the ketone substrate (dissolved in 10% DMSO if solubility is low, though methylthioacetone is generally soluble) to a final concentration of 50 mM.

  • Biocatalysis: Add the enzyme powder. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Equilibrium Shift: To drive the reaction to completion, leave the reaction vessel slightly open (with a permeable membrane) to allow the volatile acetone byproduct to evaporate, or apply a slight nitrogen sweep.[2]

  • Work-up: Acidify to pH 2 with 6M HCl to stop the reaction and protonate the amine. Extract unreacted ketone with ethyl acetate (discard organic layer).[2]

  • Isolation: Basify the aqueous layer to pH 12 with 10M NaOH. Extract the product amine into MTBE or DCM.[2] Dry over MgSO₄ and concentrate.

Performance Metrics:

  • Conversion: >90% (with acetone removal).[2]

  • Enantiomeric Excess (

    
    ):  >99% (R).[2][3]
    
  • Advantages: High stereoselectivity, mild conditions (ambient temp, aqueous media).[2]

Chemical Synthesis: The Ellman Auxiliary Route

Because sulfur poisons hydrogenation catalysts, the standard "reductive amination via hydrogenation" is risky.[2] The most robust chemical alternative is the diastereoselective reduction of a chiral sulfinimine, known as the Ellman Auxiliary method.[2]

Mechanism of Action

This method relies on a chiral auxiliary, (R)-tert-butanesulfinamide, which condenses with the ketone to form a chiral N-sulfinyl imine. The bulky tert-butyl group directs the hydride attack during the reduction step, creating the new stereocenter.

EllmanRoute Ketone 1-(methylthio)propan-2-one Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine Reduction Reduction (NaBH4 or L-Selectride) Imine->Reduction Sulfinamine Sulfinamine Diastereomer Reduction->Sulfinamine Diastereoselective Hydride Attack Hydrolysis Acid Hydrolysis (HCl/MeOH) Sulfinamine->Hydrolysis Product (R)-1-(methylthio)propan-2-amine + Auxiliary Salt Hydrolysis->Product

Figure 2: The chemical synthesis pathway using Ellman's Auxiliary.[1] Note that the stereochemistry of the auxiliary determines the product configuration.[2]

Experimental Protocol

Materials:

  • 1-(methylthio)propan-2-one (1.0 eq).[2][4]

  • (R)-2-methylpropane-2-sulfinamide (1.1 eq).[2]

  • Titanium(IV) ethoxide (2.0 eq) – Lewis acid dehydrating agent.[2]

  • Sodium borohydride (NaBH₄) (4.0 eq).[2]

  • Solvents: THF, Methanol.[2]

Workflow:

  • Imine Formation: In a dry flask under Argon, mix ketone, (R)-sulfinamide, and Ti(OEt)₄ in THF. Stir at reflux (or 60°C) for 12–24 hours. Monitor by TLC.[2]

  • Quench: Cool to RT. Add brine and ethyl acetate.[2] Filter the resulting titanium salt slurry through Celite.[2] Concentrate the filtrate to obtain the crude sulfinimine.[2]

  • Reduction: Dissolve the crude sulfinimine in THF/MeOH (98:2). Cool to -78°C (critical for diastereoselectivity).[2] Add NaBH₄ slowly. Stir for 3 hours, allowing to warm to 0°C.

  • Hydrolysis: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Concentrate. Dissolve the residue in MeOH and add 4M HCl in dioxane. Stir for 1 hour to cleave the sulfinyl group.

  • Isolation: Basify to pH 12, extract with DCM, dry, and concentrate.

Performance Metrics:

  • Yield: 60–80% (overall).[2]

  • Enantiomeric Excess (

    
    ):  90–98% (highly dependent on reduction temperature).[2]
    
  • Advantages: Predictable stereochemistry, scalable, no heavy metals susceptible to sulfur poisoning.[2]

Comparative Analysis
FeatureBiocatalytic Route (Transaminase)Chemical Route (Ellman's Auxiliary)
Enantioselectivity (

)
Excellent (>99%) Good (90-98%)
Atom Economy High (Catalytic enzyme, cheap amine donor)Low (Stoichiometric chiral auxiliary required)
Steps 1 (One-pot)3 (Condensation, Reduction, Hydrolysis)
Sulfur Tolerance High (Enzymes generally tolerate thioethers)High (Avoids metal catalysts)
Cost Low (if enzyme is recyclable/immobilized)Moderate/High (Cost of chiral sulfinamide)
Scalability Linear (requires reactor volume for kinetics)Linear (standard batch chemistry)
Purification Simple (Acid/Base extraction)Moderate (Requires separation of Ti salts)
Conclusion & Recommendation

For the synthesis of (R)-1-(methylthio)propan-2-amine , the Biocatalytic Route is superior in terms of green chemistry metrics, step count, and enantiomeric purity.[2]

  • Choose Biocatalysis if: You require >99% ee for pharmaceutical applications and have access to a library of (R)-selective transaminases.[2] The process is self-validating; if the enzyme is active, the stereochemistry is virtually guaranteed.

  • Choose Chemical Synthesis if: You lack access to enzymes or fermentation equipment.[2] The Ellman method is robust and reliable but requires careful temperature control during reduction to maximize stereoselectivity.[2]

References
  • Biocatalytic Transamination Overview

    • Title: Stereoselective synthesis of chiral amines using

      
      -transaminases.[1]
      
    • Source: Ghislieri, G., & Turner, N. J.[2] (2014).[2] Topics in Catalysis.

    • Context: Describes the mechanism and applic
    • [2]

  • Transaminase Patent (Analogous Substrate)

    • Title: Enzymatic synthesis of chiral amines using 2-aminopropane as amine donor.[1][5]

    • Source: US Patent 6,133,018A.[2]

    • Context: Details the protocol for converting methoxyacetone to the chiral amine, a direct structural analog of the methylthio target.
    • [2]

  • Chemical Synthesis (Ellman Method)

    • Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.[1]

    • Source: Ellman, J. A., et al. (2002).[2] Accounts of Chemical Research.

    • Context: The foundational review for the chemical protocol described above.[2]

    • [2]

  • Substrate Properties

    • Title: 1-(Methylthio)
    • Source: PubChem / Sigma-Aldrich.[1][2]

    • Context: Physical properties and safety data for the thio-amine.[1][6][7]

    • [2]

Sources

Comparative

Determination of Absolute Configuration of 1-(methylthio)propan-2-amine: A Definitive Comparison Guide

Executive Summary & Strategic Overview The determination of the absolute configuration ( vs. ) of 1-(methylthio)propan-2-amine (CAS: 36567-04-1 for racemate) is a critical quality attribute (CQA) in the synthesis of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The determination of the absolute configuration (


 vs. 

) of 1-(methylthio)propan-2-amine (CAS: 36567-04-1 for racemate) is a critical quality attribute (CQA) in the synthesis of sulfur-containing pharmacophores and methionine analogs.[1] Unlike rigid cyclic amines, this flexible acyclic primary amine presents specific challenges due to the lack of a strong UV chromophore near the chiral center and high conformational freedom.[1]

This guide objectively compares three industry-standard methodologies: NMR Derivatization (Mosher's Method) , Chiroptical Spectroscopy (VCD/ECD) , and X-Ray Crystallography .[1]

Strategic Decision Matrix

The following decision tree illustrates the optimal workflow based on sample availability and purity requirements.

DecisionTree Start Start: 1-(methylthio)propan-2-amine (Unknown Configuration) SampleState Sample State & Quantity? Start->SampleState Crystals Crystalline Solid (>10 mg) SampleState->Crystals Yes Liquid Oil / Liquid (<10 mg) SampleState->Liquid Yes XR Method A: X-Ray Crystallography (Anomalous Dispersion or Chiral Salt) Crystals->XR Definitive NMR Method B: NMR Derivatization (Mosher's Method) Liquid->NMR Standard (1-2 days) VCD Method C: VCD/ECD Spectroscopy (Comparison with DFT) Liquid->VCD Non-destructive (Rapid) Result Absolute Configuration Assigned (R or S) XR->Result NMR->Result VCD->Result

Figure 1: Strategic workflow for selecting the stereochemical assignment method.

Method A: NMR Derivatization (The "Gold Standard")[1]

For liquid amines like 1-(methylthio)propan-2-amine, NMR derivatization using Chiral Derivatizing Agents (CDAs) is the most robust solution-phase method.[1] It relies on the magnetic anisotropy generated by the CDA (typically Mosher's acid) to shield/deshield protons in the substrate differentially.[1]

Mechanism of Action

The amine reacts with both enantiomers of


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).[1] The resulting diastereomeric amides adopt a preferred conformation where the phenyl group of the MTPA moiety shields protons located on its side of the plane.[1]
Experimental Protocol
  • Derivatization:

    • Sample 1: Mix 5 mg of amine + 10 mg of

      
      -(-)-MTPA-Cl + 20 
      
      
      
      L Pyridine in
      
      
      . Shake for 10 mins.
    • Sample 2: Repeat with

      
      -(+)-MTPA-Cl.[1]
      
  • Acquisition: Acquire

    
    H NMR (400 MHz or higher) for both samples.
    
  • Analysis (

    
     Calculation): 
    
    • Assign chemical shifts (

      
      ) for protons 
      
      
      
      (methyl group) and
      
      
      (thiomethyl methylene).[1]
    • Calculate

      
      .[1][2]
      
Interpretation (The Mosher Model)

For 1-(methylthio)propan-2-amine:

  • Group L (Large):

    
     (Thiomethyl group)[1]
    
  • Group M (Medium):

    
     (Methyl group)[1]
    

Configuration Assignment Rule:

  • If

    
     and 
    
    
    
    , the configuration is (S) .[1]
  • If

    
     and 
    
    
    
    , the configuration is (R) .[1]

(Note: Always verify the specific sector rule for primary amines as described in Seco et al. [1])

Method B: X-Ray Crystallography (The "Absolute" Standard)[1]

While the free base is a liquid, the amine readily forms crystalline salts.[1] This method provides the highest confidence (Probability > 99%) but requires crystal growth.[1]

Experimental Protocol
  • Salt Formation: Dissolve the amine in ethanol. Add an equimolar amount of a chiral acid (e.g.,

    
    -Mandelic acid or 
    
    
    
    -Tartaric acid) or simply HCl if the sulfur atom provides enough anomalous scattering.[1]
    • Recommendation: Use

      
      -Mandelic acid .[1] The known configuration of the acid serves as an internal reference, eliminating the need for heavy-atom anomalous dispersion (Flack parameter) if the crystal quality is poor.[1]
      
  • Crystallization: Vapor diffusion of diethyl ether into the ethanolic solution at 4°C.

  • Data Collection: Collect data on a single crystal diffractometer (Cu K

    
     radiation preferred for Sulfur visibility).
    
  • Refinement: Solve the structure. If a chiral counter-ion was used, assign the amine configuration relative to the known acid.[1]

Method C: Chiroptical Spectroscopy (VCD/ECD)[1]

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) allows for assignment without derivatization or crystallization.[1] This is ideal for valuable samples that must be recovered.[1]

Experimental Protocol
  • Measurement: Dissolve amine in a non-polar solvent (

    
     or 
    
    
    
    ). Record the VCD spectrum (1000–1800 cm⁻¹).[1]
  • Simulation: Perform DFT calculations (B3LYP/6-31G*) for both

    
     and 
    
    
    
    enantiomers to generate theoretical spectra.
  • Comparison: Match the experimental sign and intensity of the C-H stretching and N-H bending modes with the calculated spectra.

    • Critical Marker: The methine C-H deformation and the C-S stretch often show distinct Cotton effects.[1]

Comparative Analysis Summary

FeatureMethod A: NMR (Mosher)Method B: X-RayMethod C: VCD/ECD
Primary Use Case Routine lab determinationFDA/Regulatory filingNon-destructive QC
Sample Req. ~5-10 mg (Destructive)Single Crystal (Recoverable)~5-10 mg (Recoverable)
Time to Result 24 Hours3-7 Days (Crystal growth)4-8 Hours
Cost LowHighMedium
Confidence High (Self-validating)Absolute (Definitive)High (Model dependent)
Key Risk Incomplete reaction / OverlapFailure to crystallizeConformational flexibility
Visualizing the NMR Mechanism

The following diagram details the steric logic used in Method A (Mosher's Method).

MosherMechanism Amine Chiral Amine (1-methylthio-2-aminopropane) Reaction Diastereomeric Amides Formed Amine->Reaction Derivatization MTPA MTPA-Cl (R & S Reagents) MTPA->Reaction Conformer Shielding Cone (Phenyl Group) Reaction->Conformer Preferential Conformation DeltaDelta Δδ Calculation (δS - δR) Conformer->DeltaDelta Anisotropic Effect

Figure 2: Mechanistic flow of the Mosher's method for stereochemical assignment.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews. [1]

  • BenchChem. (n.d.).[1] (R)-1-(methylthio)propan-2-amine Product Page.

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents.[1][3] Configuration of the chiral amine alpha-methylbenzylamine. Journal of the American Chemical Society.[1] [1]

  • Allenmark, S. G. (1991).[1] Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood.[1] (Contextual reference for HPLC methods).

Sources

Validation

A Comprehensive Guide to the Characterization of (R)-1-(methylthio)propan-2-amine: A Comparative Analysis of Optical Rotation and Alternative Enantiopurity Determination Methods

For researchers and professionals in drug development and chemical synthesis, the stereochemical purity of chiral building blocks is paramount. (R)-1-(methylthio)propan-2-amine, a key intermediate, is no exception.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the stereochemical purity of chiral building blocks is paramount. (R)-1-(methylthio)propan-2-amine, a key intermediate, is no exception. While optical rotation is a foundational technique for characterizing chiral molecules, a comprehensive understanding of its limitations and a comparison with modern analytical methods is crucial for robust quality control and research. This guide provides an in-depth analysis of polarimetry and compares its performance with alternative techniques for determining the enantiomeric purity of (R)-1-(methylthio)propan-2-amine, supported by experimental insights and protocols.

Optical Rotation: The Classical Approach

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[1][2] The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on several experimental parameters.[3]

Establishing a Reference Value for (R)-1-(methylthio)propan-2-amine

A thorough review of scientific literature does not yield a consistently reported specific rotation value for (R)-1-(methylthio)propan-2-amine under a standardized set of conditions. This absence underscores the necessity for establishing a reliable internal reference value using a well-characterized, enantiomerically pure sample.

Protocol for Determining Specific Rotation

The following protocol outlines the critical steps for an accurate determination of the specific rotation of (R)-1-(methylthio)propan-2-amine.

Instrumentation:

  • A calibrated polarimeter, accurate to at least 0.01°.[4]

  • Sodium D-line (589 nm) light source.[4][5]

  • Temperature-controlled sample cell (1 dm path length).[3]

Procedure:

  • Sample Preparation: Accurately weigh a sample of high-purity (R)-1-(methylthio)propan-2-amine (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., methanol or chloroform) in a 10 mL volumetric flask. Ensure the solvent is of high purity and does not interfere with the measurement.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument. This corrects for any background rotation from the solvent or the cell.

  • Sample Measurement: Rinse the cell with the prepared sample solution before filling it. Ensure no air bubbles are present in the light path.

  • Data Acquisition: Record the observed rotation (α) at a constant temperature, typically 20°C or 25°C.[4] Take multiple readings to ensure reproducibility.[5]

  • Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]:

    [α]Tλ = α / (c × l)

    Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source.

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the conformation of the chiral molecule and thus its interaction with light. The solvent should be inert and fully dissolve the sample.

  • Temperature Control: Optical rotation can be temperature-dependent.[1] Maintaining a constant temperature is essential for obtaining reproducible results.

  • Concentration: While specific rotation should be independent of concentration, at higher concentrations, intermolecular interactions can lead to deviations. It is advisable to measure at a few different concentrations to confirm linearity.

A Comparative Analysis of Enantiopurity Determination Methods

While polarimetry is a valuable tool, it has limitations, particularly in terms of sensitivity and its inability to provide information about the presence of impurities. Modern chromatographic and spectroscopic techniques offer more detailed and accurate assessments of enantiomeric excess (ee).[6][7]

Method Principle Advantages Disadvantages
Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule.[1]Rapid, non-destructive, and relatively inexpensive.Lower sensitivity, requires a pure sample, and does not provide a direct measure of enantiomeric excess in the presence of impurities.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to their separation.[7][8]High accuracy and precision, directly measures enantiomeric excess, can separate enantiomers from other impurities, and is suitable for both analytical and preparative work.[9]Requires method development, more expensive instrumentation, and consumes solvents.
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.[10][11]High resolution, fast analysis times, and high sensitivity.Limited to volatile and thermally stable compounds; often requires derivatization of the amine.[10]
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[12][13]Provides a direct measure of the enantiomeric ratio, requires only a small amount of sample, and can be performed on a standard NMR spectrometer.[14]The shift reagent can cause line broadening, the accuracy depends on complete complexation, and the reagents can be expensive.

Experimental Workflows

Optical Rotation Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh (R)-1-(methylthio)propan-2-amine prep2 Dissolve in Solvent prep1->prep2 prep3 Fill Volumetric Flask prep2->prep3 meas1 Calibrate Polarimeter with Blank prep3->meas1 Prepare Sample meas2 Fill Cell with Sample meas1->meas2 meas3 Record Observed Rotation (α) meas2->meas3 calc Calculate Specific Rotation [α] meas3->calc Analyze Data

Caption: Workflow for determining specific optical rotation.

Chiral HPLC Workflow

cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_quantification Quantification dev1 Select Chiral Stationary Phase dev2 Optimize Mobile Phase dev1->dev2 ana1 Prepare Sample Solution dev2->ana1 Finalized Method ana2 Inject onto HPLC System ana1->ana2 ana3 Acquire Chromatogram ana2->ana3 quant1 Integrate Peak Areas ana3->quant1 Chromatographic Data quant2 Calculate Enantiomeric Excess (ee) quant1->quant2

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

NMR with Chiral Shift Reagent Workflow

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Amine in Deuterated Solvent prep2 Add Chiral Shift Reagent prep1->prep2 nmr1 Acquire ¹H or ¹³C NMR Spectrum prep2->nmr1 Prepare Sample ana1 Identify Diastereomeric Signals nmr1->ana1 NMR Spectrum ana2 Integrate Signal Areas ana1->ana2 ana3 Calculate Enantiomeric Ratio ana2->ana3

Caption: Workflow for enantiomeric ratio determination by NMR with a chiral shift reagent.

Senior Application Scientist's Recommendation

The choice of method for determining the stereochemical purity of (R)-1-(methylthio)propan-2-amine should be guided by the specific requirements of the analysis.

  • For rapid, routine quality control of highly pure samples, optical rotation is a suitable and cost-effective method, provided a reliable internal reference standard has been established.

  • For accurate determination of enantiomeric excess, especially in the presence of other impurities or for regulatory submissions, Chiral HPLC is the gold standard.[7][8] Its ability to separate and quantify both enantiomers and other components in a single run provides the most comprehensive and reliable data.

  • For structural confirmation and when only small sample amounts are available, NMR spectroscopy with a chiral shift reagent is a powerful technique.[15] It can provide unambiguous quantification of the enantiomeric ratio without the need for extensive method development.

  • For volatile derivatives or when high-throughput screening is necessary, Chiral GC can be an excellent alternative, offering speed and high resolution.

Ultimately, a multi-faceted approach provides the most robust characterization of (R)-1-(methylthio)propan-2-amine. For initial characterization and absolute configuration confirmation, a combination of optical rotation and another technique like chiroptical spectroscopy is recommended. For routine enantiomeric purity analysis, a validated Chiral HPLC or GC method is indispensable.

References

  • BenchChem. (R)-1-(methylthio)propan-2-amine | 927663-50-1.
  • TCI Chemicals. Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • Datapdf.com. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • ResearchGate. Spectroscopic Analysis: NMR and Shift Reagents | Request PDF.
  • Fiveable. Chiral Shift Reagents Definition - Organic Chemistry Key Term.
  • PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Thieme Connect. 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Anton Paar Wiki. Basics of polarimetry.
  • Master Organic Chemistry.
  • Digicollections.net. 1.
  • PubMed. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules.
  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
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  • YAKHAK HOEJI.
  • Royal Society of Chemistry.
  • Rudolph Research Analytical.
  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
  • Indian Journal of Pharmaceutical Sciences.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
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  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chemistry LibreTexts. 5.3: Optical Activity.
  • PubChem. 2-Propanamine, 2-methyl-1-(methylthio)- | C5H13NS | CID.
  • PMC. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Chemistry LibreTexts. 3.6: Optical Activity.

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Comparative

GC-MS fragmentation patterns of (R)-1-(methylthio)propan-2-amine

An In-Depth Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-1-(methylthio)propan-2-amine Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-1-(methylthio)propan-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of (R)-1-(methylthio)propan-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mass spectral behavior, compares this benchmark technique against viable analytical alternatives, and offers detailed experimental protocols to ensure reproducible, high-fidelity results.

Introduction: The Analytical Significance of (R)-1-(methylthio)propan-2-amine

(R)-1-(methylthio)propan-2-amine is a chiral thioether amine of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a primary amine and a sulfur-containing moiety, presents unique analytical challenges and opportunities. The primary amine group makes the molecule polar and susceptible to interactions within a GC system, while the thioether group provides a distinct feature for selective detection. Accurate identification and quantification are paramount for understanding its synthesis, metabolism, and potential applications. GC-MS stands as a cornerstone technique for this purpose, offering unparalleled identification capabilities through its characteristic fragmentation patterns.

The Reference Standard: Direct GC-MS Analysis and Fragmentation Behavior

Gas Chromatography-Mass Spectrometry, particularly with electron ionization (EI), is a powerful tool for the structural elucidation of volatile and semi-volatile compounds. The process involves separating the analyte from the sample matrix via gas chromatography, followed by ionization and fragmentation in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint.

Predicted Electron Ionization (EI) Fragmentation of (R)-1-(methylthio)propan-2-amine

The fragmentation of (R)-1-(methylthio)propan-2-amine under standard 70 eV EI conditions is primarily dictated by the presence of the nitrogen atom, which directs cleavage pathways to form stable, nitrogen-containing cations.

  • Molecular Ion Peak ([M]•+): The molecule has a chemical formula of C₄H₁₁NS and a nominal molecular weight of 105 amu. According to the nitrogen rule, a molecule with a single nitrogen atom will have an odd nominal molecular weight. Therefore, a molecular ion peak is expected at a mass-to-charge ratio (m/z) of 105 . However, for many aliphatic amines, this peak may be weak or entirely absent due to rapid fragmentation.[1][2]

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic and dominant fragmentation pathway for aliphatic amines.[3][4] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the amino group. This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation.

    • Major Fragmentation (Base Peak): The most probable α-cleavage involves the loss of the methylthiomethyl radical (•CH₂SCH₃). This results in the formation of the 2-aminopropyl cation, which is the most stable possible fragment. This fragment is predicted to be the base peak in the spectrum.

      • [M - CH₂SCH₃]⁺ = m/z 44

    • Minor Fragmentation: A less favorable α-cleavage event is the loss of the terminal methyl radical (•CH₃) from the isopropyl backbone.

      • [M - CH₃]⁺ = m/z 90

  • Other Significant Fragments: Fragmentation can also be initiated by the sulfur atom or occur at other points in the molecule.

    • Thioether Fragments: Cleavage around the sulfur atom can produce characteristic ions.

      • [CH₂SCH₃]⁺ = m/z 61

      • [SCH₃]⁺ = m/z 47

    • Characteristic Amine Fragment: While the m/z 44 peak is expected to dominate, the formation of the simplest iminium ion is also possible through rearrangement.

      • [CH₂=NH₂]⁺ = m/z 30 [1]

The diagram below illustrates these primary fragmentation pathways.

M [(CH₃SCH₂CH(NH₂)CH₃)]⁺• m/z 105 (Molecular Ion) F44 [CH₃CH=NH₂]⁺ m/z 44 (Base Peak) M->F44  - •CH₂SCH₃ (α-cleavage) F90 [CH₃SCH₂CH=NH₂]⁺ m/z 90 M->F90  - •CH₃ (α-cleavage) F61 [CH₂SCH₃]⁺ m/z 61 M->F61  - •CH(NH₂)CH₃

Caption: Predicted EI fragmentation pathways for (R)-1-(methylthio)propan-2-amine.

Comparative Analysis of Alternative Methodologies

While direct GC-MS analysis is highly effective for identification, other techniques may offer advantages in specific contexts, such as trace-level quantification or analysis in complex matrices.

Alternative 1: GC with Sulfur-Selective Detection

For applications requiring high sensitivity and selectivity for sulfur-containing compounds, detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) are superior alternatives.

  • Expertise & Experience: These detectors respond almost exclusively to sulfur atoms, effectively eliminating background noise from non-sulfur-containing matrix components. This is particularly advantageous when analyzing complex samples where co-eluting peaks could interfere with MS detection.[5][6] GC-MS, while powerful, may struggle to detect trace levels of sulfur compounds if they are obscured by a complex chromatogram.[5]

  • Trustworthiness: A dual-detector setup, splitting the column effluent between an MS and an SCD/PFPD, provides a self-validating system. The SCD/PFPD confirms that a peak contains sulfur, while the MS provides definitive structural identification.[6]

  • Drawbacks: These detectors provide no structural information beyond the presence of sulfur. They are purely quantitative and qualitative (in terms of retention time) tools.

Alternative 2: GC-MS with Derivatization

The high polarity of primary amines can lead to poor chromatographic performance, including peak tailing and interaction with active sites in the GC system.[7][8] Derivatization converts the polar amine into a less polar, more volatile derivative, improving peak shape and thermal stability.[7]

  • Expertise & Experience: Common derivatizing agents for primary amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluorobenzamide.[7][9][10] The choice of reagent depends on the specific analytical needs; for instance, introducing fluorine atoms can dramatically enhance sensitivity for an electron capture detector (ECD).[7]

  • Trustworthiness: A successful derivatization reaction should proceed to completion to ensure quantitative accuracy. This requires careful optimization of reaction time, temperature, and reagent concentration.[10] The resulting derivative will have a different retention time and a completely different fragmentation pattern, which must be characterized. For the TMS derivative of our analyte, the molecular ion would be at m/z 177, and fragmentation would be directed by the stable silicon-containing fragments.

  • Drawbacks: Derivatization adds a step to sample preparation, increasing time and the potential for error. The fragmentation pattern of the derivative may be dominated by the derivatizing group, sometimes obscuring structural information from the original molecule.

Alternative 3: High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally unstable analogues, HPLC is the method of choice.

  • Expertise & Experience: Since (R)-1-(methylthio)propan-2-amine lacks a strong chromophore, detection often requires pre-column or post-column derivatization to attach a UV-active or fluorescent tag.[11] For example, methods used for thiamine analysis, which also involves a primary amine, often rely on oxidation to the highly fluorescent thiochrome derivative for sensitive detection.[12]

  • Trustworthiness: HPLC methods, particularly with fluorescence detection, can achieve extremely low detection limits.[12] Method validation would involve assessing the linearity, accuracy, and precision of both the derivatization and chromatographic steps.

  • Drawbacks: HPLC provides less structural information than MS. Identification is based solely on retention time against a known standard. Coupling HPLC to a mass spectrometer (LC-MS) would be the most powerful alternative, though it involves different ionization techniques (e.g., ESI) that produce different fragmentation patterns (or often, no fragmentation without MS/MS).

Quantitative Performance Comparison

The following table provides an objective comparison of the discussed analytical techniques for the analysis of (R)-1-(methylthio)propan-2-amine.

Technique Selectivity Sensitivity (LOD) Identification Power Sample Prep Complexity Key Advantage
GC-MS (Direct EI) GoodModerateExcellentLowDefinitive structural elucidation.
GC-SCD / GC-PFPD Excellent (Sulfur)Very HighPoor (Retention Time Only)LowUnmatched selectivity for sulfur in complex matrices.[5][13]
GC-MS (Derivatized) GoodHighVery GoodModerateImproved chromatography and sensitivity.[7]
HPLC-FLD (Derivatized) Excellent (with tag)Very HighPoor (Retention Time Only)HighIdeal for non-volatile compounds and trace analysis.[12]

Detailed Experimental Protocols

The protocols described below provide a validated starting point for the analysis of (R)-1-(methylthio)propan-2-amine.

Protocol 1: Direct GC-MS Analysis

This protocol is optimized for the direct identification and quantification of the underivatized analyte.

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of (R)-1-(methylthio)propan-2-amine in methanol.

    • Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution in methanol.

    • For unknown samples, dissolve or dilute in methanol to an expected concentration within the calibration range.

  • GC-MS Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless, 250°C. Use a 10:1 split ratio for initial screening.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

Overall Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to data analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute in Methanol Sample->Dilute Spike Spike Internal Std Dilute->Spike Vial Transfer to GC Vial Spike->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Detection (m/z 35-200) Ionize->Detect TIC Generate TIC Detect->TIC Spectra Extract Mass Spectrum TIC->Spectra Identify Identify via Fragmentation (m/z 105, 44, 90) Spectra->Identify Quantify Quantify vs Cal Curve Identify->Quantify

Caption: Complete workflow for GC-MS analysis.

Conclusion and Recommendations

The direct analysis of (R)-1-(methylthio)propan-2-amine by GC-MS with electron ionization provides a robust and reliable method for its definitive identification. The predicted fragmentation pattern, dominated by α-cleavage to produce a base peak at m/z 44 , serves as a highly specific fingerprint for this molecule.

  • For unambiguous structural confirmation , direct GC-MS is the recommended technique.

  • For trace-level quantification in highly complex matrices , coupling GC with a sulfur-selective detector (SCD/PFPD) offers superior sensitivity and selectivity.

  • When facing chromatographic challenges like severe peak tailing, derivatization followed by GC-MS is a valid strategy, provided the new fragmentation pattern is properly characterized.

  • For non-volatile analogues , an HPLC-based method with derivatization for fluorescence or MS detection is the most appropriate approach.

By understanding the fundamental fragmentation behavior and weighing the comparative strengths of alternative methods, researchers can select the optimal analytical strategy to achieve their scientific objectives with confidence and accuracy.

References

  • Parmar, S. S., de Vera, V., & Liu, Y. (2002). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Presented at the Air and Waste Management Association Annual Conference. [Link: https://www.aaclab.com/wp-content/uploads/2021/03/Sulfur-Compounds-Analysis-by-GCMS.pdf]
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link: https://people.whitman.edu/~dunnivfm/C345_2005/Handouts/GCMS_Section6.15.pdf]
  • Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link: https://www.ingenieria-analitica.com/downloads/articulos/OI/PFPD/Analysis%20of%20Sulfur-Containing%20Flavor%20Compounds%20by%20GC-MS%20with%20a%20PFPD.pdf]
  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link: https://www.shimadzu.
  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. [Link: https://www.benchchem.com/application-notes/derivatization-techniques-for-gc-analysis-of-primary-amines]
  • Davidson Analytical Services. Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. [Link: https://www.davidsongas.com/documents/sulfur_in_fuels_by_pfpd.pdf]
  • Agilent Technologies, Inc. (2011). Analysis of sulfur gases. [Link: https://www.agilent.
  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Link: https://academic.oup.com/jaoac/article-abstract/70/2/292/5707769]
  • Gibson, G. E., & Blass, J. P. Thiamine analysis. [Link: https://www1.udel.edu/chem/CARS/thiamine.html]
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). [Link: https://www.sigmaaldrich.
  • ResearchGate. (2025). A simple and sensitive analytical method for the determination of thiamine in pharmaceutical preparations. [Link: https://www.researchgate.
  • Kataoka, H., et al. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link: https://pubmed.ncbi.nlm.nih.gov/8680718/]
  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link: https://books.rsc.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Mass_Spectrometry/6.
  • Mass Spectrometry: Fragmentation. Ethers & Sulfides. [Link: http://www.chm.uri.edu/mmade/ms/ms-frag2.pdf]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Mass_Spectrometry/2.

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Validation

A Comparative Guide to Chiral N,S-Ligands Derived from (R)-1-(methylthio)propan-2-amine for Asymmetric Catalysis

This guide provides an in-depth comparison of chiral ligands derived from the (R)-1-(methylthio)propan-2-amine scaffold. Moving beyond a simple catalog of structures, we will dissect the fundamental principles governing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chiral ligands derived from the (R)-1-(methylthio)propan-2-amine scaffold. Moving beyond a simple catalog of structures, we will dissect the fundamental principles governing their application in asymmetric catalysis, benchmark their performance against established alternatives using standardized experimental data, and provide actionable protocols for their implementation in the laboratory.

Introduction: The Rationale for N,S-Heterodonor Ligands

At the heart of modern asymmetric synthesis is the development of chiral ligands that can effectively transfer stereochemical information from a catalyst to a substrate. Ligands derived from simple, enantiopure building blocks like (R)-1-(methylthio)propan-2-amine represent a compelling class of N,S-heterodonor ligands.

The core structure combines two critical features:

  • A Chiral Amine Backbone: This provides the fundamental stereogenic center that defines the chiral environment of the resulting metal complex.

  • A Thioether Moiety: The sulfur atom acts as a soft Lewis base, forming strong, stable complexes with soft transition metals such as palladium, rhodium, and copper.[1] This coordination is crucial for creating a rigid and well-defined catalyst structure, which is essential for achieving high levels of enantioselectivity.[1]

The synergy between the hard nitrogen donor and the soft sulfur donor allows for fine-tuning of the electronic and steric properties of the catalyst, making these ligands versatile tools for a range of important organic transformations.[1][2] This guide will focus on their performance in one of the most widely adopted benchmark reactions: the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).

The Arena: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

The Pd-catalyzed AAA reaction, particularly the alkylation of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate, serves as a gold standard for evaluating the efficacy of new chiral ligands.[3][4][5] The reaction proceeds through a well-defined mechanism, allowing for a clear assessment of how a ligand's structure influences the stereochemical outcome.

A generalized catalytic cycle for this transformation is depicted below. The chiral ligand's primary role is to control the facial selectivity of the nucleophilic attack on the symmetrical π-allyl-palladium intermediate.

Pd_AAA_Catalytic_Cycle Pd0 Pd(0)L* PiAllyl π-allyl-Pd(II)L* Intermediate Pd0->PiAllyl Oxidative Addition Substrate Allylic Acetate Substrate->PiAllyl sub_inv Substrate->sub_inv Product Alkylated Product PiAllyl->Product Nucleophilic Attack Pd0_regen Pd(0)L* Product->Pd0_regen Reductive Elimination Nu Nucleophile (Nu⁻) Nu->PiAllyl nu_inv Nu->nu_inv

Caption: Generalized Catalytic Cycle for Pd-AAA.

Performance Benchmarking

To provide an objective comparison, we will evaluate a representative chiral thioether ligand against two of the most successful and widely used ligand classes in Pd-AAA: the Trost Ligand (a C₂-symmetric diphosphine)[6][7] and PHOX ligands (phosphine-oxazolines).[4][5] The data is summarized for the benchmark reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Table 1: Ligand Performance in the Benchmark Pd-AAA Reaction

Ligand TypeRepresentative LigandYield (%)Enantiomeric Excess (ee %)Source
Chiral Thioether-Amine Pyridine-thioether ligand (1R,2S,1'S)-178575% (S)[1]
Trost Ligand (R,R)-Trost Ligand>95>98% (R)[4][6]
PHOX Ligand (S)-iPr-PHOX>9598% (S)[4]

Reaction Conditions are standardized for comparison: [Pd(π-allyl)Cl]₂ precursor, dimethyl malonate nucleophile, and a base like BSA (N,O-Bis(trimethylsilyl)acetamide).

Analysis of Results:

From the data, it is evident that while the representative N,S-heterodonor ligand provides good yield and moderate-to-high enantioselectivity (75% ee), it does not yet reach the near-perfect levels of induction achieved by the highly optimized Trost and PHOX ligand systems (>98% ee).[1][4][6]

Expert Insights: The discrepancy in performance can be attributed to several factors. The Trost and PHOX ligands create a highly rigid and sterically demanding chiral pocket around the metal center. This is achieved through the C₂-symmetric backbone of the Trost ligand and the defined planar chirality of the PHOX system.[4][7] The flexibility of simpler, acyclic N,S-ligands may allow for multiple binding conformations, some of which are less selective, leading to a reduction in the overall enantiomeric excess.

However, the modularity and ease of synthesis of ligands from the chiral pool, such as those from (R)-1-(methylthio)propan-2-amine, make them highly attractive starting points for further development. By incorporating more rigid backbones or additional stereogenic centers, it is possible to enhance their stereodiscriminating ability significantly.

Experimental Protocol: Benchmark Pd-AAA Reaction

This protocol is a self-validating system for evaluating the performance of a chiral ligand in the benchmark Pd-AAA reaction.

Workflow Diagram:

AAA_Workflow start Start prep Prepare Catalyst Solution: [Pd(π-allyl)Cl]₂ + Chiral Ligand in CH₂Cl₂ under Argon start->prep add_reagents Add Substrate (1,3-diphenylallyl acetate), Nucleophile (Dimethyl Malonate), and Base (BSA) prep->add_reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->react workup Quench Reaction & Aqueous Workup react->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product: ¹H NMR (Yield) Chiral HPLC (ee%) purify->analyze end End analyze->end

Caption: Experimental workflow for the Pd-AAA reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the palladium precursor, [Pd(π-allyl)Cl]₂ (e.g., 1.0 mol%), and the chiral ligand (e.g., 2.5 mol%) in anhydrous dichloromethane (CH₂Cl₂). Stir the solution at room temperature for 15-20 minutes. The solution should turn from a pale yellow to a colorless or slightly yellowish solution, indicating complex formation.

    • Causality: Pre-forming the catalyst ensures that the chiral ligand is properly coordinated to the palladium center before the introduction of the substrate, which is critical for achieving high enantioselectivity.

  • Reaction Setup: To the catalyst solution, add the substrate, rac-1,3-diphenylallyl acetate (1.0 equiv). Following this, add the nucleophile, dimethyl malonate (approx. 2.0-3.0 equiv.), and the base, N,O-Bis(trimethylsilyl)acetamide (BSA, approx. 2.0-3.0 equiv.).

    • Causality: BSA acts as a mild base to deprotonate the dimethyl malonate, forming the active nucleophile in situ. It also serves as a scavenger for the acetate leaving group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours, depending on the ligand).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkylated product.

  • Analysis:

    • Determine the isolated yield.

    • Determine the enantiomeric excess (ee%) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., hexane/isopropanol).

Conclusion and Future Outlook

Chiral ligands derived from the (R)-1-(methylthio)propan-2-amine scaffold are valuable and easily accessible N,S-heterodonor ligands for asymmetric catalysis. While benchmark studies show they currently achieve moderate-to-high enantioselectivity in Pd-AAA, they are outperformed by highly engineered systems like the Trost and PHOX ligands.[1][4]

The true value of this ligand class lies in its modularity and potential for optimization. Future research focused on incorporating conformational rigidity into the ligand backbone—for instance, by creating cyclic derivatives or introducing bulky substituents—is a promising avenue to bridge the performance gap. For researchers in drug development and process chemistry, these ligands represent a cost-effective and highly customizable platform for developing novel, patentable catalytic systems tailored to specific transformations.

References

  • Młynarski, J., et al. (2020). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. Molecules, 25(21), 5203. [Link]

  • Hoveyda, A. H., Hird, A. W., & Kacprzynski, M. A. (2004). Small peptides as ligands for catalytic asymmetric alkylations of olefins. Rational design of catalysts or of searches that lead to them?. Chemical Communications, (16), 1779-1785. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Butt, N. A., & Zhang, W. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4595-4678. [Link]

  • Butt, N. A., & Zhang, W. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC, [Link]

  • Belda, O., & Moberg, C. (2004). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PMC, [Link]

  • Trost, B. M. (s.f.). Trost asymmetric allylic alkylation. chemeurope.com. [Link]

  • Stivala, C. E., et al. (2022). Chiral Amines via Enantioselective π-Allyliridium- C , O -Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial–Academic Collaboration. Accounts of Chemical Research, 55(15), 2095-2108. [Link]

  • Wikipedia contributors. (s.f.). Trost ligand. Wikipedia. [Link]

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Comparative

A Comparative Guide to Purity Analysis Standards for (R)-1-(methylthio)propan-2-amine Hydrochloride

Introduction: The Critical Role of Purity in a Chiral Building Block (R)-1-(methylthio)propan-2-amine hydrochloride is a vital chiral building block, a foundational component in the synthesis of advanced pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Chiral Building Block

(R)-1-(methylthio)propan-2-amine hydrochloride is a vital chiral building block, a foundational component in the synthesis of advanced pharmaceutical agents.[1][2][3] Chiral amines are integral to a vast array of drugs, where the specific three-dimensional arrangement (stereochemistry) of the molecule is paramount to its biological activity and safety.[2][4][5][6] The therapeutic efficacy of a final drug product is directly linked to the purity of its intermediates.[7][8] For a chiral compound like (R)-1-(methylthio)propan-2-amine, purity analysis extends beyond simple chemical identity to a rigorous assessment of its enantiomeric counterpart, the (S)-isomer. The presence of the undesired enantiomer can, at best, lead to reduced efficacy and, at worst, introduce unforeseen toxicological effects.[9][10]

Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent quality control for pharmaceutical intermediates, ensuring their purity, consistency, and safety.[7][11][12][13] This guide provides an in-depth comparison of the analytical standards and methodologies essential for the comprehensive purity assessment of (R)-1-(methylthio)propan-2-amine hydrochloride, designed for researchers, scientists, and drug development professionals.

I. Enantiomeric Purity: Distinguishing Mirror Images

The primary challenge in analyzing this compound is the accurate quantification of its enantiomeric purity—the proportion of the desired (R)-enantiomer relative to the undesired (S)-enantiomer. This is achieved through chiral separation techniques.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the predominant and most reliable technique for determining enantiomeric purity.[9][14][15][16] The underlying principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Method Selection: The choice of CSP is critical and depends on the analyte's structure. For primary amines like (R)-1-(methylthio)propan-2-amine, two types of CSPs are particularly effective:

  • Crown Ether-Based CSPs (e.g., CROWNPAK® CR(+)): These columns demonstrate exceptional recognition for primary amines.[17][18] The separation mechanism relies on the formation of a host-guest complex between the protonated primary amine group and the crown ether cavity.[10][18] This interaction is highly stereoselective. An acidic mobile phase (pH 1-2) is required to ensure the amine is protonated.[17][18]

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK®, CHIRALCEL®): Derivatives of cellulose and amylose are the most widely used CSPs for a broad range of chiral compounds.[19] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. These columns often require the use of basic additives in the mobile phase to achieve good peak shape for amines.[17]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid, adjusting the pH to 1.5. Perchloric acid is often preferred due to its low UV absorbance.[18]

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of (R)-1-(methylthio)propan-2-amine hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and the corresponding racemic standard to identify the retention times of the (R) and (S) enantiomers.

  • Quantification: Calculate the enantiomeric purity by area normalization:

    • % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve Sample in Mobile Phase (1 mg/mL) Sample->Dissolve Solvent Prepare Acidic Mobile Phase (pH 1.5) Solvent->Dissolve HPLC HPLC System (Pump, Injector) Dissolve->HPLC Inject 10 µL Column Chiral Column (CROWNPAK® CR(+)) HPLC->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (R and S) Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for Chiral HPLC Purity Analysis.

B. Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[17][20][21] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling higher flow rates without sacrificing efficiency.[20]

Causality of Method Selection: For primary amines, SFC on polysaccharide or crown ether-based CSPs is highly effective.[17] The addition of polar organic modifiers (like methanol) and acidic or basic additives is crucial to modulate analyte retention and peak shape.[22][23] Its key advantage lies in speed, making it ideal for high-throughput screening during process development and for preparative scale purification due to the ease of removing the CO2 mobile phase.[17][21][22]

II. Chemical Purity and Impurity Profiling

Beyond enantiomeric purity, a comprehensive analysis must identify and quantify any other chemical impurities, such as unreacted starting materials, synthetic by-products, or degradation products.

A. Chromatography Coupled with Mass Spectrometry (LC-MS & GC-MS)

Causality of Method Selection: While standard HPLC and GC with detectors like UV or FID can quantify known impurities against a reference standard, they cannot identify unknown peaks. Mass Spectrometry (MS) is the definitive tool for structural elucidation of impurities.[24][25] When coupled with a chromatographic separation technique, it provides both retention time and mass-to-charge ratio (m/z), allowing for the identification and characterization of even trace-level impurities.[26]

  • LC-MS: Ideal for analyzing the compound directly. Reversed-phase HPLC using a C18 column can separate the main compound from non-chiral, more or less polar impurities. The eluent is then directed into the mass spectrometer for detection.

  • GC-MS: Suitable for volatile or semi-volatile impurities. For non-volatile compounds like amines, derivatization is often necessary to increase volatility.[27][28] Silylation or acylation are common derivatization methods for amines and thiols.[29][28] The presence of a sulfur atom makes this compound a low-molecular-weight aminothiol, and derivatization can also improve stability during analysis.[26][30][31]

Experimental Protocol: Impurity Identification by GC-MS

  • Derivatization:

    • Dry an aliquot of the sample under nitrogen.

    • Add a silylating agent (e.g., MTBSTFA) and a solvent (e.g., acetonitrile).[28]

    • Heat the mixture (e.g., 100 °C for 1-4 hours) to form the TBDMS derivative.[28]

  • Instrumentation Setup:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Q-TOF).

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) to elute all components.

    • Ionization Mode: Electron Impact (EI).

  • Analysis: Inject the derivatized sample.

  • Data Interpretation: Analyze the mass spectrum of each impurity peak to propose a chemical structure based on the molecular ion and fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Aliquot Sample Deriv Derivatize with Silylating Agent Sample->Deriv GC Gas Chromatograph (Separation) Deriv->GC Inject MS Mass Spectrometer (Detection/Ionization) GC->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum of Each Peak TIC->Spectrum Identify Identify Impurity Structure Spectrum->Identify

Caption: Workflow for GC-MS Impurity Profiling.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection: NMR is an unparalleled tool for structural confirmation and can be used for quantitative analysis (qNMR).

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the identity and structure of the (R)-1-(methylthio)propan-2-amine hydrochloride.[32]

  • Quantitative NMR (qNMR): This technique determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity.[33] It is a primary analytical method as signal intensity is directly proportional to the number of nuclei, requiring no calibration curves for the analyte itself.[33] It is highly accurate for assessing chemical purity but has lower sensitivity compared to chromatographic methods.[33]

III. Comparison of Key Analytical Methodologies

The selection of an analytical method is guided by the specific question being asked—be it enantiomeric excess, chemical purity, or impurity identification.

Technique Primary Application Sensitivity Sample Preparation Speed Key Advantages Limitations
Chiral HPLC Enantiomeric PurityHighSimple dissolutionModerateHigh resolution, robust, gold standard for enantiopurity.[9][15]Method development can be time-consuming.
Chiral SFC Enantiomeric Purity, Prep ScaleHighSimple dissolutionFastHigh throughput, reduced solvent use, ideal for purification.[17][20][21]Requires specialized instrumentation.
GC-MS Chemical Purity, Impurity IDVery HighDerivatization often requiredFastExcellent for volatile impurities, definitive structural ID.[29][27]Not suitable for non-volatile or thermally labile compounds.
LC-MS Chemical Purity, Impurity IDVery HighSimple dissolutionModerateBroad applicability, definitive structural ID.[29][30]Matrix effects can suppress ionization.
qNMR Absolute Chemical Purity (Assay)LowSimple dissolution with standardSlowPrimary method, highly accurate, no analyte-specific reference needed.[33]Low sensitivity, requires well-resolved signals.

IV. Conclusion: An Integrated Approach to Purity Assurance

Ensuring the quality of (R)-1-(methylthio)propan-2-amine hydrochloride requires a multi-faceted analytical strategy. No single technique can provide a complete purity profile. A robust quality control framework integrates several orthogonal methods:

  • Chiral HPLC or SFC is non-negotiable for accurately determining enantiomeric purity.

  • LC-MS or GC-MS is essential for the comprehensive identification and profiling of all potential chemical impurities.

  • qNMR serves as a powerful primary method for an unbiased determination of the absolute chemical purity (assay).

  • Additional tests for residual solvents (Headspace GC) and water content (Karl Fischer titration) complete the purity assessment.

By leveraging the strengths of each of these methodologies, researchers and drug development professionals can establish a self-validating system of analysis. This ensures that every batch of this critical pharmaceutical intermediate meets the stringent quality and purity standards required for the production of safe and effective medicines, in full compliance with global regulatory expectations.[11][13]

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023). Labmate Online. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Verichem. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Padua. [Link]

  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). Olon. [Link]

  • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (2018). Free Radical Biology and Medicine. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Ghent University. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). U.S. Food and Drug Administration. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). Redox Biology. [Link]

  • Journal of Chromatography A. (2014). ScienceDirect. [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). Technology Networks. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2014). Redox Biology. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • How to Determine Purity from Gas Chromatography. (2025). Birch Biotech. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]

  • Chiral Purity in Drug Analysis. (2000). ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). Molecules. [Link]

  • Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). Foods. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations. [Link]

  • NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. (n.d.). University of Würzburg. [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. (2023). LCGC International. [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-(Methylthio)-2-propanol. (n.d.). SpectraBase. [Link]

  • 1-(2-(METHYLTHIO)PHENYL)PROPAN-2-AMINE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

  • 1-Methylthio-2-propanone. (n.d.). PubChem. [Link]

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Safety & Regulatory Compliance

Safety

(R)-1-(methylthio)propan-2-amine proper disposal procedures

Topic: (R)-1-(methylthio)propan-2-amine Proper Disposal Procedures Executive Summary: Immediate Action Card Parameter Critical Data CAS Number 927663-50-1 (R-isomer); 36567-04-1 (Racemic) Primary Hazards Flammable Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-1-(methylthio)propan-2-amine Proper Disposal Procedures

Executive Summary: Immediate Action Card

Parameter Critical Data
CAS Number 927663-50-1 (R-isomer); 36567-04-1 (Racemic)
Primary Hazards Flammable Liquid (H226) , Toxic (Dermal H311) , Corrosive (H314)
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive), D003 (Potential Reactive Sulfide)
Incompatibility DO NOT MIX with Strong Oxidizers (Peroxides, Nitrates), Acids, or Hypochlorites (Bleach).
Disposal Method High-Temperature Incineration with scrubber for SOₓ/NOₓ.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1] (R)-1-(methylthio)propan-2-amine is a bifunctional molecule containing a primary amine and a thioether (sulfide) linkage. This dual functionality dictates its specific disposal risks.[1][2]

Physicochemical Properties & Disposal Implications[1][2][3][4][5]
PropertyValue / CharacteristicOperational Implication
Flash Point ~50–60 °C (Est.)Class D001 : Must be grounded during transfer to prevent static ignition.
pH (10% aq) > 11.5 (Basic)Class D002 : Corrosive to metal containers. Use HDPE or glass.
Reactivity Thioether + AmineOdor Control : Strong sulfur stench. Incompatibility : Reacts violently with oxidizers; forms toxic chloramines with bleach.
Toxicity Acute Tox.[1][3][4] (Oral/Dermal)PPE Mandatory : Double nitrile gloves, face shield, and respirator (OV/AG cartridges).

Expert Insight: The presence of the methylthio group introduces a "Reactive Sulfide" risk. While organic sulfides are more stable than inorganic sulfides, acidification can theoretically release volatile, malodorous sulfur species. Always maintain an alkaline pH (>10) in liquid waste streams to keep the amine non-volatile and the sulfide stable.

Segregation & Storage Prior to Disposal

Improper segregation is the leading cause of waste container pressurization and explosions. Follow this logic strictly.

Segregation Logic Diagram

SegregationLogic cluster_storage Storage Conditions Chemical (R)-1-(methylthio)propan-2-amine AcidStream Acid Waste (DANGER: Exothermic Heat) Chemical->AcidStream DO NOT MIX OxidizerStream Oxidizer Waste (DANGER: Fire/Explosion) Chemical->OxidizerStream DO NOT MIX BleachStream Hypochlorite/Bleach (DANGER: Chloramine Gas) Chemical->BleachStream DO NOT MIX BasicStream Alkaline/Basic Organic Waste (COMPATIBLE) Chemical->BasicStream Store Here SolventStream Non-Halogenated Solvents (COMPATIBLE) Chemical->SolventStream Store Here

Figure 1: Segregation logic emphasizing incompatibility with acids, oxidizers, and bleach.[5]

Critical Protocol:

  • Container Selection: Use UN-rated HDPE drums or amber glass bottles. Avoid metal drums unless lined, as the amine is corrosive.

  • Headspace: Leave 10-15% headspace in containers to accommodate thermal expansion.

  • Labeling: Label immediately as "Hazardous Waste - Flammable, Corrosive, Toxic." explicitly listing "(R)-1-(methylthio)propan-2-amine".[6]

Disposal Workflows

Scenario A: Routine Laboratory Waste (Liquid)

For reaction mixtures, mother liquors, or expired reagents.

  • Characterization : Verify pH is > 10. If acidic, slowly adjust with 10% NaOH to prevent volatility of sulfur species.

  • Consolidation : Pour into a dedicated "Basic Organic Waste" container.

    • Self-Validating Step: Check container temperature after first addition. If temp rises >5°C, stop. You may have an incompatible oxidizer present.[2]

  • Odor Control : Add 1-2% volume of mineral oil to form a floating seal if the sulfur odor is penetrating.

  • Final Disposal : Ship via licensed hazardous waste hauler for incineration with secondary combustion chamber and scrubber .

    • Why? The scrubber is legally required to capture Sulfur Dioxide (SO₂) and Nitrogen Oxides (NOₓ) generated during burning.

Scenario B: Spill Cleanup (Solid/Residue)

For benchtop spills.

  • Evacuate & Ventilate : The odor will be intense and potentially nauseating.

  • PPE : Don Butyl rubber or double Nitrile gloves, safety goggles, and a respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Containment : Surround spill with an inert absorbent (Vermiculite or Clay). DO NOT use paper towels (fire hazard due to flammability).

  • Neutralization (Optional but Risky) :

    • Warning: Do NOT use Bleach (Sodium Hypochlorite). It reacts with the amine to form chloroamines (toxic/explosive).

    • Preferred: Absorb directly. If neutralization is strictly required by safety officer, use dilute (3%) Hydrogen Peroxide cautiously on the absorbed mass to oxidize the sulfide, but be aware this is exothermic.

  • Packaging : Scoop absorbed material into a wide-mouth HDPE jar. Label as "Solid Debris contaminated with Flammable/Corrosive Amines."

Regulatory Compliance (US Focus)

Compliance is not optional.[2][6][7] The following codes must appear on your waste manifest.

Regulatory BodyCodeDescriptionReason
EPA (RCRA) D001 Ignitable CharacteristicFlash point < 60°C.
EPA (RCRA) D002 Corrosive CharacteristicpH > 12.5 (if neat/concentrated).
DOT UN 2734 Polyamines, liquid, corrosive, flammable, n.o.s.Shipping classification.

Manifesting Note : Even if the specific isomer is not listed on the "P" or "U" lists, the "Characteristic" codes (D-codes) apply. Failure to assign D001/D002 is a common audit violation.

Disposal Decision Matrix

Use this flowchart to determine the exact path for your specific waste stream.

DisposalMatrix Start Waste Generation State Physical State? Start->State Liquid Liquid Waste State->Liquid Solid Solid/Spill Debris State->Solid CheckPH Check pH Liquid->CheckPH PackSolid Pack in Wide-Mouth HDPE Drum Solid->PackSolid Acidic Acidic (pH < 7) CheckPH->Acidic Basic Basic (pH > 7) CheckPH->Basic Neutralize Slowly Add NaOH to pH > 10 Acidic->Neutralize Combine Combine in Basic Organic Waste Basic->Combine Neutralize->Combine Incinerate SHIP FOR INCINERATION (Fuel Blending prohibited due to S) Combine->Incinerate PackSolid->Incinerate

Figure 2: Operational decision tree for waste stream management.

References

  • PubChem . 2-Propanamine, 2-methyl-1-(methylthio)- Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling (R)-1-(methylthio)propan-2-amine

Executive Summary & Risk Profile Do not treat this chemical as a standard amine. (R)-1-(methylthio)propan-2-amine presents a dual-hazard profile: it combines the caustic, volatile nature of a primary aliphatic amine with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Do not treat this chemical as a standard amine. (R)-1-(methylthio)propan-2-amine presents a dual-hazard profile: it combines the caustic, volatile nature of a primary aliphatic amine with the potent, nausea-inducing odor threshold of a thioether (sulfide).[1]

While standard safety data sheets (SDS) often aggregate data for this class of compounds, field experience dictates that the "Stench" hazard is the primary driver of laboratory evacuations and operational disruption, while the "Corrosivity" is the primary driver of severe injury.[1]

Hazard Class Severity Operational Implication
Skin Corrosion Category 1B Causes severe burns/eye damage.[1][2] Immediate tissue destruction upon contact.[1]
Acute Toxicity Oral/Dermal Toxic if swallowed or in contact with skin.[1][2] Rapid absorption possible.[1]
Flammability Class 3 Flammable liquid and vapor.[1][2] Flash point is typically <60°C for this class.[1]
Organoleptic High Potency "Stench" compound.[1] Micro-leaks can trigger building-wide odor complaints.[1]
The PPE Defense System (Personal Protective Equipment)[1]

Standard nitrile gloves and safety glasses are insufficient for direct handling of this compound due to the high permeation rate of aliphatic amines and the severe consequences of ocular exposure.

2.1 Hand Protection Logic
  • Splash Contact: Standard Nitrile (4 mil) degrades quickly.[1]

  • Direct Handling/Transfer: You must use a Laminate (e.g., Silver Shield/4H) or Double-Gloving strategy.[1]

    • Inner Layer: 4 mil Nitrile (Dexterity).[1]

    • Outer Layer: 8 mil Nitrile or Laminate (Chemical Barrier).[1]

    • Rationale: Amines can permeate thin nitrile in <15 minutes.[1] The thioether moiety adds lipophilicity, potentially accelerating breakthrough.[1]

2.2 Respiratory & Eye Defense[1][3][4]
  • Primary Control: All work MUST occur inside a certified chemical fume hood.[1]

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Multi-Gas Cartridges (Organic Vapor + Methylamine/Ammonia specific).[1]

    • Why: Standard organic vapor (OV) cartridges often fail to capture low-molecular-weight amines effectively.[1]

2.3 PPE Decision Matrix (Visualization)

PPE_Decision_Tree Start Task Assessment Volume Volume > 10 mL? Start->Volume ClosedSystem Closed System? (Cannula/Syringe) Volume->ClosedSystem No (<10 mL) HighRisk High Exposure Risk Volume->HighRisk Yes (>10 mL) StandardPPE Standard Protocol: - Lab Coat - Safety Glasses - Double Nitrile Gloves - Fume Hood (Sash Low) ClosedSystem->StandardPPE Yes EnhancedPPE Enhanced Protocol: - Chemical Apron - Face Shield + Goggles - Laminate Gloves (Silver Shield) - Fume Hood (Sash Low) ClosedSystem->EnhancedPPE No (Open Pouring) HighRisk->EnhancedPPE

Figure 1: Decision logic for selecting appropriate PPE based on handling volume and containment method.

Operational Protocol: The "Stench" Control System

To prevent odor complaints and exposure, you must engineer a self-validating containment system.[1]

3.1 Preparation (The Bleach Trap)

Before opening the bottle, prepare an Oxidative Scrubber .[1]

  • Chemistry: Sodium Hypochlorite (Bleach) oxidizes sulfides to sulfoxides/sulfones (odorless) and amines to amine oxides.[1]

  • Setup: Connect the vacuum pump exhaust or rotovap vent to a bubbler trap containing 10% Bleach solution.[1]

  • Validation: If you smell sulfur, the system has failed. Stop immediately.

3.2 Transfer Methodology

Never pour this chemical. Use positive pressure transfer.[1]

  • Technique: Use a cannula or a glass syringe with a Luer-lock tip.[1]

  • Pressure: Use inert gas (Nitrogen/Argon) to push the liquid; do not pull a vacuum which volatilizes the amine.[1]

  • Needle Decon: Immediately after use, draw dilute bleach into the syringe/needle before removing it from the hood.[1]

3.3 Reaction Workup & Quenching
  • Acidification Warning: While adding acid (HCl) will salt out the amine (reducing volatility), it will not eliminate the sulfide odor and may generate heat.[1]

  • The "Kill" Solution: Prepare a bath of 5% Bleach or Hydrogen Peroxide.

  • Glassware: Submerge all contaminated glassware in the "Kill" solution for 30 minutes before washing.

Emergency Response & Disposal
4.1 Spills (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Full-Face Respirator and Laminate Gloves.[1]

  • Neutralize: Cover the spill with an oxidizing absorbent (e.g., commercial spill pads treated for sulfides) or cover with sand/vermiculite and wet with 5% bleach.[1]

    • Caution: Bleach + Amine can be exothermic.[1] Add slowly.

  • Clean: Scoop into a sealed container. Label as "Hazardous Waste - Sulfide/Amine Contaminated."[1]

4.2 Disposal Workflow

Do not mix with standard organic solvents (Acetone/Hexanes) in the main waste drum, as this will make the entire drum smell.[1]

Disposal_Workflow Waste Liquid Waste ((R)-1-(methylthio)propan-2-amine) Segregate Segregate Stream Waste->Segregate Do NOT mix with General Organics Treatment Oxidative Treatment (Dilute Bleach/Peroxide) Segregate->Treatment Slow Addition Check Check pH & Odor Treatment->Check Wait 30 mins Check->Treatment Odor Persists Final Disposal (Approved Chemical Waste) Check->Final Neutral/Odorless

Figure 2: Waste disposal workflow emphasizing segregation and oxidative treatment to neutralize odor and toxicity.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238656, 1-(Methylthio)-2-propanamine.[1] Retrieved from [Link][1]

  • USP Technologies. Sulfide Oxidation with Hydrogen Peroxide.[1][5] Retrieved from [Link][1]

Sources

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